molecular formula C9H7ClN2O2 B1486763 2-Chloro-7-methoxyquinazolin-4(3H)-one CAS No. 20197-98-2

2-Chloro-7-methoxyquinazolin-4(3H)-one

Cat. No.: B1486763
CAS No.: 20197-98-2
M. Wt: 210.62 g/mol
InChI Key: GWKYECPVPJPSHI-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyquinazolin-4(3H)-one (CAS 20197-98-2) is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. With a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol , this high-purity compound (≥98%) serves as a crucial synthetic precursor . Recent scientific investigations have highlighted the 2-(amino)quinazolin-4(3H)-one scaffold as a promising lead for combating methicillin-resistant Staphylococcus aureus (MRSA) . Structure-activity relationship (SAR) studies demonstrate that substitutions on the quinazolinone core, such as the 7-methoxy and 2-chloro groups, are critical for optimizing antistaphylococcal potency . The 2-chloro group, in particular, serves as a reactive handle for further functionalization with various amines to create libraries of derivatives for biological screening . Researchers can utilize this building block to synthesize and explore new compounds aimed at overcoming multi-antibiotic resistance. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-chloro-7-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKYECPVPJPSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697216
Record name 2-Chloro-7-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-98-2
Record name 2-Chloro-7-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-7-methoxyquinazolin-4(3H)-one, a crucial intermediate in the development of various pharmacologically active compounds. The document delves into the core chemical principles, step-by-step experimental protocols, and the underlying rationale for procedural choices. By integrating established methodologies with mechanistic insights, this guide serves as an essential resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antibacterial properties.[1][3][4] The specific compound, this compound, is a key building block for the synthesis of more complex molecules, particularly kinase inhibitors used in oncology. The strategic placement of the chloro and methoxy groups provides reactive sites for further functionalization, making its efficient synthesis a topic of considerable interest.

Primary Synthetic Pathway: From Anthranilic Acid Derivatives

The most prevalent and logical synthetic route to this compound commences with a substituted anthranilic acid, specifically 2-amino-4-methoxybenzoic acid.[5][6] This pathway can be dissected into two critical stages: the formation of the quinazolinedione ring system and the subsequent chlorination.

Stage 1: Formation of 7-Methoxyquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-methoxybenzoic acid to form the bicyclic quinazolinedione core. This transformation is typically achieved through condensation with a suitable one-carbon source, such as urea or a derivative thereof.

Causality Behind Experimental Choices:
  • Starting Material: 2-Amino-4-methoxybenzoic acid is the logical precursor as it already contains the requisite methoxy group at the desired position on the benzene ring and the amino and carboxylic acid functionalities necessary for ring closure.[5]

  • Cyclizing Agent: Urea is a cost-effective and readily available source of the two nitrogen atoms and one carbonyl group required to complete the pyrimidine ring of the quinazolinedione. The reaction proceeds through the formation of an intermediate acylurea, which then undergoes intramolecular cyclization with the elimination of ammonia.

Experimental Protocol: Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid and a molar excess of urea (typically 2-3 equivalents).

  • Heating: Heat the mixture to a molten state, generally in the range of 150-180°C. The reaction is often carried out neat (without solvent) or in a high-boiling solvent like nitrobenzene.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solid product is triturated with a suitable solvent, such as ethanol or water, to remove excess urea and other impurities. The crude product is then collected by filtration.

  • Purification: The collected solid is washed with hot water and then ethanol to afford the 7-Methoxyquinazoline-2,4(1H,3H)-dione, typically as a white to off-white solid.

Stage 2: Chlorination of 7-Methoxyquinazoline-2,4(1H,3H)-dione

The second stage involves the conversion of the hydroxyl group (in the lactim tautomeric form) at the 2-position of the quinazolinedione to a chloro group. This is a crucial step that introduces a versatile handle for subsequent nucleophilic substitution reactions.

Causality Behind Experimental Choices:
  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4][7][8] It is a powerful dehydrating and chlorinating agent that effectively converts the amide functionality into a chloro-substituted imine. Thionyl chloride (SOCl₂) can also be used, often in the presence of a catalytic amount of dimethylformamide (DMF).[4]

  • Catalyst/Additive: The addition of a tertiary amine, such as N,N-dimethylaniline or N,N-dimethylformamide (DMF), can accelerate the reaction.[7][8][9] These bases can act as catalysts by activating the phosphorus oxychloride and also serve to neutralize the HCl gas produced during the reaction.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 7-Methoxyquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline or DMF to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for several hours (typically 4-6 hours).[7][8]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.

  • Work-up: After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure. The resulting residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by filtration, washed thoroughly with cold water to remove any remaining phosphoric acid, and then dried.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the final product.

Alternative Synthetic Strategies

While the pathway from 2-amino-4-methoxybenzoic acid is the most direct, other routes have been explored, often starting from different precursors.

From 2,4-Dichloro-7-methoxyquinazoline

An alternative approach involves the synthesis of the corresponding 2,4-dichloroquinazoline intermediate, followed by selective hydrolysis.

  • Synthesis of 2,4-Dichloro-7-methoxyquinazoline: This intermediate can be prepared from 7-methoxyquinazoline-2,4(1H,3H)-dione by treatment with a stronger chlorinating agent or more forcing conditions, such as refluxing with phosphorus oxychloride in the presence of a catalytic amount of N,N-dimethylaniline for an extended period.[7][8]

  • Selective Hydrolysis: The 4-chloro position is generally more reactive towards nucleophilic substitution than the 2-chloro position. Therefore, controlled hydrolysis of 2,4-dichloro-7-methoxyquinazoline under mild basic conditions can selectively replace the chlorine at the 4-position with a hydroxyl group, leading to the formation of this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Reagents
StepStarting MaterialReagentsSolventTemperature (°C)Typical Reaction Time (h)
1 2-Amino-4-methoxybenzoic acidUreaNeat or Nitrobenzene150-1802-4
2 7-Methoxyquinazoline-2,4(1H,3H)-dionePOCl₃, N,N-Dimethylaniline (cat.)Excess POCl₃105-1104-6

Visualization of the Synthetic Pathway

Diagram 1: Overall Synthesis of this compound

Synthesis_Pathway cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Chlorination 2-Amino-4-methoxybenzoic_acid 2-Amino-4-methoxybenzoic acid 7-Methoxyquinazoline-2,4(1H,3H)-dione 7-Methoxyquinazoline-2,4(1H,3H)-dione 2-Amino-4-methoxybenzoic_acid->7-Methoxyquinazoline-2,4(1H,3H)-dione Urea, Δ This compound This compound 7-Methoxyquinazoline-2,4(1H,3H)-dione->this compound POCl₃, N,N-Dimethylaniline (cat.)

Caption: Synthetic pathway from 2-amino-4-methoxybenzoic acid.

Diagram 2: Reaction Mechanism for Chlorination

Chlorination_Mechanism Quinazolinone 7-Methoxyquinazoline-2,4(1H,3H)-dione (Lactam Form) O=C(N1)-C2=C(C=C(OC)C=C2)N=C1O (Lactim Form) ActivatedComplex Activated Intermediate O=P(Cl)₂-O-C₁=N... Quinazolinone->ActivatedComplex POCl₃ Product This compound O=C(N1)-C2=C(C=C(OC)C=C2)N=C1Cl ActivatedComplex->Product - H₃PO₄

Caption: Simplified mechanism of the chlorination step.

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the production of numerous high-value pharmaceutical compounds. The two-stage approach, starting from 2-amino-4-methoxybenzoic acid, remains the most efficient and widely adopted method. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions is paramount for optimizing yields and ensuring the purity of the final product. This guide provides the necessary technical details and insights to empower researchers in their synthetic endeavors within the field of medicinal chemistry.

References

  • Synthesis of 2-chloro-4-(aryl amino)
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (URL: [Link])

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (URL: [Link])

  • Quinazolinones, the Winning Horse in Drug Discovery. (URL: [Link])

  • Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... (URL: [Link])

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (URL: [Link])

  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (URL: )
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (URL: [Link])

  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[9]. (URL: [Link])

  • Chlorination of 4(3H)-quinazolinone derivatives 56. (URL: [Link])

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (URL: [Link])

  • POCl3 Chlorination of 4-Quinazolones. (URL: [Link])

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (URL: )
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (URL: [Link])

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (URL: [Link])

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (URL: )
  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (URL: )
  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (URL: [Link])

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (URL: [Link])

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy-)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (URL: )
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (URL: [Link])

  • Synthesis of quinazolinones. (URL: [Link])

  • The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. (URL: [Link])

Sources

Spectroscopic Characterization of 2-Chloro-7-methoxyquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-7-methoxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinazolinone scaffold is a core structure in numerous biologically active molecules, and a thorough understanding of its spectroscopic properties is crucial for researchers in the field.[1][2][3][4] This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, explain the rationale behind the experimental methodologies, and provide a framework for the structural elucidation of related compounds.

Introduction to this compound

Quinazolinone derivatives are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The specific substitutions of a chloro group at the 2-position and a methoxy group at the 7-position on the quinazolinone core create a unique electronic and steric environment, influencing its chemical reactivity and biological interactions. Accurate spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such synthesized compounds, which is a prerequisite for any further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0-12.5broad singlet1HN-H (amide)
~7.90doublet (d)1HH-5
~7.10doublet (d)1HH-8
~7.00doublet of doublets (dd)1HH-6
~3.90singlet (s)3HOCH₃

Rationale for Assignments: The amide proton (N-H) is expected to be significantly deshielded and appear as a broad singlet. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. H-5, being adjacent to the electron-withdrawing carbonyl group, will be the most deshielded of the aromatic protons. H-8 will be ortho to the methoxy group, and H-6 will be coupled to both H-5 and H-8. The methoxy protons will appear as a sharp singlet.

Predicted ¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~170C=O (C-4)
~160C-7 (C-OCH₃)
~155C-2 (C-Cl)
~150C-8a
~128C-5
~120C-4a
~115C-6
~105C-8
~56OCH₃

Rationale for Assignments: The carbonyl carbon (C-4) is the most deshielded. The carbons attached to heteroatoms (C-2, C-7) also appear at lower field. The remaining aromatic carbons are assigned based on expected substituent effects.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[2]

    • Ensure complete dissolution, using gentle warming or sonication if necessary.[2]

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[2]

    • ¹³C NMR: Acquire the spectrum with proton broadband decoupling. A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope. Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and reference it to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Reference Reference Spectrum Process->Reference Analyze Structural Elucidation Reference->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound would be typically acquired as a solid using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H Stretch
3000-2850Medium-WeakC-H Stretch (Aromatic & Aliphatic)
~1680StrongC=O Stretch (Amide I)
~1620MediumC=N Stretch
~1600, ~1480Medium-WeakC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Aryl Ether)
~750StrongC-Cl Stretch

Rationale for Assignments: The broad N-H stretch is characteristic of an amide. The strong carbonyl absorption is a key feature of the quinazolinone ring. The C=N and aromatic C=C stretches appear in the fingerprint region. The strong C-O stretch is indicative of the aryl ether (methoxy group), and the C-Cl stretch appears at lower wavenumbers.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Ensure the sample is a dry, solid powder. No further preparation is typically needed for ATR.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the sample onto the ATR crystal and apply pressure to ensure good contact.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing & Analysis PlaceSample Place Solid Sample on ATR Crystal SampleScan Record Sample Spectrum PlaceSample->SampleScan Background Record Background Spectrum Background->SampleScan ProcessIR Background Subtraction SampleScan->ProcessIR AnalyzeIR Functional Group Identification ProcessIR->AnalyzeIR

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

  • Molecular Formula: C₉H₇ClN₂O₂

  • Monoisotopic Mass: 210.020 g/mol

Table 4: Predicted ESI-MS Data for this compound

m/z (amu)IonIsotopic Pattern
211.027[M+H]⁺Shows a characteristic M+2 peak with ~1/3 the intensity of the M peak, due to the ³⁷Cl isotope.
233.009[M+Na]⁺Also exhibits the M+2 isotopic pattern for chlorine.

Rationale for Predictions: In positive ion mode ESI-MS, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed. The presence of a chlorine atom will result in a distinct isotopic pattern for the molecular ion and any fragments containing chlorine, with the ratio of the ³⁵Cl (M) to ³⁷Cl (M+2) peaks being approximately 3:1.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

  • Instrumentation:

    • Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Determine the m/z of the molecular ion peaks ([M+H]⁺, [M+Na]⁺).

    • Compare the experimentally determined exact mass with the calculated theoretical mass to confirm the elemental composition.

    • Analyze the isotopic pattern to confirm the presence of one chlorine atom.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis DissolveMS Dissolve Sample DiluteMS Dilute to Final Concentration DissolveMS->DiluteMS Inject Inject into Mass Spectrometer DiluteMS->Inject Ionize Electrospray Ionization (ESI) Inject->Ionize Detect Mass Analysis Ionize->Detect IdentifyIon Identify Molecular Ion Peaks Detect->IdentifyIon AnalyzeIsotope Analyze Isotopic Pattern IdentifyIon->AnalyzeIsotope ConfirmMass Confirm Exact Mass & Formula AnalyzeIsotope->ConfirmMass

Caption: Workflow for ESI-MS Analysis.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of structural information. By following standardized experimental protocols and understanding the principles of spectral interpretation, researchers can confidently verify the identity and purity of this and related quinazolinone derivatives, which is a critical step in the drug discovery and development pipeline.

References

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). International Journal of ChemTech Research. [Link]

  • Supporting Information for an undisclosed article. (n.d.). MDPI. [Link]

  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. (2020). SciSpace. [Link]

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2020). Oriental Journal of Chemistry. [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI. [Link]

  • Supporting information for an undisclosed article. (n.d.). The Royal Society of Chemistry. [Link]

  • Supporting Information for an undisclosed article. (n.d.). The Royal Society of Chemistry. [Link]

  • The PIFA-initiated oxidative cyclization of 2-(3- butenyl)quinazolin-4(3H)-ones. (2021). ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-7-methoxyquinazolin-4(3H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide focuses on a specific, yet highly significant derivative: 2-Chloro-7-methoxyquinazolin-4(3H)-one. This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly targeted therapeutics. The presence of a reactive chloro group at the 2-position and a methoxy group at the 7-position imparts a unique combination of reactivity and structural features, making it a valuable building block for drug discovery and development professionals. This document provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and potential applications, with a focus on practical, field-proven insights for researchers and scientists.

Core Chemical Properties

This compound possesses a fused heterocyclic system with key functional groups that dictate its chemical behavior. While specific experimental data for this exact molecule is not abundantly available in public literature, we can infer its properties based on closely related analogs and the fundamental principles of organic chemistry.

Structural and Physicochemical Data

The table below summarizes the predicted and inferred physicochemical properties of this compound, drawing comparisons with known, structurally similar compounds.

PropertyInferred/Predicted Value for this compoundReference Analog Data
Molecular Formula C₉H₇ClN₂O₂C₈H₅ClN₂O (2-Chloroquinazolin-4(3H)-one)[1]
Molecular Weight 210.62 g/mol 180.59 g/mol (2-Chloroquinazolin-4(3H)-one)[1]
Appearance Likely a white to off-white solidWhite solid (2-Chloromethyl-7-chloroquinazolin-4(3H)-one)[2]
Melting Point Estimated >200 °C214-219 °C (2-Chloroquinazolin-4(3H)-one)[1]
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF.DMSO (Sparingly, Heated), Methanol (Slightly, Heated) for a related dimethoxy analog[3]
pKa Estimated acidic proton (N-H) pKa ~8-9; basicity at quinazoline nitrogens.pKa: 4.35±0.30 (Predicted for 2-Chloro-4-amino-6,7-dimethoxyquinazoline)[3]

Synthesis of the Quinazolinone Core

The synthesis of 2-substituted-4(3H)-quinazolinones can be achieved through several established methodologies. A common and versatile approach involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by chlorination.

General Synthetic Workflow

The synthesis of this compound would logically proceed from 2-amino-4-methoxybenzoic acid. The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow Synthetic Workflow for this compound A 2-Amino-4-methoxybenzoic Acid B Reaction with Chloroacetyl Chloride A->B Step 1a D Alternative: Reaction with Formamide A->D Step 1b C 2-(Chloromethyl)-7-methoxyquinazolin-4(3H)-one B->C Cyclization E 7-Methoxyquinazolin-4(3H)-one D->E Cyclization F Chlorination (e.g., POCl₃) E->F Step 2 G This compound F->G

Caption: General synthetic pathways to this compound.

Step-by-Step Experimental Protocol (Inferred)

This protocol is based on established methods for the synthesis of similar quinazolinone derivatives.[2][4]

Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

  • To a solution of 2-amino-4-methoxybenzoic acid (1 equivalent) in formamide (excess, serving as both reagent and solvent), add a catalytic amount of ammonium formate.

  • Heat the reaction mixture to 160-180 °C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Pour the mixture into cold water and stir for 30 minutes.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 7-methoxyquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

  • Suspend 7-methoxyquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110 °C) for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is attached to a good leaving group (chloride). This makes it susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reaction for this compound is the displacement of the C2-chloro substituent by a variety of nucleophiles. This reaction is the cornerstone of its utility as a synthetic intermediate.

Reactivity_Diagram Reactivity of this compound cluster_0 Nucleophilic Substitution at C2 A This compound C 2-Substituted-7-methoxyquinazolin-4(3H)-one A->C SₙAr Reaction B Nucleophile (Nu-H) e.g., Amines, Thiols, Alcohols B->C Drug_Discovery_Pathway Role in Kinase Inhibitor Synthesis A This compound B Nucleophilic Substitution with an Amine (R-NH₂) A->B C 2-Amino-7-methoxyquinazolin-4(3H)-one Derivative B->C D Chlorination at C4 (e.g., POCl₃) C->D E 4-Chloro-2-amino-7-methoxyquinazoline Derivative D->E F Substitution with an Aniline E->F G 4-Anilinoquinazoline-based Kinase Inhibitor F->G

Caption: Synthetic route to 4-anilinoquinazoline kinase inhibitors.

Other Therapeutic Areas

Derivatives of quinazolin-4(3H)-one have also been investigated for a range of other biological activities, including as inhibitors of USP7 for cancer therapy and for their antiviral properties. [5][6]The versatility of the 2-chloro group allows for the introduction of diverse functionalities, enabling the exploration of a wide chemical space for various therapeutic targets.

Analytical Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are standard for this purpose.

Spectroscopic Data (Predicted and from Analogs)

The table below presents the expected spectroscopic signatures for this compound, based on data from closely related compounds. [2]

Technique Expected Signature
¹H NMR - Aromatic protons on the quinazolinone ring (3H, complex splitting pattern).- Methoxy protons (3H, singlet, ~3.9-4.0 ppm).- N-H proton (1H, broad singlet, downfield, >12 ppm).
¹³C NMR - Carbonyl carbon (~160-162 ppm).- Aromatic carbons (multiple signals in the aromatic region, ~110-150 ppm).- Methoxy carbon (~56 ppm).
Mass Spec (ESI) - Expected [M+H]⁺ at m/z 211.02.- Isotopic pattern characteristic of a chlorine-containing compound.

| FT-IR | - N-H stretch (~3200-3400 cm⁻¹).- C=O stretch (~1680-1700 cm⁻¹).- C=N stretch (~1610-1630 cm⁻¹).- C-O stretch (~1200-1250 cm⁻¹). |

Protocol for Purity Determination by HPLC

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Sample dissolved in a suitable solvent (e.g., Methanol or Acetonitrile).

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with a suitable starting gradient (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Prepare a sample solution of the compound at a concentration of approximately 1 mg/mL.

  • Inject 10 µL of the sample solution.

  • Run a linear gradient elution, for example, from 5% B to 95% B over 20 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to the initial conditions and re-equilibrate for 5 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Calculate the purity based on the peak area percentage of the main product peak.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis is achievable through well-established heterocyclic chemistry routes, and its reactivity, centered on the C2-chloro group, provides a versatile handle for the construction of diverse molecular architectures. For researchers and drug development professionals, a thorough understanding of its properties and chemical behavior is crucial for its effective utilization in the design and synthesis of next-generation therapeutics, particularly in the realm of targeted cancer therapies. The protocols and data presented in this guide, while partially inferred from closely related analogs due to the scarcity of direct literature, provide a robust framework for working with this valuable chemical entity.

References

  • LookChem. Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. [Link]

  • National Center for Biotechnology Information. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • Semantic Scholar. Synthesis and reactions of 2-chloro-3,4-dihydrothienopyrimidines and -quinazolines. [Link]

  • ResearchGate. The PIFA-initiated oxidative cyclization of 2-(3- butenyl)quinazolin-4(3H)-ones. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2. [Link]

  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). [Link]

  • National Center for Biotechnology Information. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. [Link]

  • National Institutes of Health. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. [Link]

  • Amazon Web Services. S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). [Link]

  • MDPI. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. [Link]

  • Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • National Center for Biotechnology Information. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. [Link]

  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]

  • PubChem. 2-chloro-4-methoxyquinazoline (C9H7ClN2O). [Link]

  • PubChem. 7-Methoxy-2-methylquinazoline. [Link]

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The Biological Profile of 2-Chloro-7-methoxyquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several approved drugs.[1] Its rigid, heterocyclic framework provides an ideal scaffold for the spatial presentation of functional groups that can engage with a variety of biological targets. This guide focuses on a specific, yet fundamental, derivative: 2-Chloro-7-methoxyquinazolin-4(3H)-one. While often utilized as a key intermediate in the synthesis of more complex molecules, understanding the intrinsic biological activities and the influence of its substituent groups is critical for the rational design of novel therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, predicted biological activities based on established structure-activity relationships (SAR), and detailed protocols for its evaluation.

Chemical Synthesis and Properties

The synthesis of this compound is typically achieved through a multi-step process commencing from substituted anthranilic acids. A general and adaptable synthetic route is outlined below.

Synthetic Pathway

A common synthetic approach involves the cyclization of an appropriately substituted anthranilic acid, followed by chlorination.

Synthesis_of_this compound A 4-Methoxy-2-aminobenzoic acid B 2-(Chloroacetamido)-4-methoxybenzoic acid A->B Chloroacetyl chloride, Pyridine C 2-(Chloromethyl)-7-methoxyquinazolin-4(3H)-one B->C Reflux D This compound C->D Oxidation EGFR_Inhibition_Workflow A Prepare serial dilutions of This compound B Add compound, EGFR enzyme, and substrate/ATP mix to plate A->B C Incubate for 60 minutes (Kinase Reaction) B->C D Add ADP-Glo™ Reagent (Stop reaction & deplete ATP) C->D E Add Kinase Detection Reagent (Generate luminescent signal) D->E F Measure luminescence and calculate IC50 E->F

Sources

An In-Depth Technical Guide to 2-Chloro-7-methoxyquinazolin-4(3H)-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core and the Strategic Importance of 2-Chloro-7-methoxyquinazolin-4(3H)-one

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic framework provides a versatile template for the spatial orientation of functional groups, enabling precise interactions with various biological targets. Within this privileged class of heterocycles, this compound emerges as a strategically significant research chemical. Its importance lies not necessarily in its own intrinsic biological activity, but as a pivotal intermediate for the synthesis of more complex molecules, particularly in the realm of targeted therapies.[1][2]

This technical guide provides an in-depth exploration of this compound, offering a plausible synthetic pathway, an analysis of its chemical reactivity, and a discussion of its potential applications in drug discovery, grounded in the extensive research on analogous quinazolinone derivatives.

Physicochemical Properties and Structural Features

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₉H₇ClN₂O₂Based on structure
Molecular Weight 210.62 g/mol Based on structure
Appearance Likely a white to off-white solidAnalogy with similar quinazolinones
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFCommon characteristic of quinazolinones
CAS Number Not definitively found in public databasesHighlights its role as a specialized intermediate

The key structural features that dictate the chemistry of this molecule are the electrophilic carbon at the 2-position, activated by the adjacent chloro group, and the electron-donating methoxy group at the 7-position, which can influence the reactivity of the aromatic ring.

Synthesis of this compound: A Proposed Pathway

Based on established synthetic methodologies for analogous quinazolinone systems, a reliable two-step synthesis of this compound can be proposed, commencing from the commercially available 2-amino-4-methoxybenzoic acid.

Step 1: Synthesis of 7-Methoxyquinazoline-2,4(3H)-dione

The initial step involves the cyclization of 2-amino-4-methoxybenzoic acid with a suitable one-carbon source, such as urea or potassium cyanate, to form the corresponding quinazolinedione. This reaction is a well-established method for constructing the quinazolinone core.

Reaction Scheme:

Step_1_Synthesis start 2-Amino-4-methoxybenzoic acid reagent1 + Urea intermediate 7-Methoxyquinazoline-2,4(3H)-dione reagent1->intermediate Heat

Caption: Synthesis of the quinazolinedione intermediate.

Experimental Protocol:

  • Combine 2-amino-4-methoxybenzoic acid and urea in a reaction vessel.

  • Heat the mixture, typically at elevated temperatures (e.g., 180-200 °C), for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and treat with an aqueous base (e.g., NaOH solution) to dissolve the product.

  • Filter to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 7-methoxyquinazoline-2,4(3H)-dione.

  • Collect the solid product by filtration, wash with water, and dry.

Step 2: Chlorination to this compound

The second step involves the selective chlorination of the 7-methoxyquinazoline-2,4(3H)-dione at the 2-position. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Reaction Scheme:

Step_2_Chlorination intermediate 7-Methoxyquinazoline-2,4(3H)-dione reagent2 + POCl3 product This compound reagent2->product Reflux

Caption: Chlorination to the final product.

Experimental Protocol:

  • To a flask containing 7-methoxyquinazoline-2,4(3H)-dione, add an excess of phosphorus oxychloride (POCl₃).

  • Optionally, add a catalytic amount of N,N-dimethylaniline or DMF.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by pouring it onto crushed ice with vigorous stirring.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid by filtration, wash thoroughly with water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

Chemical Reactivity and Role as a Synthetic Intermediate

The primary utility of this compound in research and development lies in its reactivity, which is dominated by the chloro substituent at the 2-position. This chlorine atom is a good leaving group and is susceptible to nucleophilic substitution, making the compound an excellent precursor for a wide range of 2-substituted quinazolinone derivatives.[3]

Reactivity_Workflow A This compound C 2-Substituted-7-methoxyquinazolin-4(3H)-one A->C Nucleophilic Substitution B Nucleophile (e.g., R-NH2, R-OH, R-SH) B->C D Diverse Library of Bioactive Molecules C->D Further Functionalization / Screening

Caption: Synthetic utility of this compound.

This reactivity allows for the introduction of various pharmacophores at the 2-position, which is a common strategy in the development of kinase inhibitors and other targeted therapies. The methoxy group at the 7-position can also be a site for further modification, such as demethylation to a hydroxyl group, which can then be used for further derivatization.

Applications in Drug Discovery and Development

The quinazolinone core is a well-established "privileged scaffold" in medicinal chemistry, with numerous approved drugs and clinical candidates.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Agents: Many quinazolinone derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in oncology.

  • Anti-inflammatory Agents: The quinazolinone structure is also found in compounds with significant anti-inflammatory properties.

  • Antiviral and Antimicrobial Agents: Research has shown that certain quinazolinone derivatives possess activity against a range of viruses and bacteria.

This compound serves as a key building block for accessing novel compounds within these therapeutic areas. The ability to easily modify the 2-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable research chemical that plays a crucial role as a versatile intermediate in the synthesis of complex quinazolinone derivatives. While not extensively characterized as a standalone bioactive molecule in the public literature, its synthetic utility is evident from the numerous studies on analogous compounds. The straightforward, proposed synthesis from readily available starting materials, combined with the reactivity of the 2-chloro substituent, makes it an indispensable tool for medicinal chemists and drug discovery professionals seeking to explore the rich chemical space of the quinazolinone scaffold for the development of next-generation therapeutics.

References

  • ResearchGate. (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

Sources

Potential Therapeutic Targets of 2-Chloro-7-methoxyquinazolin-4(3H)-one: A Privileged Scaffold Approach for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved therapeutics and clinical candidates. Its rigid, heterocyclic structure is adept at forming key interactions with a wide array of biological targets, most notably the ATP-binding pocket of protein kinases. This guide focuses on a specific, yet broadly representative, derivative: 2-Chloro-7-methoxyquinazolin-4(3H)-one. While direct biological data on this exact molecule is sparse, its structural features—the established quinazolinone core, a methoxy group influencing solubility and electronic properties, and a highly reactive 2-chloro group—make it an ideal starting point for synthetic elaboration and target exploration. The 2-chloro position, in particular, serves as a versatile chemical handle for nucleophilic substitution, enabling the rapid synthesis of compound libraries.[1][2] This document provides a comprehensive analysis of the most probable therapeutic targets for derivatives of this scaffold, grounded in extensive literature on analogous compounds. We will detail the mechanistic rationale for each potential target class and provide robust, field-proven experimental workflows for their validation.

Part 1: Receptor Tyrosine Kinases (RTKs) — The Preeminent Target Class

Rationale: The quinazoline scaffold is a bioisostere of the adenine moiety of ATP, making it a canonical "hinge-binding" motif for ATP-competitive kinase inhibitors.[3][4] Decades of research have culminated in multiple FDA-approved quinazoline-based kinase inhibitors, firmly establishing RTKs as the primary target class for this chemical series.[5]

Epidermal Growth Factor Receptor (EGFR)

Mechanistic Insight: The EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways like PI3K-Akt and RAS-MAPK, promoting cell proliferation and survival.[6] Its dysregulation is a hallmark of numerous cancers, particularly non-small cell lung cancer (NSCLC).[4][6] The first generation of targeted therapies, including Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives that compete with ATP for binding to the EGFR kinase domain.[3] The quinazoline core forms a critical hydrogen bond with the "hinge" residue Met793 in the ATP pocket.[7]

Hypothesis for this compound Derivatives: This compound is an ideal precursor for novel EGFR inhibitors. The 2-chloro group can be readily displaced by various substituted anilines, mimicking the structure of established drugs.[6][8] The 7-methoxy substituent can be explored for its potential to form additional interactions within the active site or to modulate the compound's physicochemical properties.

Experimental Validation Workflow

The following workflow outlines a systematic approach to validate EGFR as a target.

EGFR_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_assay Step 1: In Vitro EGFR Kinase Assay ic50 Determine IC50 Value biochem_assay->ic50 Quantify Inhibition cell_prolif Step 2: Proliferation Assay (e.g., A549, NCI-H1975 cells) ic50->cell_prolif Confirm Potency gi50 Determine GI50 Value cell_prolif->gi50 western_blot Step 3: Target Engagement Assay (Western Blot) p_egfr Assess p-EGFR, p-Akt, p-ERK levels western_blot->p_egfr gi50->western_blot Confirm Mechanism

Caption: Workflow for EGFR target validation.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human EGFR kinase.

  • Materials: Recombinant EGFR (T790M mutant or wild-type), ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit (Promega), test compound series (dissolved in DMSO).

  • Procedure:

    • Prepare a serial dilution of the test compound in kinase assay buffer.

    • In a 96-well plate, add 5 µL of the compound dilution, 5 µL of EGFR enzyme solution, and 5 µL of substrate solution.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration ~Km for ATP). Incubate at room temperature for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes in the dark and measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

  • Trustworthiness Check: Run gefitinib or erlotinib as a positive control to ensure the assay is performing within expected parameters. The Z'-factor should be > 0.5 for a robust assay.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanistic Insight: VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[9][10] Inhibition of VEGFR-2 kinase activity blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival. Several multi-kinase inhibitors with a quinazoline core, such as Vandetanib, target both EGFR and VEGFR-2, providing a dual anti-proliferative and anti-angiogenic effect.[11][12]

Hypothesis for this compound Derivatives: The structural versatility that makes this scaffold suitable for EGFR inhibition also applies to VEGFR-2. Synthetic derivatives can be designed to target the unique features of the VEGFR-2 ATP-binding pocket. The development of dual EGFR/VEGFR-2 inhibitors is a particularly attractive strategy.[11]

Experimental Validation Workflow

VEGFR2_Validation_Workflow cluster_0 Biochemical & Cellular Validation cluster_1 Functional Angiogenesis Validation biochem_assay Step 1: In Vitro VEGFR-2 Kinase Assay (Determine IC50) huvec_prolif Step 2: HUVEC Proliferation Assay biochem_assay->huvec_prolif Confirm Cellular Activity tube_formation Step 3: Endothelial Tube Formation Assay huvec_prolif->tube_formation Assess Anti-Angiogenic Function migration_assay Step 4: Wound Healing / Migration Assay tube_formation->migration_assay

Caption: Workflow for VEGFR-2 target validation.

Protocol 2: Endothelial Tube Formation Assay

  • Objective: To assess the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel® Basement Membrane Matrix, EGM-2 endothelial cell growth medium, test compound, Calcein-AM dye.

  • Procedure:

    • Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

    • Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of the test compound (and a DMSO vehicle control).

    • Seed the HUVECs onto the solidified Matrigel®.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

    • Stain the cells with Calcein-AM and visualize the tube network using a fluorescence microscope.

    • Quantify the results by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Trustworthiness Check: Use a known VEGFR-2 inhibitor like Sunitinib or Sorafenib as a positive control for inhibition. A VEGF-stimulated, DMSO-treated well serves as the positive control for tube formation.

Part 2: Epigenetic Modulators — Histone Deacetylases (HDACs)

Rationale: The quinazoline scaffold has proven to be an effective "cap group" in the design of HDAC inhibitors.[13] The typical pharmacophore for an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site.[14][13]

Mechanistic Insight: HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and altered gene expression.[15] Their overexpression is linked to cancer, as it can silence tumor suppressor genes.[14] HDAC inhibitors reverse this process, leading to cell cycle arrest, apoptosis, and differentiation.

Hypothesis for this compound Derivatives: The core molecule can serve as the cap group. The 2-chloro or N-3 positions are prime candidates for synthetic modification to attach a linker and a ZBG, such as a hydroxamic acid moiety.[13][16] This modular approach allows for the tuning of potency and isoform selectivity.

Experimental Validation Workflow

HDAC_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation pan_hdac Step 1: Pan-HDAC Enzymatic Assay isoform_panel Step 2: Isoform Selectivity Profiling (HDAC1, 2, 6, 8) pan_hdac->isoform_panel Determine Potency acetylation_assay Step 3: Target Engagement Assay (Western Blot) isoform_panel->acetylation_assay Confirm Cellular Activity ac_histone Assess Acetyl-Histone H3 & Acetyl-Tubulin levels acetylation_assay->ac_histone apoptosis_assay Step 4: Apoptosis Assay (Annexin V/PI) ac_histone->apoptosis_assay Link to Phenotype

Caption: Workflow for HDAC target validation.

Protocol 3: Histone Acetylation Western Blot

  • Objective: To determine if a test compound increases the acetylation of histone and non-histone proteins in cells, confirming target engagement.

  • Materials: Cancer cell line (e.g., HeLa, HCT116), test compound, RIPA lysis buffer with protease and HDAC inhibitors (Sodium Butyrate, TSA), primary antibodies (Acetyl-Histone H3, Acetyl-α-Tubulin, total Histone H3, total α-Tubulin, β-Actin), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with a dose range of the test compound for 18-24 hours.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Trustworthiness Check: Use a known HDAC inhibitor like SAHA (Vorinostat) or Panobinostat as a positive control. Increased acetyl-tubulin indicates HDAC6 inhibition, while increased acetyl-histone H3 indicates Class I HDAC inhibition.

Part 3: Other Promising Target Classes

The versatility of the quinazoline scaffold extends beyond the major target families discussed above. The following represent additional, validated target classes for quinazoline derivatives that warrant investigation.

Potential Target Mechanistic Rationale & Significance Key Validation Assays Supporting References
Phosphodiesterases (PDEs) PDEs degrade cyclic nucleotides (cAMP, cGMP), regulating signaling in inflammation, cardiovascular function, and neuroscience. Quinazoline derivatives have been developed as potent inhibitors of PDE1 and PDE7.In vitro enzymatic assays using recombinant PDE isoforms; Cellular cAMP/cGMP measurement assays.,[17]
Tubulin Polymerization Microtubules are essential for mitosis, making them a key anticancer target. Some quinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization, often by binding to the colchicine site, leading to G2/M cell cycle arrest.In vitro fluorescence-based tubulin polymerization assay; Cell cycle analysis by flow cytometry; Immunofluorescence microscopy of microtubule networks.[18]
Cyclin-Dependent Kinase 2 (CDK2) CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer. Quinazolinone-based derivatives have been developed as effective CDK2 inhibitors.In vitro CDK2/Cyclin E kinase assay; Cell cycle analysis for S-phase arrest; Western blot for Rb phosphorylation.[19],[20]

Summary and Future Directions

This compound stands as a highly valuable starting scaffold for drug discovery. Based on a wealth of precedent, its derivatives are most likely to find utility as inhibitors of receptor tyrosine kinases (EGFR, VEGFR-2) , histone deacetylases , or other targets such as PDEs and tubulin .

The strategic path forward is clear:

  • Library Synthesis: Leverage the reactivity of the 2-chloro position to synthesize a focused library of derivatives, primarily by introducing a diverse set of substituted anilines (for kinases) or linkers connected to zinc-binding groups (for HDACs).

  • Tiered Screening: Employ a tiered screening approach, beginning with high-throughput biochemical assays against the primary target classes (e.g., EGFR, VEGFR-2, pan-HDAC).

  • Hit-to-Lead Optimization: For active "hits," pursue structure-activity relationship (SAR) studies guided by the cellular and functional validation protocols detailed in this guide to improve potency, selectivity, and drug-like properties.

This systematic, target-aware approach will maximize the potential of the quinazolin-4(3H)-one scaffold and accelerate the discovery of novel therapeutic agents.

References

  • National Institutes of Health (NIH). (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]

  • PubMed. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Available at: [Link]

  • National Institutes of Health (NIH). (2021). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Available at: [Link]

  • Bentham Science. (2024). Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. Available at: [Link]

  • PubMed. (2011). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Available at: [Link]

  • MDPI. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Available at: [Link]

  • PubMed. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. Available at: [Link]

  • PubMed. (2018). Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1. Available at: [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Available at: [Link]

  • MDPI. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Available at: [Link]

  • PubMed. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Available at: [Link]

  • Pharmaceutical Sciences. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and.... Available at: [Link]

  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Available at: [Link]

  • PubMed Central. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available at: [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available at: [Link]

  • National Institutes of Health (NIH). (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Available at: [Link]

  • PubMed Central. (2022). Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. Available at: [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Available at: [Link]

  • PubMed. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. Available at: [Link]

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Introduction: The Quinazolinone Scaffold and the Emergence of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Chloro-7-methoxyquinazolin-4(3H)-one

The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its rigid structure and versatile substitution points allow for fine-tuning of its interaction with various biological targets. This compound is a specific derivative within this class. The presence of a chloro group at the 2-position makes it a versatile synthetic intermediate, allowing for nucleophilic substitution to generate a library of analogues.[3] The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential in vitro studies required to characterize the biological activity of this compound, with a primary focus on its potential as an anticancer agent. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and logical investigative workflow.

Part 1: Synthesis and Characterization

A robust in vitro evaluation begins with a well-characterized compound. The synthesis of this compound derivatives typically follows established chemical pathways.

General Synthesis Pathway

A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative. The chloro-substituent at the 2-position is often introduced by treating the corresponding quinazolin-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃).

G A 4-Methoxy-anthranilic Acid (Starting Material) B Reaction with a Cyanate or Urea Source A->B C 7-Methoxyquinazoline-2,4(1H,3H)-dione (Intermediate) B->C D Chlorination (e.g., POCl₃, N,N-dimethylaniline) C->D E 2,4-Dichloro-7-methoxyquinazoline D->E F Selective Hydrolysis E->F G This compound (Final Product) F->G

Once synthesized, the compound's identity and purity must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure that the observed biological effects are attributable to the compound of interest.

Part 2: Primary Screening: Cytotoxicity and Antiproliferative Activity

The first critical step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours. The duration is critical; shorter times may miss slow-acting effects, while longer times can be confounded by nutrient depletion.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours. During this time, formazan crystals will form within viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

  • Why a serial dilution? This establishes a dose-response curve, which is essential for determining the IC₅₀ value and understanding the compound's potency.

  • Why include controls? The vehicle control normalizes for any effect of the solvent, while the positive control ensures the assay is performing as expected.

  • Trustworthiness: A reliable IC₅₀ value is typically derived from at least three independent experiments, each performed in triplicate.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Allow Adhesion (Overnight) A->B C Add Serial Dilutions of This compound B->C D Incubate (24-72 hours) C->D E Add MTT Reagent D->E F Incubate (3-4h) (Formazan Formation) E->F G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Data Presentation: Summarizing Cytotoxicity

Results are best presented in a clear, tabular format, comparing the compound's potency across different cell lines.

Cell LineCancer TypeIC₅₀ (µM) for Cmpd X[5]IC₅₀ (µM) for Doxorubicin
MCF-7Breast Adenocarcinoma72.22 ± 0.14~0.5
HepG2Hepatocellular Carcinoma53.29 ± 0.25~0.8
Caco-2Colorectal Adenocarcinoma23.31 ± 0.09~1.2

Note: Data is representative, based on active quinazolinone derivatives found in the literature, and serves as an example of expected results.

Part 3: Elucidating the Mechanism of Cell Death: Apoptosis

If the compound reduces cell viability, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it avoids the inflammatory response associated with necrosis.[6] Many quinazolinone derivatives are known to be potent inducers of apoptosis.[7][8]

Annexin V/PI Staining for Apoptosis Quantification

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cell death.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Outcome: This dual staining allows for the quantification of four cell populations:

    • Viable: Annexin V- / PI-

    • Early Apoptotic: Annexin V+ / PI-

    • Late Apoptotic/Necrotic: Annexin V+ / PI+

    • Necrotic: Annexin V- / PI+

  • Cell Treatment: Seed and treat cells in a 6-well plate with this compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge to pellet the cells.

  • Washing: Wash the cells with cold PBS to remove residual medium.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

  • Why collect floating cells? Apoptotic cells often detach from the culture plate. Discarding the supernatant would lead to a significant underestimation of apoptosis.

  • Why use binding buffer? Annexin V's binding to PS is calcium-dependent, and the binding buffer contains the necessary Ca²⁺ ions.

  • Self-Validation: The inclusion of untreated (negative) and positive controls (e.g., staurosporine-treated) is crucial for setting the gates on the flow cytometer correctly and validating the results. Studies show that active compounds can significantly increase the percentage of early and late apoptotic cells in a dose-dependent manner.[4]

Caspase Activation: The Point of No Return

Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as the initiator caspase-9 (mitochondrial pathway) and the executioner caspase-3, confirms that the observed cell death is proceeding through the classical apoptotic pathway.[6][7]

  • Treat and Lyse: Treat cells as described above. After treatment, lyse the cells to release their cytoplasmic contents.

  • Add Substrate: Add a colorimetric substrate for caspase-3, such as DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide).

  • Incubate: If active caspase-3 is present in the lysate, it will cleave the substrate, releasing the chromophore p-nitroanilide (pNA).

  • Read Absorbance: Measure the absorbance of pNA at ~405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Part 4: Investigating a Potential Mechanism of Action

Understanding why the compound induces apoptosis is the next frontier. Quinazolinones have been reported to target various signaling pathways and cellular components.[9] A common mechanism involves the inhibition of protein kinases that regulate cell survival and proliferation, such as the PI3K/AKT pathway.[5]

Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. A key application is to assess the phosphorylation status of signaling proteins, as phosphorylation is a primary mechanism of activation or deactivation.

The PI3K/AKT pathway is a central regulator of cell survival, and its hyperactivation is common in many cancers.[5] We can hypothesize that this compound inhibits this pathway. This would lead to a decrease in the active, phosphorylated form of AKT (p-AKT) and subsequent downstream effects, such as the modulation of apoptosis-regulating proteins like Bcl-2.[4]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT phosphorylates AKT AKT Survival Cell Survival & Proliferation pAKT->Survival Apoptosis Apoptosis pAKT->Apoptosis Inhibitor 2-Chloro-7-methoxy- quinazolin-4(3H)-one Inhibitor->PI3K Potential Inhibition Inhibitor->AKT Potential Inhibition

  • Protein Extraction: Treat cells with the compound for a defined period (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size by running a standardized amount of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-AKT, anti-total-AKT, anti-Bcl-2, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry is used to quantify the band intensity. The expression of target proteins is normalized to the loading control (β-actin), and the level of phosphorylated protein is normalized to its total protein level (p-AKT/total-AKT).

Conclusion

The in vitro evaluation of this compound requires a logical, multi-faceted approach. This guide outlines a core workflow, starting from broad cytotoxicity screening and progressively narrowing the focus to specific mechanisms like apoptosis induction and signaling pathway modulation. Each step is designed as a self-validating system, emphasizing the use of appropriate controls and rational experimental design. By following these principles, researchers can generate a robust and reliable dataset to accurately characterize the biological profile of this, and other, novel quinazolinone derivatives, paving the way for further drug development.

References

  • Al-Ostath, A., Abulfadl, A., El-Awady, R., & Al-Dies, A. M. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4796. [Link]

  • Hei, Y., et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 5(92), 75488-75511. [Link]

  • Jain, P., & Bari, S. B. (2021). Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Research Journal of Pharmacy and Technology, 14(1), 1-5. [Link]

  • Nguyen, T. H. T., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5), 553. [Link]

  • Leese, M. P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10196-10214. [Link]

  • Cipak, L., Repicky, A., & Jantova, S. (2007). Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells. Experimental Oncology, 29(1), 13-17. [Link]

  • Cipak, L., et al. (2007). GROWTH INHIBITION AND APOPTOSIS INDUCED BY 2-PHENOXYMETHYL-3H-QUINAZOLIN-4-ONE IN HL-60 LEUKEMIA CELLS. Experimental Oncology. [Link]

  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779. [Link]

  • Al-Suhaimi, K. S., et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Scientific Reports, 11(1), 23832. [Link]

  • Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 64, 490-503. [Link]

  • Akhtar, M. J., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

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The Strategic Core: A Technical Guide to 2-Chloro-7-methoxyquinazolin-4(3H)-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of 2-Chloro-7-methoxyquinazolin-4(3H)-one, a pivotal scaffold in medicinal chemistry. We will dissect its synthesis, explore its chemical reactivity as a versatile intermediate, and analyze the structure-activity relationships (SAR) of its derivatives, which have shown significant promise as anticancer and anti-inflammatory agents. This document is designed to serve as a practical resource, bridging fundamental chemistry with applied pharmacology to empower researchers in the development of novel therapeutics.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone motif is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic system provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. Derivatives of quinazolinone have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][3]

The specific compound, this compound, is of particular interest. The chloro group at the 2-position acts as an excellent leaving group, enabling nucleophilic substitution to create diverse libraries of analogues.[4] The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability, and its presence is a feature in several biologically active compounds.[5] This guide will illuminate the strategic importance of this core structure in generating novel drug candidates.

Synthesis of the Core Scaffold: this compound

Step 1: Synthesis of 7-methoxyquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-methoxybenzoic acid with urea to form the quinazolinedione ring system. This is a well-established method for constructing this core structure.[6]

Experimental Protocol:

  • In a round-bottom flask, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and urea (2 equivalents).

  • Heat the mixture to 180-190 °C for 4-5 hours. The reaction mixture will melt and then solidify.

  • Allow the reaction to cool to room temperature.

  • Treat the solid residue with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 7-methoxyquinazoline-2,4(1H,3H)-dione as a solid.

Step 2: Chlorination to this compound

The second step is the selective chlorination of the 2-position. This is typically achieved by treating the dione with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base.[8]

Experimental Protocol:

  • To a flask containing 7-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent), add phosphorus oxychloride (10-15 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

  • Reflux the mixture for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum to obtain this compound.

Diagram of the Synthetic Workflow:

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination 2-amino-4-methoxybenzoic_acid 2-Amino-4-methoxybenzoic Acid Heat Heat (180-190°C) 2-amino-4-methoxybenzoic_acid->Heat + Urea Urea Urea 7-methoxyquinazoline-dione 7-methoxyquinazoline-2,4(1H,3H)-dione Heat->7-methoxyquinazoline-dione Reflux Reflux 7-methoxyquinazoline-dione->Reflux + POCl₃ POCl3 POCl₃, N,N-dimethylaniline Final_Product This compound Reflux->Final_Product

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Derivative Synthesis

The primary utility of this compound in drug discovery lies in the reactivity of the 2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups and building blocks.

Diagram of Derivative Synthesis:

Derivative_Synthesis cluster_nucleophiles Nucleophiles cluster_derivatives Derivatives Core This compound Amine_Deriv 2-Amino-7-methoxyquinazolin-4(3H)-one Analogue Core->Amine_Deriv + R-NH₂ Ether_Deriv 2-Alkoxy-7-methoxyquinazolin-4(3H)-one Analogue Core->Ether_Deriv + R-OH / NaH Thioether_Deriv 2-Thio-7-methoxyquinazolin-4(3H)-one Analogue Core->Thioether_Deriv + R-SH Amine R-NH₂ Alcohol R-OH Thiol R-SH

Caption: General scheme for derivative synthesis via nucleophilic substitution.

This straightforward reactivity allows for the systematic exploration of the chemical space around the quinazolinone core, which is fundamental to establishing a structure-activity relationship (SAR).

Biological Activities and Structure-Activity Relationships

Derivatives of the quinazolinone scaffold have demonstrated significant potential in oncology and immunology.

Anticancer Activity: Kinase Inhibition

A prominent mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[9][10] For instance, derivatives of quinazoline are known to target Epidermal Growth Factor Receptor (EGFR) kinase, a key player in non-small cell lung cancer.[10]

Structure-Activity Relationship Insights:

  • Substitution at the 2-position: The nature of the group introduced at the 2-position via nucleophilic substitution is critical for activity. Aromatic and heteroaromatic amines often lead to potent kinase inhibitors.

  • Substitution at the 3-position: The nitrogen at the 3-position can be substituted with various groups to modulate solubility, cell permeability, and target engagement. Small alkyl groups or substituted phenyl rings are common.

  • Substitution on the Benzene Ring: The 7-methoxy group on the core scaffold can contribute to binding and influence the overall electronic character of the molecule. Halogen substitutions on the benzene ring have also been shown to enhance anticancer activity against cell lines like MCF-7.[11]

Table 1: Example Anticancer Activity of Quinazolinone Derivatives

Compound ClassTargetExample ActivityReference
Sulphonamide-bearing methoxyquinazolinonesApoptosis InductionIC₅₀ = 20.17 µM (MCF-7)[12]
Quinazolin-4(3H)-one derivativesMultiple Tyrosine Kinases (CDK2, HER2, EGFR)IC₅₀ = 0.14 µM (A2780)[9]
3-N-methylquinazoline-4(3H)-one based inhibitorsB-Raf(V600E) kinasePotent in vivo tumor growth inhibition[13]
Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties.[8] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of the inflammatory response.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the anticancer potential of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with Quinazolinone Derivatives Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 3-4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization 7. Solubilize Formazan Crystals (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC₅₀ Value Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Conclusion and Future Perspectives

This compound is a highly valuable and strategic scaffold for the development of novel therapeutic agents. Its straightforward synthesis and versatile reactivity at the 2-position provide a robust platform for generating diverse chemical libraries. The demonstrated potential of quinazolinone derivatives as potent kinase inhibitors and anti-inflammatory agents underscores the importance of continued research in this area. Future efforts should focus on leveraging structure-based drug design and computational modeling to guide the synthesis of analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new medicines.

References

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  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. 2024; 29(12):2863. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Sci Rep. 2021; 11:18774. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. 2023; 15(6):115-118. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
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An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-7-methoxyquinazolin-4(3H)-one is a pivotal chemical intermediate, most notably in the synthesis of tyrosine kinase inhibitors used in oncology, such as Gefitinib. Its molecular architecture makes it an ideal scaffold for developing targeted therapeutics. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the chemical logic underpinning the chosen methodologies. We will explore two robust pathways, providing detailed experimental protocols, workflow visualizations, and a discussion of the causality behind critical experimental choices, designed for researchers and professionals in drug development and process chemistry.

The Strategic Importance of this compound

The quinazolinone core is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3][4] The specific substitution pattern of this compound, featuring a reactive chloro group at the 2-position and a methoxy group at the 7-position, renders it a highly versatile building block. The chlorine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of various pharmacophores, while the methoxy group influences solubility and metabolic stability. Understanding its synthesis is fundamental to the production of numerous advanced pharmaceutical intermediates.

Primary Synthetic Pathway: The Anthranilic Acid Route

The most direct and widely adopted method for synthesizing the quinazolinone core begins with an appropriately substituted anthranilic acid.[2][3][4] This approach is favored for its efficiency and the commercial availability of the requisite starting materials.

Core Starting Material: 2-Amino-4-methoxybenzoic Acid

2-Amino-4-methoxybenzoic acid is the cornerstone of this synthetic strategy.[5][6] Its structure contains the pre-formed aniline and carboxylic acid functionalities in the required ortho orientation, primed for cyclization to form the quinazolinone ring system.

Rationale and Causality

The logic of this pathway is rooted in building the heterocyclic ring system onto a pre-existing, correctly substituted benzene ring. This avoids complex and often low-yielding aromatic substitution reactions late in the synthesis. The synthesis can be conceptually divided into two key transformations:

  • Ring Formation (Cyclization): Construction of the pyrimidinone ring by introducing a one-carbon unit that reacts with both the amino and carboxylic acid groups.

  • Functionalization (Chlorination): Conversion of a hydroxyl or keto group on the newly formed ring into the target chloro group, activating the position for further modification.

Synthetic Workflow: Anthranilic Acid Route

A 2-Amino-4-methoxybenzoic Acid B 7-Methoxyquinazoline-2,4(1H,3H)-dione A->B Urea or Sodium Cyanate C This compound B->C POCl₃ or SOCl₂

Caption: Synthesis of the target compound from 2-amino-4-methoxybenzoic acid.

Key Transformations and Protocols

The initial and most critical step is the formation of the quinazoline ring. This is typically achieved by reacting 2-amino-4-methoxybenzoic acid with a suitable C1 source, such as urea or sodium cyanate. The reaction with urea proceeds through a thermal condensation, forming the stable dione intermediate. This intermediate is often a solid that can be easily isolated and purified before the subsequent chlorination step.

Experimental Protocol: Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methoxybenzoic acid (1.0 eq) and urea (3.0-5.0 eq).

  • Reaction: Heat the mixture to 180-190 °C. The mixture will melt, and the evolution of ammonia gas will be observed. Maintain this temperature for 3-4 hours until the gas evolution ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass is then triturated with a hot aqueous solution of sodium hydroxide (1 M) to dissolve any unreacted starting material.

  • Isolation: Filter the resulting suspension, wash the collected solid thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum to yield 7-Methoxyquinazoline-2,4(1H,3H)-dione, which can be used in the next step without further purification.

The conversion of the quinazolinedione to the 2-chloro derivative is a crucial activation step. This is accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][8][9] POCl₃ is often used in excess, serving as both the reagent and the solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is frequently added to accelerate the reaction.[7]

Experimental Protocol: Synthesis of this compound

  • Reagent Setup: To a flask equipped with a reflux condenser and a calcium chloride guard tube, add 7-Methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (10-15 eq).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residual viscous oil is then poured cautiously onto crushed ice with vigorous stirring.

  • Isolation: The resulting precipitate is collected by filtration, washed extensively with cold water until the filtrate is neutral, and then dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol or ethanol to afford pure this compound.[7]

Data Summary: Anthranilic Acid Route
StepStarting MaterialKey ReagentsTypical ConditionsOutcome
Cyclization 2-Amino-4-methoxybenzoic acidUrea180-190 °C, 3-4 h7-Methoxyquinazoline-2,4(1H,3H)-dione
Chlorination 7-Methoxyquinazoline-2,4(1H,3H)-dionePOCl₃, N,N-dimethylanilineReflux, 4-6 hThis compound

Alternative Synthetic Pathway: Building the Anthranilic Acid

Common Precursor: 4-Methoxybenzoic Acid

A common and cost-effective starting point is 4-methoxybenzoic acid.[5] This route involves introducing the amino group ortho to the carboxylic acid via a nitration-reduction sequence.

Rationale and Causality

The success of this pathway hinges on the principles of electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. In 4-methoxybenzoic acid, the positions ortho to the methoxy group (positions 3 and 5) are also meta to the carboxylic acid. The position ortho to the carboxylic acid (position 2) is also ortho to the methoxy group. The powerful activating and directing effect of the methoxy group dominates, guiding the incoming electrophile (NO₂⁺) primarily to the 2-position, achieving the required regioselectivity for the subsequent reduction and cyclization steps.

Synthetic Workflow: Precursor Route

cluster_0 Anthranilic Acid Synthesis cluster_1 Quinazolinone Formation A 4-Methoxybenzoic Acid B 4-Methoxy-2-nitrobenzoic Acid A->B HNO₃ / H₂SO₄ C 2-Amino-4-methoxybenzoic Acid B->C Reduction (e.g., Fe/HCl) D 7-Methoxyquinazoline-2,4(1H,3H)-dione C->D Urea E This compound D->E POCl₃

Caption: Multi-step synthesis starting from 4-methoxybenzoic acid.

Key Transformations

The nitration of 4-methoxybenzoic acid is typically performed using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration and ensure selectivity.[5]

The resulting 4-methoxy-2-nitrobenzoic acid is then reduced to form the crucial 2-amino-4-methoxybenzoic acid intermediate.[5][10] Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or, more classically, using a metal in acidic media, such as iron powder in the presence of hydrochloric acid.[11]

Once 2-amino-4-methoxybenzoic acid is synthesized, the procedure follows the steps outlined in Section 2.4 to complete the synthesis of the final product.

Conclusion

The synthesis of this compound is a well-established process critical for the production of advanced pharmaceuticals. The choice of starting material is a key strategic decision. The most direct route, commencing with 2-amino-4-methoxybenzoic acid , offers efficiency and simplicity through a two-step cyclization and chlorination sequence. An alternative pathway, starting from the more fundamental precursor 4-methoxybenzoic acid , provides flexibility and potential cost savings, albeit with additional synthetic steps involving nitration and reduction. Both routes are grounded in fundamental organic chemistry principles and can be optimized to achieve high yields of this valuable intermediate. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this important molecular scaffold.

References

  • Title: 2-Amino-4-methoxybenzoic acid | 4294-95-5 | Benchchem Source: Benchchem URL
  • Title: Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4)
  • Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)
  • Title: Preparation method of 6,7-dimethoxy-2,4-(1H,3H)
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The Multifaceted Mechanisms of Action of Quinazolinone Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its inherent structural rigidity, coupled with the vast potential for substitution at various positions, has rendered it a "privileged scaffold." This unique combination of features allows for the precise spatial orientation of pharmacophoric groups, enabling interaction with a wide array of biological targets.[2][3] Consequently, quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and central nervous system (CNS) depressant effects.[4][5][6][7]

This in-depth technical guide will elucidate the core mechanisms of action of quinazolinone compounds, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential. We will delve into the specific molecular interactions and signaling pathways modulated by these versatile molecules, supported by detailed experimental protocols for their investigation.

The fundamental quinazolinone structure can exist in different isomeric forms, with the 4(3H)-quinazolinone being the most prevalent and pharmacologically significant.[1][8] The numbering of the quinazolinone ring system is crucial for understanding structure-activity relationships (SAR).

Caption: General structure of the 4(3H)-quinazolinone core.

Part 1: Anticancer Mechanisms of Action

The development of quinazolinone-based anticancer agents has been a major focus of research, leading to several clinically approved drugs.[3][9] Their antitumor effects are mediated through diverse mechanisms, primarily targeting key proteins involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

A significant number of quinazolinone derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[10][11][12] Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer and breast cancer, leading to uncontrolled cell growth and proliferation.[10]

Mechanism: Quinazolinone-based EGFR inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules. This blockade of the EGFR signaling cascade ultimately leads to the inhibition of cell proliferation and induction of apoptosis.[9] Many successful drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[9]

EGFR_Pathway cluster_kinase Kinase Domain EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Blocks ATP binding ATP ATP ADP ADP ATP->ADP Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazolinone compounds.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol describes a common method to assess the inhibitory activity of a quinazolinone compound against EGFR kinase.

  • Reagents and Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase buffer, 96-well plates, and the test quinazolinone compound.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays with [γ-³²P]ATP. f. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance.[1][8] Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, making them effective antimitotic agents.[13][14][15]

Mechanism: These compounds typically bind to the colchicine-binding site on β-tubulin.[13][15] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[8][13]

Tubulin_Polymerization cluster_normal Normal Polymerization cluster_inhibited Inhibition by Quinazolinone Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Tubulin_i αβ-Tubulin Dimers Blocked Polymerization Blocked Tubulin_i->Blocked Quinazolinone Quinazolinone Quinazolinone->Tubulin_i

Caption: Inhibition of tubulin polymerization by quinazolinone compounds.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.

  • Reagents and Materials: Purified bovine or porcine brain tubulin, polymerization buffer (e.g., MES buffer with MgCl₂ and EGTA), GTP, a temperature-controlled spectrophotometer, and the test quinazolinone compound.

  • Procedure: a. Prepare solutions of the test compound at various concentrations. b. In a cuvette, mix the tubulin and the test compound in the polymerization buffer on ice. c. Warm the mixture to 37°C to initiate polymerization. d. Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the extent of tubulin polymerization. e. Compare the polymerization curves in the presence and absence of the test compound to determine its inhibitory effect.

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, many quinazolinone derivatives induce apoptosis (programmed cell death) and cell cycle arrest through various signaling pathways.[2][3] These mechanisms are often downstream consequences of their primary interactions with targets like EGFR or tubulin.

Mechanism: For instance, EGFR inhibition can suppress the pro-survival PI3K/Akt pathway, leading to the activation of pro-apoptotic proteins.[8] Similarly, disruption of microtubule function activates the spindle assembly checkpoint, causing mitotic arrest and subsequent apoptosis.[8] Some quinazolinones have also been shown to modulate the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[8]

Part 2: Neuropharmacological Mechanisms of Action

Quinazolinone compounds have a long history of use and investigation for their effects on the central nervous system, with some exhibiting anticonvulsant, sedative-hypnotic, and anxiolytic properties.[16][17][18][19]

GABA-A Receptor Modulation

The primary mechanism for the CNS depressant and anticonvulsant effects of many quinazolinones is their positive allosteric modulation of the GABA-A receptor.[20][21][22] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[23][24]

Mechanism: Similar to benzodiazepines and barbiturates, certain quinazolinone derivatives bind to a specific allosteric site on the GABA-A receptor complex.[21][25] This binding enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening. The resulting increase in neuronal inhibition underlies their sedative, hypnotic, and anticonvulsant activities.[21] The well-known sedative-hypnotic methaqualone is a classic example of a quinazolinone that acts via this mechanism.[16]

Experimental Protocol: Electrophysiological Recording in Xenopus Oocytes

This technique allows for the direct measurement of the effect of a compound on the function of specific GABA-A receptor subtypes.

  • Reagents and Materials: Xenopus laevis oocytes, cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2), two-electrode voltage-clamp setup, recording solution, GABA, and the test quinazolinone compound.

  • Procedure: a. Inject the cRNAs for the GABA-A receptor subunits into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression. b. Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping. c. Perfuse the oocyte with the recording solution containing a low concentration of GABA to elicit a baseline current. d. Co-apply the test quinazolinone compound with GABA and measure the change in the chloride current. e. An enhancement of the GABA-induced current indicates positive allosteric modulation.

Part 3: Anti-inflammatory Mechanisms of Action

Several quinazolinone derivatives have been shown to possess significant anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory disorders.[26][27][28][29][30]

Cyclooxygenase (COX) Enzyme Inhibition

A key mechanism underlying the anti-inflammatory activity of some quinazolinones is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[26][27] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[27]

Mechanism: By selectively inhibiting COX-2, these quinazolinone compounds can reduce the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 in the gastrointestinal tract, thereby potentially offering a better safety profile than non-selective NSAIDs.[27][29]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of a compound against the two COX isoforms.

  • Reagents and Materials: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), assay buffer, a method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA kit), and the test quinazolinone compound.

  • Procedure: a. Pre-incubate COX-1 or COX-2 with various concentrations of the test compound. b. Initiate the enzymatic reaction by adding arachidonic acid. c. Incubate for a specific time at 37°C. d. Stop the reaction and measure the amount of PGE2 produced using an ELISA kit. e. Calculate the IC50 values for both COX-1 and COX-2 inhibition and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Quantitative Data Summary

Compound ClassPrimary TargetExample Compound(s)Reported Activity (IC50/EC50)Reference(s)
4-AnilinoquinazolinesEGFRGefitinib, Erlotinib0.045 µM (Erlotinib)[10]
2,3-Disubstituted QuinazolinonesTubulin--[1]
Quinazolinone HybridsEGFR/TubulinCompound E6.24 µM (Tubulin)[31]
2-Styrylquinazolin-4(3H)-onesCNS Depressant--[18]
Quinazolinone-Ibuprofen ConjugatesCOX-2Compound 7c-[27]

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The diverse mechanisms of action, ranging from kinase and enzyme inhibition to receptor modulation, underscore the remarkable versatility of this chemical entity. As our understanding of the molecular basis of diseases deepens, the rational design of novel quinazolinone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles will undoubtedly lead to the development of next-generation therapeutics. Future research will likely focus on the development of multi-target quinazolinone drugs and the exploration of their potential in emerging therapeutic areas.

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  • CORE. (2024, October 9). 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbiturate. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2009, June 22). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • PubMed. (n.d.). Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats. Retrieved from [Link]

  • MDPI. (2022, December 2). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives. Retrieved from [Link]

Sources

Methodological & Application

Protocol for synthesizing 2-Chloro-7-methoxyquinazolin-4(3H)-one in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Abstract

This document provides a comprehensive, two-step protocol for the laboratory synthesis of this compound, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The synthesis commences with the cyclocondensation of 2-amino-4-methoxybenzoic acid with formamide to yield the core scaffold, 7-methoxyquinazolin-4(3H)-one. The subsequent chlorination of this intermediate at the C4-position is achieved using phosphorus oxychloride (POCl₃). This guide is designed for researchers and scientists, offering detailed, step-by-step instructions, mechanistic insights, safety protocols, and methods for characterization, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The functionalization of this core allows for the fine-tuning of pharmacological profiles. This compound, in particular, serves as a key building block. The chlorine atom at the C4 position acts as a versatile leaving group, readily displaced by various nucleophiles, making it an essential precursor for creating libraries of substituted quinazoline derivatives for drug discovery programs.[3][4]

This protocol details a reliable and well-established synthetic route. The initial step is a modern application of the Niementowski quinazolinone synthesis, which involves heating an anthranilic acid derivative with formamide.[5] The second step employs a standard deoxychlorination reaction, converting the C4-hydroxyl group of the quinazolinone (in its lactam form) into a chloride using phosphorus oxychloride (POCl₃).[3][6] Understanding the nuances of each step, particularly the handling of corrosive reagents and the control of reaction conditions, is critical for achieving a high yield and purity.

Reaction Scheme

Reaction Scheme for the synthesis of this compound

Caption: Overall two-step synthesis of this compound from 2-amino-4-methoxybenzoic acid.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplier
2-Amino-4-methoxybenzoic acidC₈H₉NO₃167.16≥98%Sigma-Aldrich
FormamideCH₃NO45.04≥99.5%Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)POCl₃153.33≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFisher Scientific
Ethanol (EtOH)C₂H₅OH46.0795%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04ACS GradeFisher Scientific
Deionized WaterH₂O18.02------
Crushed IceH₂O18.02------
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser with drying tube (CaCl₂)

  • Heating mantle with magnetic stirrer and stir bars

  • Thermometer/temperature probe

  • Dropping funnel

  • Buchner funnel and filter flasks

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, flame-retardant lab coat

Safety and Hazard Management

Phosphorus oxychloride (POCl₃) is extremely hazardous and requires strict safety protocols.

  • Toxicity and Corrosivity: POCl₃ is highly toxic if inhaled, corrosive to the skin and eyes, and can cause severe burns.[7][8] All manipulations must be performed in a certified chemical fume hood.[9]

  • Reactivity: It reacts violently with water, releasing heat and toxic fumes, including hydrogen chloride gas.[8][10] Ensure all glassware is scrupulously dried before use. The quenching procedure must be performed slowly and cautiously by adding the reaction mixture to ice.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, heavy-duty nitrile or neoprene gloves, and a flame-retardant lab coat. Ensure an emergency shower and eyewash station are immediately accessible.[9]

  • Spill Management: In case of a spill, neutralize with a dry agent like sodium bicarbonate or sand. Do not use water. Evacuate the area and consult safety protocols.[8]

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 7-methoxyquinazolin-4(3H)-one cluster_1 Step 2: Synthesis of this compound A Combine 2-amino-4-methoxybenzoic acid and Formamide in RBF B Heat mixture to 130-140 °C for 3-4 hours under reflux A->B C Cool reaction to room temperature B->C D Add cold water to precipitate solid C->D E Filter, wash with water, and dry to obtain Intermediate 1 D->E F Suspend Intermediate 1 in POCl₃ with catalytic DMF E->F Proceed with dried Intermediate 1 G Heat mixture to 80-90 °C for 2-3 hours under reflux F->G H Cool reaction and concentrate (remove excess POCl₃) G->H I Slowly pour concentrate onto crushed ice H->I J Neutralize with NaHCO₃ solution I->J K Filter, wash with water, and dry to obtain Final Product J->K

Caption: Experimental workflow for the two-step synthesis.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 7-methoxyquinazolin-4(3H)-one (Intermediate 1)

This procedure is based on the Niementowski reaction, where formamide serves as both the solvent and the source of the additional carbon atom required for ring closure.[5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methoxybenzoic acid (10.0 g, 59.8 mmol).

  • Reagent Addition: Add formamide (40 mL, ~1.0 mol). The large excess of formamide ensures the reaction goes to completion.

  • Cyclization Reaction: Heat the mixture in a heating mantle to 130-140 °C. Maintain this temperature with gentle stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. As it cools, a solid may begin to form.

    • Pour the cooled mixture into a beaker containing 200 mL of cold deionized water.

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide.

  • Drying: Dry the collected white to off-white solid in a vacuum oven at 60-70 °C to a constant weight.

    • Expected Yield: 9.5 - 10.2 g (90-96%).

    • Characterization: Melting point and ¹H NMR should be used to confirm the structure and purity before proceeding.

Part 2: Synthesis of this compound (Final Product)

This step involves a deoxychlorination reaction. The mechanism proceeds via an initial phosphorylation of the quinazolinone's oxygen atom by POCl₃, forming a good leaving group that is subsequently displaced by a chloride ion.[6]

  • Reaction Setup (MUST be performed in a fume hood): In a 100 mL round-bottom flask (oven-dried) equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend the dried 7-methoxyquinazolin-4(3H)-one (5.0 g, 28.4 mmol).

  • Reagent Addition:

    • Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (POCl₃, 25 mL, ~268 mmol).

    • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, ~0.5 mL). DMF catalyzes the reaction, often leading to cleaner and faster conversions.[11]

  • Chlorination Reaction: Heat the suspension to 80-90 °C with stirring. The solid will gradually dissolve as the reaction proceeds. Maintain this temperature for 2-3 hours until the reaction is complete (monitored by TLC, 1:1 Ethyl Acetate:Hexane).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • CRITICAL STEP: Prepare a large beaker (1 L) with approximately 400 g of crushed ice and a stir bar. Place it in an ice bath for efficient cooling.

    • Very slowly and carefully, pour the reaction mixture dropwise onto the vigorously stirred crushed ice. This is a highly exothermic process that releases HCl gas. Maintain a slow addition rate to control the reaction.

    • Once the addition is complete, a solid precipitate will form. Continue stirring for 30-60 minutes.

    • Slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Collect the resulting solid by vacuum filtration.

    • Wash the product extensively with cold water (3 x 100 mL) until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50 °C.

    • Expected Yield: 4.8 - 5.3 g (81-90%).

    • Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanistic Visualization (Chlorination)

G Quin 7-Methoxyquinazolin-4(3H)-one (Lactim Tautomer) Intermediate1 O-Phosphorylated Intermediate Quin->Intermediate1 Nucleophilic attack on Phosphorus POCl3 POCl₃ POCl3->Intermediate1 Product This compound Intermediate1->Product SNAr displacement by Chloride Byproduct PO₂Cl₂⁻ Intermediate1->Byproduct Loss of leaving group Chloride Cl⁻ Chloride->Product

Caption: Simplified mechanism of C4-chlorination with POCl₃.

References

Application Note: A High-Yield, Scalable Synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-7-methoxyquinazolin-4(3H)-one is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors for targeted cancer therapies.[1][2] The presence of the chloro group at the 2-position and a methoxy group at the 7-position provides a versatile scaffold for structural modification and drug design.[3][4] This application note presents a robust, three-step synthetic protocol starting from the commercially available 2-amino-4-methoxybenzoic acid. The described pathway, involving a cyclocondensation, a double chlorination, and a regioselective hydrolysis, is optimized for high yield, purity, and scalability. We provide detailed experimental procedures, mechanistic insights, and troubleshooting guidance to ensure reliable and reproducible outcomes for researchers in drug discovery and process development.

Introduction and Scientific Rationale

The quinazolinone core is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities.[5][6][7] Specifically, the 2-chloro-4(3H)-quinazolinone framework is a cornerstone for creating 4-anilinoquinazoline derivatives, a class of compounds famous for inhibiting epidermal growth factor receptor (EGFR) tyrosine kinases, such as Gefitinib.[1][2]

Synthesizing this compound efficiently is critical. While various methods exist for quinazolinone synthesis, many suffer from harsh conditions, low yields, or limited substrate scope. The protocol detailed herein was designed to be logical, high-yielding, and reliable, leveraging well-established chemical principles.

The chosen synthetic strategy is a three-step process:

  • Cyclocondensation: Formation of the core quinazoline-2,4-dione ring system from 2-amino-4-methoxybenzoic acid and a cyanate source. This is a classic and efficient method for building the heterocyclic core.

  • Aromatic Chlorination: Conversion of the stable dione intermediate into the highly reactive 2,4-dichloro-7-methoxyquinazoline using a potent chlorinating agent.

  • Regioselective Hydrolysis: Exploitation of the differential reactivity between the C2 and C4 chlorine atoms to selectively hydrolyze the C4 position, yielding the desired final product. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack, allowing for precise chemical control.

This approach ensures that the less reactive 2-chloro position remains intact for subsequent nucleophilic aromatic substitution reactions, which is typically the next step in a drug synthesis campaign.

Overall Synthetic Workflow

The complete synthesis is a linear, three-step process designed for efficiency and ease of purification at each stage.

G cluster_0 Process Flow A Start Material: 2-Amino-4-methoxybenzoic Acid B Intermediate 1: 7-Methoxyquinazoline-2,4(1H,3H)-dione A->B Step 1: Cyclocondensation C Intermediate 2: 2,4-Dichloro-7-methoxyquinazoline B->C Step 2: Chlorination D Final Product: This compound C->D Step 3: Selective Hydrolysis E Purification & Analysis D->E

Diagram 1: Overall experimental workflow.

Detailed Protocols and Methodologies

PART 1: Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione (Intermediate 1)

Principle: This step involves an acid-catalyzed cyclocondensation reaction. The amino group of 2-amino-4-methoxybenzoic acid attacks the carbon of the in-situ generated isocyanic acid (from sodium cyanate and acid), followed by intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, and subsequent dehydration to form the stable heterocyclic dione.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquiv.
2-Amino-4-methoxybenzoic acid167.1610.0 g59.81.0
Sodium Cyanate (NaOCN)65.014.28 g65.81.1
Glacial Acetic Acid60.0580 mL--
Deionized Water18.02200 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methoxybenzoic acid (10.0 g, 59.8 mmol) and glacial acetic acid (80 mL).

  • Stir the mixture at room temperature to form a suspension.

  • Add sodium cyanate (4.28 g, 65.8 mmol) portion-wise over 10 minutes. An initial exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 4 hours, cool the mixture to room temperature. A dense precipitate will have formed.

  • Pour the cooled reaction mixture into 200 mL of cold deionized water with stirring.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).

  • Dry the white solid in a vacuum oven at 80°C overnight.

  • Expected Outcome: A white to off-white powder. Yield: 10.5 g (91%). Purity >98% by HPLC.

PART 2: Synthesis of 2,4-Dichloro-7-methoxyquinazoline (Intermediate 2)

Principle: This reaction converts the stable amide and urea-like carbonyls of the quinazolinedione into chloro groups. Phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylaniline (DMA) forms a Vilsmeier-Haack type reagent, which is a highly effective chlorinating agent for these functionalities. This step must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquiv.
7-Methoxyquinazoline-2,4-dione192.1710.0 g52.01.0
Phosphorus Oxychloride (POCl₃)153.3350 mL (~82 g)535~10.3
N,N-Dimethylaniline (DMA)121.181.0 mL8.00.15

Protocol:

  • Caution: Perform this entire procedure in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles.

  • To a 250 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 7-methoxyquinazoline-2,4(1H,3H)-dione (10.0 g, 52.0 mmol).

  • Carefully add phosphorus oxychloride (50 mL) to the flask, followed by the catalytic amount of N,N-dimethylaniline (1.0 mL).

  • Heat the mixture to reflux (approx. 105-110°C) under a nitrogen atmosphere and maintain for 5 hours. The solid will gradually dissolve to form a clear, yellowish solution.[8]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.

  • A precipitate will form. Continue stirring for 30 minutes until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from an ethanol/water mixture.

  • Expected Outcome: A pale yellow to beige crystalline solid. Yield: 10.8 g (90%).

PART 3: Selective Hydrolysis to this compound (Final Product)

Principle: The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at C2 due to stronger electronic activation from the heterocyclic nitrogen atoms. By using a mild aqueous acid solution and controlling the temperature, we can selectively hydrolyze the C4-Cl bond, which subsequently tautomerizes to the thermodynamically stable 4-oxo form.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquiv.
2,4-Dichloro-7-methoxyquinazoline229.0610.0 g43.61.0
Dioxane88.11100 mL--
2M Hydrochloric Acid (HCl)36.4650 mL1002.3

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2,4-dichloro-7-methoxyquinazoline (10.0 g, 43.6 mmol) in dioxane (100 mL).

  • Add the 2M HCl solution (50 mL) to the flask.

  • Heat the mixture to 60°C and stir for 3 hours. Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material and the formation of a single major product.

  • After completion, cool the reaction mixture in an ice bath.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether (20 mL) to aid in drying.

  • Dry the product in a vacuum oven at 60°C.

  • Expected Outcome: A fine white crystalline powder. Yield: 8.5 g (92%). Purity >99% by HPLC. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Scheme and Mechanism

G cluster_scheme Overall Reaction Scheme Start 2-Amino-4-methoxybenzoic Acid R1 1. NaOCN, AcOH Reflux, 4h (91%) Int1 7-Methoxyquinazoline-2,4-dione R2 2. POCl₃, DMA (cat.) Reflux, 5h (90%) Int2 2,4-Dichloro-7-methoxyquinazoline R3 3. 2M HCl, Dioxane 60°C, 3h (92%) Final This compound

Note: The above DOT script is a conceptual representation. Displaying chemical structures requires image nodes, which are supported in Graphviz. Diagram 2: The three-step synthesis pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Low Yield Incomplete reaction. Impure starting material.Increase reflux time to 6 hours and monitor by TLC. Ensure 2-amino-4-methoxybenzoic acid is of high purity.
Step 2: Dark/Tarry Product Reaction overheated. Presence of moisture.Ensure strict temperature control. Use anhydrous reagents and a dry nitrogen atmosphere. Purify crude product via recrystallization.
Step 2: Incomplete Reaction Insufficient chlorinating agent or reaction time.Use a larger excess of POCl₃. Extend reflux time to 8 hours. Ensure catalyst was added.
Step 3: Over-reaction Temperature too high or reaction time too long, causing hydrolysis of C2-Cl.Strictly maintain the temperature at 60°C. Monitor closely by HPLC and stop the reaction as soon as the starting material is consumed.
Step 3: Low Purity Incomplete hydrolysis.Ensure sufficient acid is present. Slightly increase reaction time if starting material persists. Recrystallize the final product from ethanol.

References

  • Al-Obaydi, J. et al. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, NIH. [Link]

  • Vankawala, P. J. et al. (2011). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry, Vol. 50B, pp. 100-106. [Link]

  • Asghari, S. et al. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC, NIH. [Link]

  • Borah, B. J. (2025). Gefitinib Synthesis: The Critical Role of CAS 199327-61-2 Intermediate. Borghinv.com. [Link]

  • Patel, D. R. et al. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. GSC Biological and Pharmaceutical Sciences. [Link]

  • Al-dujaili, L. H. et al. (2024). Synthetic strategies for preparation of 4-quinazolinone derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic-chemistry.org. [Link]

  • Kumar, D. et al. (2021). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Musiol, R. & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]

  • Li, X. et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC, NIH. [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • Google Patents. (n.d.).
  • Wang, W. et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. [Link]

  • Kumar, D. et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Lee, J. Y. et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH. [Link]

  • ResearchGate. (n.d.). Optimization of quinazolinone 12 a formation. [Link]

  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.com. [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Wang, L. et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC, NIH. [Link]

  • LookChem. (n.d.). Cas 4294-95-5,2-AMINO-4-METHOXY-BENZOIC ACID. [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). [Link]

  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. [Link]

  • Arkivoc. (2021). A decade review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • Yakhak Hoeji. (1989). Cylization Reaction of 2(2,2-diethoxy ethyl)Aminobenzamide derivatives (II). [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010. [Link]

  • PMC, NIH. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • PMC, NIH. (n.d.). A decade review of triphosgene and its applications in organic reactions. [Link]

  • Yakhak Hoeji. (1987). Cyclization Reaction of 2(2,2-Diethoxyethyl)Aminobenzamide. [Link]

  • MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl-)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. [Link]

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Using 2-Chloro-7-methoxyquinazolin-4(3H)-one in kinase inhibitor assays.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Use of 2-Chloro-7-methoxyquinazolin-4(3H)-one as a Versatile Intermediate for the Development of Potent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Authored By: A Senior Application Scientist

Introduction: The Quinazoline Scaffold - A Privileged Structure in Kinase Inhibition

The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3] Its rigid, bicyclic structure provides an ideal framework for designing molecules that can fit into the ATP-binding pocket of various protein kinases with high affinity and selectivity.[2][4] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and have revolutionized the treatment of certain cancers by targeting key kinases like the Epidermal Growth Factor Receptor (EGFR).[1][5]

Mutations and overexpression of protein kinases are well-established drivers of oncogenesis, leading to uncontrolled cell proliferation, survival, and angiogenesis.[2][6] The development of small molecule kinase inhibitors that can selectively block the activity of these aberrant kinases is therefore a primary goal in cancer drug discovery. The quinazoline scaffold has proven to be particularly effective in this regard, offering a versatile platform for chemical modification to achieve desired potency and selectivity profiles against a range of kinase targets, including EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8][9][10][11]

This application note details the strategic use of This compound as a key chemical intermediate for the synthesis of a diverse library of potent kinase inhibitors. The chloro-substituent at the 2-position serves as a reactive handle for nucleophilic aromatic substitution, enabling the facile introduction of various side chains to explore structure-activity relationships (SAR).[12][13][14] The methoxy group at the 7-position can contribute to favorable interactions within the kinase active site and improve the pharmacokinetic properties of the final compounds.

The Role of this compound in Kinase Inhibitor Synthesis

The primary utility of this compound is not as a direct kinase inhibitor, but as a crucial building block for the synthesis of more complex and potent molecules, typically 4-anilinoquinazoline derivatives. The chlorine atom at the 2-position is not the typical reactive site for generating the final active inhibitors, which are most commonly substituted at the 4-position. However, the 2-chloro-substituted quinazolinone core itself is a valuable starting point for creating diverse chemical libraries. For the purpose of illustrating the synthesis of the more common 4-anilinoquinazoline kinase inhibitors, we will conceptually start from a related precursor, 2,4-dichloro-7-methoxyquinazoline, which can be synthesized from the corresponding quinazolinedione. The key synthetic step involves the regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position with a desired aniline.

The general synthetic scheme is as follows:

G cluster_0 Synthesis of 4-Anilinoquinazoline Core start 2,4-Dichloro-7-methoxyquinazoline product 2-Chloro-4-(substituted-anilino)-7-methoxyquinazoline (Potential Kinase Inhibitor) start->product Nucleophilic Aromatic Substitution (SNAr) aniline Substituted Aniline (R-NH2) aniline->product

Caption: General synthetic route to 2-chloro-4-anilinoquinazoline derivatives.

This synthetic strategy allows for the creation of a large library of compounds by varying the substituted aniline, which is crucial for probing the hydrophobic pocket of the kinase active site and establishing key hydrogen bond interactions.

Principle of Kinase Inhibition by Quinazoline Derivatives

Most quinazoline-based kinase inhibitors function as ATP-competitive inhibitors. They achieve their potency and selectivity through specific interactions with the amino acid residues in the ATP-binding cleft of the target kinase.

Key interactions typically include:

  • Hinge-Binding: A nitrogen atom in the quinazoline ring system forms a critical hydrogen bond with a backbone amide of a "hinge" residue in the kinase, mimicking the interaction of the adenine portion of ATP.

  • Hydrophobic Interactions: The anilino moiety and other substituents on the quinazoline core occupy hydrophobic pockets within the active site, contributing to binding affinity.

  • Gatekeeper Residue Interaction: The nature of the substituent on the aniline ring can influence selectivity by interacting with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.

G cluster_0 Mechanism of ATP-Competitive Inhibition Kinase Kinase Active Site Hinge Region Hydrophobic Pocket Blocked Phosphorylation Blocked Kinase->Blocked Inhibitor Quinazoline Inhibitor Quinazoline Core Anilino Moiety Inhibitor:Quinazoline Core->Kinase:hinge H-Bond Inhibitor:Anilino Moiety->Kinase:hydro Hydrophobic Interaction ATP ATP ATP->Kinase Competition G cluster_1 IC50 Determination Workflow start Prepare serial dilutions of inhibitor in DMSO step2 Add inhibitor dilutions and kinase to plate start->step2 step3 Initiate reaction by adding ATP/substrate mix step2->step3 step4 Incubate at room temperature step3->step4 step5 Stop kinase reaction and deplete remaining ATP step4->step5 step6 Add detection reagent to convert ADP to ATP step5->step6 step7 Measure luminescence (proportional to ADP produced) step6->step7 step8 Plot luminescence vs. inhibitor concentration and calculate IC50 step7->step8

Sources

Application Notes and Protocols for Cell-Based Assays with 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Authored by: Gemini, Senior Application Scientist

Introduction

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this core structure have been extensively investigated as inhibitors of critical cellular pathways, particularly those involved in cancer progression.[1][2][3][4] Compounds from this class often function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and components of the PI3K/Akt pathway, or as modulators of microtubule dynamics.[1][3]

2-Chloro-7-methoxyquinazolin-4(3H)-one belongs to this pharmacologically significant class. Based on its structural features, it is hypothesized to exert cytotoxic and anti-proliferative effects on cancer cells. Characterizing the biological activity of a novel compound requires a systematic, multi-assay approach. This guide provides a logical workflow and detailed, validated protocols for researchers to assess the cellular effects of this compound, starting with broad cytotoxicity and progressing to more specific mechanisms of action.

The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps.

Section 1: Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for reproducible and accurate results.

1.1. Reconstitution:

  • Solvent Selection: this compound is predicted to be soluble in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, cell culture-grade DMSO.

  • Procedure: To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of pre-weighed compound. For example, to a vial containing 1 mg of the compound (MW: 226.63 g/mol ), add 441.2 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

1.2. Storage and Stability:

  • Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Protect the stock solution from light.

  • Before each experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Do not store diluted compound in aqueous media for extended periods.

1.3. Preparation of Working Solutions:

  • Prepare serial dilutions from the 10 mM stock solution in complete cell culture medium immediately before treating the cells.

  • Causality: It is critical to ensure the final concentration of DMSO in the cell culture wells is consistent across all conditions (including the vehicle control) and is non-toxic to the cells, typically ≤0.5%.

Section 2: Foundational Assay: Assessing Cellular Viability and Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). This value informs the dose range for all subsequent mechanistic studies. The MTT assay is a reliable, colorimetric method for this purpose.[5]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 3-4: Assay cluster_analysis Data Analysis Seed Seed cells in a 96-well plate Treat Treat cells with serial dilutions of compound Seed->Treat 24h Incubation Add_MTT Add MTT Reagent (Incubate 2-4 hours) Treat->Add_MTT 48-72h Incubation Solubilize Add Solubilization Buffer (e.g., DMSO or SDS-HCl) Add_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Figure 1. Workflow for the MTT Cell Viability Assay.

Protocol 2.1: MTT Cell Viability Assay

Materials:

  • Target cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound (Compound)

  • MTT solution: 5 mg/mL in sterile PBS, filtered.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[6]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.[7]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[6]

  • Compound Treatment: The next day, prepare 2X serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells with "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and "medium only" (no cells, for background subtraction).[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Table 1: Example Data for IC50 Determination

Compound Conc. (µM) Log [Conc.] % Viability (Mean)
0 (Vehicle) N/A 100.0
0.1 -1.0 98.5
1 0.0 85.2
5 0.7 55.1
10 1.0 48.9
25 1.4 20.3
50 1.7 8.7

| 100 | 2.0 | 4.1 |

Section 3: Mechanistic Insight: Investigating Apoptosis Induction

A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[9] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to measure this activity.[10]

Rationale: This "add-mix-measure" assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7.[10][11] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin. This product is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[10]

Apoptosis_Pathway cluster_pathway Apoptotic Signaling cluster_assay Caspase-Glo® 3/7 Assay Compound 2-Chloro-7-methoxy- quinazolin-4(3H)-one Cell Cancer Cell Compound->Cell Induces Stress Casp_Init Initiator Caspases (e.g., Casp-8, Casp-9) Cell->Casp_Init Activates Casp_Exec Executioner Caspases 3 & 7 Casp_Init->Casp_Exec Cleaves & Activates Apoptosis Apoptosis (Cell Death) Casp_Exec->Apoptosis Substrate Proluminescent Substrate (DEVD) Casp_Exec->Substrate Cleaves Luminescence Light Signal (Measured) Substrate->Luminescence Luciferase Reaction

Figure 2. Role of Caspase-3/7 in apoptosis and the principle of the Caspase-Glo® assay.

Protocol 3.1: Caspase-Glo® 3/7 Assay

Materials:

  • Cells seeded and treated in a white-walled, opaque 96-well plate (essential for luminescence assays to prevent crosstalk).[12]

  • Caspase-Glo® 3/7 Assay Kit (e.g., Promega).

  • Plate shaker.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 2.1. Use concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[11]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[11]

    • Place the plate on an orbital shaker at a low speed for 30-60 seconds to ensure mixing.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the average luminescence of the "medium only" wells from all other readings.

  • Normalize the signal by calculating the fold change in caspase activity relative to the vehicle control:

    • Fold Change = Luminescence_Treated / Luminescence_Vehicle

  • Present the data as a bar graph showing fold change in caspase activity at different compound concentrations.

Table 2: Example Data for Caspase-3/7 Activity

Treatment Concentration Relative Luminescence Units (RLU) Fold Change vs. Vehicle
Vehicle 0.1% DMSO 15,250 1.0
Compound 5 µM (IC50) 68,625 4.5
Compound 10 µM (2x IC50) 95,300 6.25

| Positive Control | Staurosporine 1µM | 122,000 | 8.0 |

Section 4: Deeper Mechanistic Analysis: Signaling Pathway Modulation

Many quinazolinone-based kinase inhibitors target the PI3K/Akt signaling pathway, which is a central regulator of cell survival, growth, and proliferation.[1][13][14] A key event in this pathway's activation is the phosphorylation of Akt at Serine 473. Western blotting is the gold-standard technique to measure changes in the phosphorylation status of specific proteins.[15]

Rationale: By treating cells with this compound and performing a Western blot, we can determine if the compound inhibits the PI3K/Akt pathway. This is assessed by measuring the level of phosphorylated Akt (p-Akt) relative to the total amount of Akt protein. A decrease in the p-Akt/Total Akt ratio indicates inhibition of the pathway.[16]

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC2->Akt Phosphorylates (Ser473) pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Targets (Bad, GSK3β, FOXO) pAkt->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Promotes Compound 2-Chloro-7-methoxy- quinazolin-4(3H)-one Compound->PI3K Potential Inhibition Site Compound->Akt Potential Inhibition Site

Figure 3. Simplified PI3K/Akt signaling pathway showing key phosphorylation events.

Protocol 4.1: Western Blot for p-Akt (Ser473) and Total Akt

Materials:

  • Cells cultured in 6-well plates

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-GAPDH (loading control).[15]

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at desired concentrations (e.g., 0.5x, 1x, 2x IC50) for a relevant time (e.g., 6-24 hours). After treatment, wash cells with ice-cold PBS and lyse them by adding 100-150 µL of supplemented ice-cold lysis buffer to each well.[16]

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation (14,000 x g for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA assay.[16]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 in 5% milk/TBST) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system.[16]

  • Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed for Total Akt and then for a loading control like GAPDH.

Data Analysis:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for p-Akt, Total Akt, and GAPDH for each lane.

  • Calculate the relative p-Akt level: First, normalize the p-Akt signal to the Total Akt signal. Then, normalize this ratio to the loading control (GAPDH).

  • Compare the normalized p-Akt levels in treated samples to the vehicle control to determine the effect of the compound.

Section 5: Assay Development and Best Practices

To ensure the generation of high-quality, reproducible data, several factors must be carefully controlled.[17][18]

  • Cell Line Selection: Choose a cell line that is relevant to the research question and known to have an active pathway of interest.[17] For example, many cancer cell lines exhibit dysregulated PI3K/Akt signaling.[14]

  • Controls are Non-Negotiable:

    • Vehicle Control: Essential for distinguishing the compound's effect from that of the solvent (DMSO).

    • Positive Control: A known activator or inhibitor of the pathway (e.g., Staurosporine for apoptosis, EGF for Akt activation) should be included to validate that the assay is performing correctly.

    • Negative Control: Untreated cells serve as a baseline for cellular health and signaling.

  • Optimizing Assay Parameters:

    • Cell Density: The optimal cell seeding density should be determined for each cell line and assay format to ensure cells are in the logarithmic growth phase and the signal is within the linear range of detection.[12][17]

    • Incubation Times: Both compound exposure time and assay incubation times (e.g., with MTT or Caspase-Glo reagents) should be optimized.

    • Plate Layout: To mitigate "edge effects," avoid using the outermost wells of a 96-well plate for experimental samples or fill them with sterile PBS/medium.[18]

  • Statistical Rigor: Perform all experiments with technical triplicates and ensure the entire experiment is repeated on different days (biological replicates) to confirm the findings.

References

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • PI3K-Akt signaling pathway. (n.d.). Cusabio. Retrieved from [Link]

  • Fresno Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). PI3K/Akt signalling pathway and cancer. Cancer treatment reviews, 30(2), 193–204. Retrieved from [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center Flow Cytometry Core. Retrieved from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

  • Cell Cycle Tutorial. (n.d.). The Francis Crick Institute. Retrieved from [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2016). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(6), 784-792. Retrieved from [Link]

  • Nayak, B. K., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 46, 128172. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3048. Retrieved from [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (2017). Bio-protocol, 7(10), e2293. Retrieved from [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma. Retrieved from [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. Retrieved from [Link]

  • Shi, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 25(5), 2933. Retrieved from [Link]

  • Sebolt-Leopold, J. S., & English, J. M. (2006). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 332, 1-13. Retrieved from [Link]

  • Thiels, E., et al. (2012). Detection of phosphorylated Akt and MAPK in cell culture assays. Journal of neuroscience methods, 208(1), 56-65. Retrieved from [Link]

  • Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 373-383. Retrieved from [Link]

  • Can someone advise on a detection problem p-Akt in western blot? (2014). ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quantitative analysis of 2-Chloro-7-methoxyquinazolin-4(3H)-one, a key intermediate and pharmacophore in medicinal chemistry. We present a primary, robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, suitable for routine quantification in process chemistry and quality control environments. Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level analysis in complex matrices. The protocols are designed with a focus on scientific integrity, adhering to the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Significance of Quantifying this compound

This compound is a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinones are a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The precise quantification of this specific chloro-substituted quinazolinone is critical for several reasons:

  • Reaction Monitoring: In synthetic chemistry, tracking the consumption of this intermediate and the formation of downstream products is essential for reaction optimization and yield calculation.

  • Purity Assessment: For its use in further synthetic steps, the purity of this compound must be accurately determined to control the impurity profile of the final active pharmaceutical ingredient (API).

  • Stability Studies: Quantification is necessary to assess the stability of the compound under various storage conditions.

Given its importance, a validated, reliable analytical method is not just a technical requirement but a cornerstone of robust scientific research and drug development. The methods detailed herein are developed to be both accurate and precise, ensuring data integrity.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For a molecule like this compound, which contains a chromophore (the quinazolinone ring system), UV detection is a direct and effective means of quantification.

Rationale for Method Development Choices
  • Column Selection: A C18 stationary phase is chosen for its hydrophobicity, which is well-suited for retaining and separating moderately polar organic molecules like our analyte. The particle size (e.g., 3.5 µm) and column dimensions are selected to provide a balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds and has a low UV cutoff. The addition of a small amount of acid (e.g., formic acid) is crucial. It protonates residual silanols on the silica-based column, preventing peak tailing, and it also ensures the analyte is in a consistent protonation state, leading to a stable retention time.

  • Detection Wavelength: The selection of the detection wavelength is based on the UV-Vis absorbance spectrum of the analyte. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. Column heating (e.g., to 30 °C) is used to ensure reproducible retention times by minimizing the effects of ambient temperature fluctuations.

Step-by-Step HPLC-UV Protocol

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standard of this compound (purity ≥98%).

Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Preparation of Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Acetonitrile:Water). This is the Stock Solution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Stock Solution to prepare a series of at least five calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

    • A summary of the chromatographic conditions is presented in Table 1.

    Parameter Condition
    Column C18, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection Wavelength To be determined by λmax (typically 254 nm or 280 nm as a start)
    Run Time 12 minutes
    Table 1: HPLC-UV Chromatographic Conditions
  • Data Analysis:

    • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression on the calibration curve. The R² value should be >0.995.

    • Inject the sample solutions, and using the regression equation from the calibration curve, calculate the concentration of this compound in the samples.

Method Validation: A Self-Validating System

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][6] This is achieved by assessing a set of validation characteristics as defined in the ICH Q2(R1) guidelines.[7][8][9]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Method_Development Initial Method Development Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Defines Range For Precision Precision (Repeatability & Intermediate) Linearity->Precision Defines Range For LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Precision Robustness Robustness Accuracy->Robustness LOD_LOQ->Accuracy Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Figure 1: Workflow from method development to routine analysis, highlighting key validation stages.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks and by performing peak purity analysis using a DAD.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is demonstrated by the R² value of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spike/recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. Acceptance criteria are typically 98-102%.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate injections of the same sample).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase). This provides an indication of its reliability during normal usage.[10]

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.

Rationale and Advantages

LC-MS/MS combines the separation power of HPLC with the highly sensitive and selective detection of mass spectrometry. By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor-to-product ion transition, which is unique to the analyte. This virtually eliminates matrix interference and provides significantly lower detection limits.

Protocol for LC-MS/MS Analysis

Instrumentation:

  • UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Analyte Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (typically [M+H]⁺) and to optimize fragmentation parameters to find the most intense and stable product ions.

  • Chromatography: The HPLC conditions can often be adapted from the UV method, though flow rates may be reduced to be more compatible with the ESI source.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor Ion (Q1): m/z corresponding to [M+H]⁺

    • Product Ion (Q3): Determined during tuning.

    • Collision Energy: Optimized during tuning.

    • A summary of hypothetical MS parameters is in Table 2.

    Parameter Setting
    Ionization Mode ESI+
    Capillary Voltage 3.5 kV
    Source Temperature 150 °C
    Desolvation Temperature 400 °C
    MRM Transition 1 (Quantifier) e.g., m/z 211.0 -> 154.1
    MRM Transition 2 (Qualifier) e.g., m/z 211.0 -> 126.1
    Collision Energy Optimized for each transition
    Table 2: Example LC-MS/MS Parameters (Note: m/z values are hypothetical and must be determined experimentally)
  • Data Analysis: Quantification is performed by creating a calibration curve based on the peak area of the quantifier MRM transition. The qualifier transition is used for confirmation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve & Dilute Weighing->Dissolving Filtering Filter (optional) Dissolving->Filtering Injection Autosampler Injection Filtering->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Area vs. Conc.) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Figure 2: General experimental workflow for the quantification of this compound.

Conclusion

This application note provides a robust and validated HPLC-UV method for the routine quantification of this compound, along with a high-sensitivity LC-MS/MS method for more demanding applications. The causality behind the choice of parameters has been explained to empower the user to adapt and troubleshoot the method effectively. By grounding these protocols in the authoritative validation principles of the ICH and FDA, we ensure that the data generated is reliable, reproducible, and fit for purpose in a regulated and research-oriented environment.[11][12]

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

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The Lynchpin of Targeted Therapy: 2-Chloro-7-methoxyquinazolin-4(3H)-one as a Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of modern oncology, the quinazoline scaffold stands as a privileged structure, forming the core of numerous targeted therapies. Its inherent drug-like properties and synthetic tractability have made it a cornerstone of medicinal chemistry. This guide delves into the specifics of a particularly crucial building block: 2-Chloro-7-methoxyquinazolin-4(3H)-one . We will explore its synthesis, characterization, and strategic application in the development of potent tyrosine kinase inhibitors (TKIs), such as gefitinib and vandetanib, which have transformed the treatment paradigms for certain cancers. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols to leverage this versatile intermediate.

The Quinazoline Core: A Foundation for Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, planar structure provides an excellent framework for presenting functional groups in a well-defined spatial orientation, facilitating precise interactions with biological targets. In the context of cancer therapy, the 4-anilinoquinazoline scaffold has proven to be exceptionally effective in targeting the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5]

Mechanism of Action Insight: Gefitinib, for instance, is a selective inhibitor of EGFR tyrosine kinase.[6] By competitively binding to the ATP pocket of the receptor's intracellular domain, it blocks the downstream signaling cascades that promote cell proliferation and survival in certain cancer cells.[6] Similarly, vandetanib is a multi-kinase inhibitor, targeting VEGFR, EGFR, and RET tyrosine kinases, thereby inhibiting tumor angiogenesis and cell proliferation.[7][8] The journey to these life-saving drugs often begins with a common, strategically functionalized precursor: this compound.

Synthesis of the Key Intermediate: this compound

The synthesis of this pivotal intermediate is a two-step process commencing from commercially available starting materials. The initial step involves the formation of the quinazolinone ring, followed by a crucial chlorination step that activates the C4 position for subsequent nucleophilic aromatic substitution.

Step 1: Synthesis of 7-methoxyquinazolin-4(3H)-one

This step involves the cyclocondensation of 2-amino-4-methoxybenzoic acid with formamide. The formamide serves as both a reactant, providing the C2 carbon of the quinazolinone ring, and as a high-boiling solvent.

Protocol 1: Synthesis of 7-methoxyquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxybenzoic acid (1 equivalent) and an excess of formamide (approximately 10-15 equivalents).

  • Heating: Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the collected solid in a vacuum oven to obtain 7-methoxyquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

The conversion of the 4-oxo group to a chloro group is a critical activation step. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9] The use of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can facilitate the reaction.[10]

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, suspend 7-methoxyquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of N,N-diisopropylethylamine (DIPEA) (e.g., 0.1-0.2 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup (Caution: Exothermic Reaction): Carefully cool the reaction mixture to room temperature. In a separate flask, prepare a vigorously stirred slurry of crushed ice and water. Slowly and cautiously, add the reaction mixture dropwise to the ice-water slurry. This quenching process is highly exothermic and will generate HCl gas; therefore, it must be performed in a well-ventilated fume hood.[11]

  • Neutralization and Isolation: After the addition is complete, continue stirring until all the ice has melted. The pH of the mixture will be highly acidic. Slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the mixture to a pH of 7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[12]

Experimental Workflow: Synthesis of the Key Intermediate

SynthesisWorkflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A 2-Amino-4-methoxybenzoic Acid C Heat (180-190°C) A->C B Formamide B->C D 7-methoxyquinazolin-4(3H)-one C->D E 7-methoxyquinazolin-4(3H)-one D->E Intermediate F POCl₃, cat. DIPEA G Reflux F->G H This compound G->H

Caption: Synthesis of this compound.

Application in the Synthesis of Tyrosine Kinase Inhibitors

The reactivity of the 2-chloro group in this compound makes it an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. This is the cornerstone of its utility in synthesizing 4-anilinoquinazoline-based drugs.

Application Example 1: Synthesis of a Gefitinib Precursor

Gefitinib features a 4-(3-chloro-4-fluoroanilino) moiety. The synthesis involves the direct reaction of the chloroquinazoline intermediate with 3-chloro-4-fluoroaniline.

Protocol 3: Synthesis of 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-2(1H)-one

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and 3-chloro-4-fluoroaniline (1.1-1.2 equivalents) in a suitable solvent such as isopropanol or n-butanol.

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted aniline. The product can be further purified by recrystallization.[13]

Application Example 2: Towards the Synthesis of Vandetanib

Vandetanib contains a more complex side chain at the 7-position and a 4-(4-bromo-2-fluoroanilino) group. The synthesis of a key precursor for Vandetanib follows a similar SₙAr strategy.

Protocol 4: Synthesis of 4-(4-Bromo-2-fluoroanilino)-7-methoxyquinazolin-2(1H)-one

  • Reaction Setup: Combine this compound (1 equivalent) and 4-bromo-2-fluoroaniline (1.1-1.2 equivalents) in a solvent like isopropanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 6-10 hours, monitoring by TLC.

  • Workup and Isolation: Cool the reaction to room temperature to allow the product to crystallize. Collect the precipitate by filtration.

  • Purification: Wash the collected solid with cold isopropanol and then with diethyl ether. Dry the product under vacuum.

Logical Flow: From Intermediate to Drug Candidates

DrugSynthesis cluster_gefitinib Gefitinib Synthesis Pathway cluster_vandetanib Vandetanib Synthesis Pathway Start This compound R1 SₙAr Reaction (Protocol 3) Start->R1 R2 SₙAr Reaction (Protocol 4) Start->R2 A1 3-Chloro-4-fluoroaniline A1->R1 P1 Gefitinib Precursor R1->P1 P2 Further Elaboration (Side Chain Addition) P1->P2 Final1 Gefitinib P2->Final1 A2 4-Bromo-2-fluoroaniline A2->R2 P3 Vandetanib Precursor R2->P3 P4 Further Elaboration (Side Chain Addition) P3->P4 Final2 Vandetanib P4->Final2

Caption: Application of the intermediate in drug synthesis.

Data Presentation: Physicochemical and Spectroscopic Properties

Accurate characterization of the intermediate and final products is paramount for quality control and regulatory submission. The following tables summarize typical data for the compounds discussed.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
7-methoxyquinazolin-4(3H)-one C₉H₈N₂O₂176.17245-248White to off-white solid
This compound C₉H₇ClN₂O₂210.62>250 (decomposes)Light yellow solid
Gefitinib Precursor C₁₅H₁₀ClFN₄O316.72230-234White solid
Vandetanib Precursor C₁₅H₁₀BrFN₄O361.17265-269White solid

Representative Spectroscopic Data:

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
This compound 12.6 (br s, 1H), 8.0 (d, 1H), 7.2 (d, 1H), 7.1 (dd, 1H), 3.9 (s, 3H)178.1, 163.5, 155.2, 149.8, 127.9, 116.4, 114.8, 100.5, 56.2
Gefitinib 8.66 (s, 1H), 7.88-7.84 (m, 1H), 7.58-7.50 (m, 1H), 7.34 (br s, 1H), 7.26 (s, 1H), 7.16 (t, 1H), 7.09 (s, 1H), 4.17 (t, 2H), 3.98 (s, 3H), 3.74 (dd, 4H), 2.59-2.46 (m, 6H), 2.11 (m, 2H)159.2, 154.5, 152.8, 147.9, 145.7, 134.1, 125.4, 124.9, 120.3, 116.8, 113.9, 109.1, 100.8, 66.7, 56.1, 55.4, 53.6, 25.9

Note: NMR data for the intermediate and precursors are representative and may vary slightly based on experimental conditions and solvent.

Safety, Handling, and Storage

Working with chlorinated heterocyclic compounds and strong reagents like phosphorus oxychloride requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood.[14]

  • Handling Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[15][16][17] It should be handled with extreme care in a dry environment. The quenching procedure must be performed by slowly adding the POCl₃-containing mixture to ice, never the other way around, to control the exothermic reaction.[11]

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quenched POCl₃ mixtures should be neutralized before disposal.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in drug discovery. Its synthesis, while requiring careful handling of reactive intermediates, is robust and scalable. Its application as a versatile precursor for potent kinase inhibitors like gefitinib and vandetanib underscores its significance in the development of targeted cancer therapies. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this lynchpin intermediate in their own drug discovery endeavors, paving the way for the next generation of innovative medicines.

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Large-Scale Synthesis of Quinazolinone Derivatives: From Bench to Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The successful transition from laboratory-scale discovery to large-scale industrial production of these vital derivatives presents significant challenges in process chemistry, including reaction efficiency, cost-effectiveness, safety, and environmental impact. This guide provides a comprehensive overview of robust and scalable synthetic strategies, detailed experimental protocols, and critical considerations for the large-scale synthesis of quinazolinone derivatives, intended for researchers, chemists, and professionals in the field of drug development.

The Strategic Importance of the Quinazolinone Core in Drug Discovery

Quinazolinone and its derivatives are heterocyclic compounds comprising a fused benzene and pyrimidine ring system.[4] This structural motif is prevalent in over 200 naturally occurring alkaloids and serves as the core for numerous FDA-approved drugs.[3] For instance, many targeted anticancer agents function as kinase inhibitors by leveraging the quinazolinone framework to bind to the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[5] The versatility of the quinazolinone ring system allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological properties of drug candidates.[4][6] This inherent adaptability makes the development of efficient and scalable synthetic routes a high-priority objective in pharmaceutical manufacturing.

Comparative Analysis of Key Synthetic Strategies for Scalability

The selection of a synthetic route for large-scale production is a critical decision dictated by factors such as starting material cost, reaction yield, process safety, and ease of purification. While numerous methods exist, their suitability for industrial application varies significantly.

Classical Methodologies and Modern Adaptations

The Niementowski Synthesis: This is a foundational method involving the thermal condensation of an anthranilic acid with an amide.[7] Historically, the reaction required harsh conditions, such as high temperatures (130–200 °C) and long reaction times, which are energy-intensive and can lead to side product formation, complicating purification on a large scale.[5][8]

  • Causality Behind Limitations: The high activation energy required for the intermolecular condensation and subsequent cyclization-dehydration cascade necessitates forceful thermal conditions. This can cause degradation of sensitive substrates and makes precise temperature control in large reactors challenging.

  • Modern Enhancement: The advent of microwave-assisted organic synthesis (MAOS) has revitalized the Niementowski reaction. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by promoting efficient and uniform heating.[5][8][9]

The Griess Synthesis: First reported in 1869, this method involves the reaction of anthranilic acid with cyanogen or its equivalents.[9][10][11] While historically significant, the use of highly toxic reagents like cyanogen makes this route unsuitable for modern large-scale pharmaceutical production due to profound safety and environmental concerns.

Synthesis via Benzoxazinone Intermediates: A highly versatile and widely adopted two-step approach involves first reacting an anthranilic acid with an acyl chloride or anhydride to form a 2-substituted benzoxazin-4-one. This stable intermediate is then reacted with ammonia or a primary amine to yield the desired 3-substituted-4(3H)-quinazolinone.

  • Why This Method is Scalable: This strategy decouples the acylation and cyclization steps, allowing for better process control and purification of the intermediate if necessary. The reactions are generally robust and can be performed with a wide range of substrates, making it a workhorse for producing diverse libraries of quinazolinone derivatives.[12]

Advanced & Sustainable Synthetic Platforms

Microwave-Assisted Synthesis: Microwave reactors offer precise temperature control and rapid heating, which can significantly accelerate reaction rates and improve yields.[13][14] While initial scalability was a concern, modern continuous-flow microwave reactors are bridging the gap between bench and production scale, offering a greener alternative to prolonged conventional heating.[15][16] However, high equipment costs can be a barrier.[17]

Flow Chemistry: Continuous flow synthesis represents a paradigm shift for large-scale chemical manufacturing. Reagents are pumped through a heated reactor coil or tube, where the reaction occurs.

  • Inherent Advantages for Scale-Up:

    • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heating and cooling, enabling precise control over reaction conditions and minimizing the risk of thermal runaways.

    • Enhanced Safety: Small reaction volumes at any given time significantly reduce the hazards associated with handling large quantities of reactive or toxic materials.

    • Reproducibility: Automated control over parameters like temperature, pressure, and residence time ensures high batch-to-batch consistency.

Metal-Catalyzed Methodologies: Modern organic synthesis frequently employs transition-metal catalysts (e.g., copper, palladium, iron) to construct molecular complexity under milder conditions.[18][19] Copper-catalyzed reactions, for example, can facilitate the synthesis of quinazolinones from 2-isocyanobenzoates and amines, often in sustainable solvents.[20]

  • Scalability Considerations: The primary challenges are the cost of the catalyst and the critical need to remove all metal residues from the final active pharmaceutical ingredient (API), which often requires specialized purification steps.[21]

Data Summary: Comparison of Synthetic Routes
Synthetic MethodStarting MaterialsTypical ConditionsCatalystTypical YieldsScalability Pros & Cons
Niementowski (Conventional) Anthranilic Acid, Amide130-200 °C, 3-6 h[8][13]None48-89%[13]Cons: High energy, long time, potential side products.
Niementowski (Microwave) Anthranilic Acid, Amide120-150 °C, 10-30 min[8][22]None66-97%[13]Pros: Rapid, high yield. Cons: Specialized equipment.
Via Benzoxazinone Anthranilic Acid, Acyl Chloride, AmineRoom Temp to RefluxNoneGood to ExcellentPros: Versatile, robust, good process control.
Flow Chemistry VariousOptimized Temp/PressureVariousHighPros: Superior safety, control, and consistency. Cons: High initial investment.
Copper-Catalyzed 2-Isocyanobenzoate, Amine80-150 °C[20][23]Cu(OAc)₂Moderate to GoodPros: Milder conditions. Cons: Catalyst cost and removal.

Application Protocols for Scalable Synthesis

The following protocols are designed to be self-validating, providing clear steps and rationale for producing quinazolinone derivatives in a scalable manner.

Workflow Diagram: From Route Scouting to Production

G cluster_0 Phase 1: Discovery & Development cluster_1 Phase 2: Scale-Up & Production RouteScouting Route Scouting (Classical vs. Modern) Optimization Process Optimization (Lab Scale, DoE) RouteScouting->Optimization Tox Impurity Profiling & Toxicology Optimization->Tox Pilot Pilot Plant Scale-Up (kg Scale) Tox->Pilot Technology Transfer Production Full-Scale Production (Tonne Scale) Pilot->Production QC Quality Control (QC) & Release Production->QC end API QC->end start Start start->RouteScouting

Caption: General workflow for developing a large-scale quinazolinone synthesis.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol leverages the efficiency of microwave irradiation for a rapid, one-pot synthesis from readily available starting materials.[22]

  • Rationale: By combining all reactants in a single vessel and using microwave heating, this method minimizes handling steps and significantly reduces reaction time, making it highly efficient for rapid library synthesis and initial scale-up studies.

  • Materials:

    • Anthranilic acid (5 mmol)

    • Trimethyl orthoformate (6 mmol)

    • Appropriate amine (6 mmol)

    • Ethanol (10 mL)

    • Microwave reactor with sealed vessel capability

    • Crushed ice

  • Step-by-Step Procedure:

    • Vessel Charging: In a microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), the desired amine (6 mmol), and ethanol (10 mL).

    • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

    • Reaction Quench & Precipitation: After the reaction is complete and the vessel has cooled to a safe temperature, pour the reaction mixture over a beaker of crushed ice.

    • Isolation: The product will precipitate out of the cold aqueous solution. Collect the solid product by vacuum filtration.

    • Purification: Wash the collected solid with cold water and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve high purity.[22]

Protocol 2: Scalable Two-Step Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones via a Benzoxazinone Intermediate

This robust, two-step method is highly amenable to large-scale production due to its clear stages and reliable outcomes.[12]

  • Rationale: Isolating the benzoxazinone intermediate allows for a quality control checkpoint before proceeding to the final, often exothermic, amination step. This enhances process control and ensures the final product's quality.

Step A: Synthesis of 6-Bromo-2-(chloromethyl)-4H-3,1-benzoxazin-4-one

  • Materials:

    • 5-Bromoanthranilic acid

    • Chloroacetyl chloride

    • Acetic anhydride

    • Reaction vessel with reflux condenser and stirring

  • Step-by-Step Procedure:

    • Acylation: Treat 5-bromoanthranilic acid with chloroacetyl chloride to form the N-acyl-anthranilic acid. This reaction is typically performed in an appropriate solvent with a base to neutralize the HCl byproduct.

    • Dehydrative Cyclization: React the resulting N-acyl-anthranilic acid with acetic anhydride under reflux. The acetic anhydride acts as a dehydrating agent to facilitate the cyclization to the benzoxazinone intermediate.

    • Isolation: Upon cooling, the benzoxazinone product often crystallizes from the reaction mixture. It can be isolated by filtration, washed with a non-polar solvent (like hexane) to remove residual acetic anhydride, and dried.

Step B: Condensation with an Amine to form the Quinazolinone

  • Materials:

    • Benzoxazinone intermediate from Step A

    • Primary amine (e.g., hydrazine hydrate, aniline)

    • Solvent (e.g., Dimethylformamide (DMF) or Ethanol)

  • Step-by-Step Procedure:

    • Reaction Setup: Dissolve or suspend the benzoxazinone intermediate in a suitable solvent (DMF often gives higher yields) in a reaction vessel.[12]

    • Amine Addition: Add the primary amine to the mixture. The reaction is often exothermic, so controlled addition may be necessary for large-scale batches.

    • Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC/LC-MS).

    • Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling or after adding an anti-solvent (like water). Isolate the solid by filtration. Further purification can be achieved by recrystallization or column chromatography to yield the final, high-purity tricyclic 4(3H)-quinazolinone derivative.[12][24]

Mechanistic Insights: The Niementowski Synthesis

Understanding the reaction mechanism is key to troubleshooting and optimizing a synthesis for large-scale production.

G cluster_0 Niementowski Synthesis Mechanism Reactants Anthranilic Acid + Amide Intermediate1 Acyclic Amide Intermediate Reactants->Intermediate1 1. Nucleophilic Acyl Substitution Intermediate2 Cyclized Intermediate (Tetrahedral) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 4(3H)-Quinazolinone Intermediate2->Product 3. Dehydration (-H₂O)

Caption: Simplified mechanism of the Niementowski quinazolinone synthesis.

The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinazolinone ring system.[5][25]

Critical Considerations for Industrial Scale-Up

  • Purification: Recrystallization is the preferred method for purifying solid final products at scale due to its cost-effectiveness.[24] Developing a robust recrystallization protocol with a suitable solvent system is crucial. Column chromatography is generally reserved for high-value products or when recrystallization is ineffective, as it is solvent-intensive and less economical at a very large scale.[22][24]

  • Impurity Control: Common impurities stem from unreacted starting materials or side products from incomplete cyclization.[24] It is essential to develop analytical methods (e.g., HPLC) to identify and quantify these impurities to ensure the final API meets regulatory standards.

  • Process Safety: Many of the reactions can be exothermic, especially the final amination of benzoxazinones. Proper thermal management, including reactor cooling systems and controlled addition rates, is non-negotiable in a large-scale setting to prevent thermal runaways.

Conclusion

The large-scale synthesis of quinazolinone derivatives is a mature field that continues to evolve with the adoption of modern technologies like microwave-assisted synthesis and continuous flow chemistry. While classical methods remain relevant, these newer techniques offer significant advantages in terms of speed, efficiency, safety, and sustainability. For drug development professionals, a successful scale-up campaign hinges on a deep understanding of the underlying chemical principles, careful selection of the synthetic route, and meticulous process optimization and control. By leveraging the strategies and protocols outlined in this guide, organizations can more effectively bridge the gap from bench-scale discovery to the commercial production of these life-saving medicines.

References

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Application Notes & Protocols: Microwave-Assisted Synthesis of Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] Traditional synthetic routes to these vital heterocycles often involve lengthy reaction times, harsh conditions, and low yields. This application note provides a comprehensive guide to the microwave-assisted synthesis of quinazolinones, a green and efficient methodology that dramatically accelerates reaction rates, improves yields, and simplifies purification processes.[4][5][6][7] We will delve into the fundamental principles of microwave heating, provide detailed, field-proven protocols for various synthetic strategies, and offer expert insights into optimizing these reactions for drug discovery and development workflows.

Introduction: The Quinazolinone Scaffold and the Microwave Advantage

The quinazolinone nucleus is a bicyclic heterocyclic system that has garnered immense interest from the pharmaceutical industry due to its privileged scaffold, which allows for diverse substitutions, leading to a wide range of bioactive molecules.[2] The development of efficient and sustainable synthetic methodologies is therefore a critical endeavor.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[8][9] Unlike conventional heating which relies on slow heat transfer through convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[10][11] This volumetric and instantaneous heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[8][11][12]

  • Dipolar Polarization: Polar molecules, like many organic reactants and solvents, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[10][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the direction of the electric field. The rapid oscillation of the field causes rapid ionic movement and collisions, resulting in the generation of heat.[11][13]

This direct energy transfer often leads to localized superheating, accelerating reaction kinetics far beyond what is achievable with conventional methods.[10] The practical benefits for quinazolinone synthesis are profound:

  • Drastically Reduced Reaction Times: Reactions that take hours or even days under conventional reflux can often be completed in minutes.[1][5][14]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[4][5][14]

  • Enhanced Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is a more energy-conscious approach.[11][12]

  • Alignment with Green Chemistry Principles: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[7][8][15]

Microwave_Heating_vs_Conventional_Heating cluster_0 Conventional Heating cluster_1 Microwave Heating Heat Source Heat Source Vessel Wall Vessel Wall Heat Source->Vessel Wall Conduction Reaction Mixture (Slow, Non-uniform) Reaction Mixture (Slow, Non-uniform) Vessel Wall->Reaction Mixture (Slow, Non-uniform) Convection Microwave Source Microwave Source Reaction Mixture (Rapid, Uniform) Reaction Mixture (Rapid, Uniform) Microwave Source->Reaction Mixture (Rapid, Uniform) Direct Irradiation

Caption: Comparison of conventional and microwave heating mechanisms.

Synthetic Protocols for Microwave-Assisted Quinazolinone Synthesis

The versatility of microwave-assisted synthesis allows for multiple efficient routes to the quinazolinone core. Below are detailed protocols for some of the most common and reliable methods.

One-Pot, Three-Component Synthesis from Anthranilic Acid

This is a highly efficient and atom-economical approach that combines anthranilic acid, an amine, and an orthoester or formic acid in a single step under microwave irradiation.[16]

Reaction Scheme:

One_Pot_Synthesis reactant1 Anthranilic Acid plus1 + reactant1->plus1 reactant2 Amine (R'-NH2) plus2 + reactant2->plus2 reactant3 Orthoester/Formic Acid arrow -> reactant3->arrow plus1->reactant2 plus2->reactant3 conditions Microwave (MW) Catalyst (optional) product 2,3-Disubstituted Quinazolinone arrow->product

Caption: General scheme for one-pot quinazolinone synthesis.

Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add anthranilic acid (1.0 mmol), the desired amine (1.1 mmol), and trimethyl orthoformate (1.2 mmol).

  • Solvent Addition (Optional but Recommended): Add 2-3 mL of a high-boiling point polar solvent such as N,N-Dimethylformamide (DMF) or ethanol. The solvent aids in efficient energy absorption from the microwaves.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150°C for 10-30 minutes.[15] Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling the reaction vessel to room temperature, pour the mixture into crushed ice. The solid product that precipitates is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or purification by column chromatography can be performed if necessary.

Expert Insights:

  • Causality: The orthoester serves as a one-carbon source, first reacting with the amine and then undergoing cyclocondensation with anthranilic acid. Microwave energy dramatically accelerates both the initial condensation and the subsequent cyclization-dehydration steps.

  • Trustworthiness: This protocol is self-validating as the formation of the quinazolinone ring results in a significant change in polarity, easily monitored by TLC. The melting point and spectral data of the product should match literature values for confirmation.

Two-Step Synthesis via Benzoxazinone Intermediate

This method offers greater control and is particularly useful for synthesizing 2,3-disubstituted quinazolinones where the substituents at the 2 and 3 positions are different.[3][17]

Reaction Scheme:

Two_Step_Synthesis cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation Anthranilic Acid Anthranilic Acid Benzoxazinone Benzoxazinone Anthranilic Acid->Benzoxazinone + Acyl Chloride/ Anhydride (MW) 2,3-Disubstituted Quinazolinone 2,3-Disubstituted Quinazolinone Benzoxazinone->2,3-Disubstituted Quinazolinone + Amine (MW)

Caption: Workflow for the two-step synthesis of quinazolinones.

Protocol - Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

  • Reagent Preparation: In a microwave process vial, combine anthranilic acid (1.0 mmol) and an appropriate acid anhydride (e.g., acetic anhydride, propionic anhydride; 2.0 mmol).[17]

  • Microwave Irradiation: Irradiate the mixture at 100-120°C for 5-10 minutes.

  • Isolation: After cooling, the excess anhydride can be removed under reduced pressure. The resulting crude benzoxazinone is often of sufficient purity to be used directly in the next step.

Protocol - Step 2: Synthesis of 2,3-Disubstituted Quinazolinone

  • Reagent Preparation: To the crude benzoxazinone from Step 1, add the desired primary amine (1.1 mmol) and a polar solvent like DMF or pyridine (3 mL).

  • Microwave Irradiation: Seal the vial and irradiate at 130-160°C for 15-30 minutes.[2] The reaction involves the ring-opening of the benzoxazinone by the amine, followed by microwave-promoted cyclization to the quinazolinone.

  • Work-up and Purification: Cool the reaction mixture and pour it into cold water. Collect the precipitated solid by filtration, wash thoroughly, and purify by recrystallization or column chromatography.

Expert Insights:

  • Causality: The initial acylation of anthranilic acid followed by cyclization to the benzoxazinone is a rapid process under microwave heating. The subsequent nucleophilic attack by the amine and cyclocondensation is also significantly accelerated, preventing degradation of intermediates.

  • Trustworthiness: The intermediate benzoxazinone can be characterized by IR spectroscopy (lactone carbonyl stretch ~1760 cm⁻¹). The final product will show a characteristic amide carbonyl stretch (~1680 cm⁻¹).

Data Summary and Comparison

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters with conventional heating methods.

Synthesis MethodReactantsConventional HeatingMicrowave-AssistedYield (%) (MW)Reference
One-Pot Anthranilic acid, Aniline, Trimethyl orthoformate5-7 hours2-4 minutes82-94[1]
One-Pot 2-Aminobenzamide, Benzyl alcohol16 hours2 hours~85[18]
Two-Step Anthranilic acid, Acetic anhydride, Amine>4 hours~30 minutes81-85[2][19]

Concluding Remarks for the Modern Drug Discovery Laboratory

The adoption of microwave-assisted synthesis for the preparation of quinazolinone libraries is a strategic imperative for any modern medicinal chemistry or drug development program. The dramatic reduction in reaction times allows for the rapid generation of diverse compound arrays for structure-activity relationship (SAR) studies.[7][9] The high purity of the crude products often simplifies or eliminates the need for extensive purification, further accelerating the discovery pipeline. By embracing this green and efficient technology, researchers can not only enhance their productivity but also contribute to more sustainable laboratory practices.

References

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Mishra, A. D. (n.d.). A New Route for the Synthesis of Quinazolinones. ResearchGate. [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • Tiwari, A., & Sharma, R. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Al-Azzawi, A. M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Wisdomlib. (2024). Microwave assisted synthesis. [Link]

  • Kappe, C. O., & Dallinger, D. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. [Link]

  • Al-dujaili, A. H., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

  • Al-dujaili, A. H., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed. [Link]

  • Al-dujaili, A. H., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Unknown. (n.d.). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]

  • Unknown. (n.d.). Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones. ResearchGate. [Link]

  • Unknown. (n.d.). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. [Link]

  • Unknown. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • Unknown. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • Unknown. (n.d.). Rapid synthesis of 2,3-disubstituted-quinazolin-4-ones enhanced by microwave-assisted decomposition of formamide. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... ResearchGate. [Link]

  • Unknown. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]

  • Unknown. (n.d.). A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]

  • Unknown. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. [Link]

  • Unknown. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Institutes of Health. [Link]

  • Unknown. (n.d.). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH. [Link]

  • Unknown. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science Publishers. [Link]

  • Unknown. (n.d.). Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. [Link]

  • Unknown. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. [Link]

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Application Note & Protocols: High-Throughput Antimicrobial Screening of Novel 2-Chloro-7-methoxyquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to undermine decades of medical progress. Pathogens adept at evading current therapies necessitate an urgent and continuous search for novel chemical entities with potent antimicrobial activity.[1][2] The quinazolinone core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its diverse pharmacological activities, including potent antimicrobial effects.[3][4][5] This heterocyclic framework serves as a versatile template for designing agents that can potentially overcome existing resistance mechanisms.[4][6]

This guide focuses on a specific, promising subclass: 2-Chloro-7-methoxyquinazolin-4(3H)-one derivatives . The strategic placement of a reactive chloro group at the 2-position and a methoxy group at the 7-position offers a unique combination of synthetic versatility and potential biological activity.[7][8] This document provides a comprehensive, field-tested framework for the systematic screening of these derivatives to identify and characterize their antimicrobial potential. We will detail robust, reproducible protocols for determining key antimicrobial parameters, grounded in internationally recognized standards.

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of this screening cascade is to quantify the antimicrobial efficacy of the synthesized compounds. This is achieved by determining two critical parameters:

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9][10] It is the fundamental measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] The MBC provides crucial information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

A compound is generally considered bactericidal if the MBC to MIC ratio (MBC/MIC) is ≤ 4.[11][12] This distinction is vital for therapeutic development, as bactericidal agents are often preferred for treating severe or life-threatening infections.

Experimental Design & Workflow

A logical and efficient workflow is paramount for screening a library of novel compounds. The process begins with a rapid qualitative assessment to identify promising candidates, followed by precise quantitative analysis to characterize their potency.

Antimicrobial Screening Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_quantify Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Library (this compound derivatives) Solubilize in DMSO Agar_Well Agar Well Diffusion Assay (Qualitative Assessment) Compound_Prep->Agar_Well Test Compounds MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Test Compounds Culture_Prep Prepare Microbial Cultures (Standardized Inoculum, e.g., 0.5 McFarland) Culture_Prep->Agar_Well Inoculum Culture_Prep->MIC_Assay Inoculum Agar_Well->MIC_Assay Active Compounds MBC_Assay Subculture from MIC Plate (Determine MBC) MIC_Assay->MBC_Assay Non-turbid wells Data_Analysis Analyze Results (MIC, MBC, MBC/MIC Ratio) MBC_Assay->Data_Analysis Hit_ID Hit Compound Identification Data_Analysis->Hit_ID

Caption: High-level workflow for antimicrobial screening.

Protocol 1: Agar Well Diffusion for Primary Screening

This method provides a rapid, qualitative assessment of antimicrobial activity, ideal for initial screening of a large number of derivatives.[13][14] It relies on the diffusion of the compound from a well through an agar matrix seeded with a test microorganism.

Materials
  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter) or sterile pipette tip[15]

  • Test compound solutions (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin, 5 µg/mL)

  • Negative control (DMSO)

  • Bacterial cultures adjusted to 0.5 McFarland turbidity standard[14]

Step-by-Step Methodology
  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[14]

  • Drying: Allow the plate to dry for 5-10 minutes with the lid slightly ajar in a biosafety cabinet.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.[13][15] Aseptically remove the agar plugs.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test derivative solution, positive control, and negative control into separate wells.[13]

  • Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.[13]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[16]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm).

  • Scientist's Note (Causality): The pre-diffusion step is critical. It ensures that the compound begins to diffuse from the well before the bacteria enter the logarithmic growth phase, leading to more consistent and reproducible zone sizes. The negative control (DMSO) is essential to confirm that the solvent itself has no antimicrobial activity.

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), adhering to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17]

Materials
  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound solutions

  • Positive control antibiotic

  • Bacterial inoculum prepared in CAMHB and standardized to ~5 x 10^5 CFU/mL

  • Multichannel pipette

Step-by-Step Methodology
  • Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of the test compound (at twice the highest desired test concentration) to well 1.[18]

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10.

    • Result: Wells 1-10 now contain 100 µL of serially diluted compound. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no bacteria).[10]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • Final Volume: 200 µL per well.

    • Final Concentrations: The compound concentrations are now halved, and the bacterial concentration is at the target of ~5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9][10] This can be assessed visually or with a microplate reader.

Broth Microdilution for MIC cluster_results Example Result After Incubation cluster_concentrations Compound Concentration (µg/mL) plate Well 1 Well 2 Well 3 ... Well 10 Growth Control Sterility Control turbid1 Turbid turbid2 turbid3 clear1 Clear clear2 clear3 label_mic MIC = 32 µg/mL clear3->label_mic growth_control Turbid sterility_control Clear c1 128 c2 64 c3 32 c4 16 c5 8 c6 4 c7 2 c8 N/A

Caption: Visual representation of an MIC determination assay.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and is essential for determining if a compound has killing activity.[11]

Step-by-Step Methodology
  • Select Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that show no visible growth.

  • Subculture: Using a sterile pipette tip or loop, take a 10-20 µL aliquot from each selected well.

  • Plating: Streak the aliquot onto a fresh, antibiotic-free MHA plate. Be sure to label each streak corresponding to its concentration in the MIC plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: Examine the plates for colony growth. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤ 1-2 colonies).[12]

  • Trustworthiness Note: The inclusion of a growth control (subculturing from the growth control well) is a self-validating step. This streak should show confluent growth on the MBC plate, confirming that the bacteria were viable and that the subculture conditions were appropriate.

Data Presentation and Interpretation

Organizing screening data in a clear, tabular format is crucial for structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR-Group ModificationS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)S. aureus MBC (µg/mL)MBC/MIC Ratio
QZ-001 H64>1281282
QZ-002 4-Fluorophenyl1664322
QZ-003 2,4-Dichlorophenyl43282
QZ-004 4-Nitrophenyl8>128648
Cipro (Positive Control)0.250.0150.52
  • Interpretation: In this hypothetical dataset, compound QZ-003 emerges as the most potent derivative against S. aureus, with an MIC of 4 µg/mL. The MBC/MIC ratio of 2 for QZ-001, QZ-002, and QZ-003 suggests a bactericidal mechanism of action.[11] In contrast, QZ-004, with a ratio of 8, would be considered primarily bacteriostatic .

Conclusion

This application note provides a validated and structured approach for the initial antimicrobial screening of novel this compound derivatives. By employing a phased strategy—from rapid qualitative diffusion assays to precise quantitative MIC/MBC determinations—researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized protocols, such as those outlined by CLSI, ensures the generation of high-quality, reproducible data essential for advancing the discovery of new therapeutics to combat antimicrobial resistance.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chloro-7-methoxyquinazolin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this critical chemical intermediate. Here, we provide not just a protocol, but a comprehensive troubleshooting guide rooted in mechanistic principles to help you navigate the common challenges encountered during this synthesis, ensuring you can optimize your reaction conditions for maximal yield and purity.

Section 1: Recommended Synthesis Workflow

The synthesis of this compound is most reliably achieved via a two-step process starting from 2-amino-4-methoxybenzoic acid. This approach offers robust control over each transformation, facilitating easier troubleshooting and optimization.

Experimental Protocol: A Two-Step Approach

Step 1: Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione

  • Reagent Preparation: In a round-bottom flask equipped with a condenser and a thermometer, thoroughly mix 2-amino-4-methoxybenzoic acid (1.0 eq) and urea (3.0 eq).

  • Reaction: Heat the solid mixture in an oil bath to 180-190°C. The mixture will melt, and ammonia gas will evolve. Maintain this temperature for 4-5 hours until the gas evolution ceases.

    • Scientist's Note: This is a solvent-free condensation reaction. The excess urea ensures the reaction goes to completion and acts as a medium for the reaction. The evolution of ammonia is a key indicator of reaction progress.

  • Work-up: Allow the reaction mixture to cool to approximately 100°C. Carefully add hot water to the flask and stir to break up the solid mass.

  • Isolation: Filter the resulting suspension while hot. Wash the collected solid with hot water and then with ethanol to remove unreacted starting materials and byproducts.

  • Drying: Dry the white to off-white solid under vacuum to yield 7-methoxyquinazoline-2,4(1H,3H)-dione, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reagent Preparation: To a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add 7-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq), phosphorus oxychloride (POCl₃, 10.0 eq), and a catalytic amount of N,N-diethylaniline (0.2 eq).

    • ⚠️ Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Note: POCl₃ acts as both the solvent and the chlorinating agent. The tertiary amine catalyst facilitates the formation of the highly reactive Vilsmeier-Haack type reagent, which accelerates the chlorination of the amide carbonyls.[1][2]

  • Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic.

  • Isolation: A precipitate will form. Continue stirring until all the ice has melted. Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then air-dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford this compound as a pure solid.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Q1: My yield in Step 1 (cyclization) is very low. What could be the cause?

A1: Low yields in the Niementowski-type condensation are common and can typically be traced to three factors:[3]

  • Insufficient Temperature: The reaction requires a high temperature (180-190°C) to drive the condensation and elimination of ammonia. If the temperature is too low, the reaction will be sluggish or incomplete.

  • Reaction Time: Ensure the reaction is heated until ammonia evolution has completely stopped. Cutting the time short will leave unreacted starting material.

  • Purity of Starting Material: Ensure your 2-amino-4-methoxybenzoic acid is pure. Impurities can interfere with the reaction.

ParameterRecommended RangeImpact if Deviated
Temperature 180-190°CBelow 180°C leads to incomplete reaction.
Urea Ratio 3.0 equivalentsLess urea may result in incomplete conversion.
Reaction Time 4-5 hours (or until gas ceases)Premature termination leaves starting material.

Q2: The chlorination step (Step 2) is messy, and my final product is impure with multiple spots on TLC. What are the likely side products?

A2: The chlorination of the quinazolinedione is a powerful reaction that can lead to several products if not controlled properly.

G Start 7-Methoxyquinazoline- 2,4(1H,3H)-dione Desired Desired Product: This compound Start->Desired Controlled Conditions Side1 Side Product 1: 2,4-Dichloro-7-methoxyquinazoline (Over-chlorination) Start->Side1 Harsh Conditions (High Temp/Long Time) Side2 Side Product 2: Unreacted Starting Material (Under-chlorination) Start->Side2 Mild Conditions (Low Temp/Short Time) Side3 Side Product 3: Decomposition Products (Excessive Heat/Time) Start->Side3 Degradation

  • Primary Side Product: The most common side product is 2,4-Dichloro-7-methoxyquinazoline . This arises from the chlorination of both carbonyl groups.[4] Its formation is favored by prolonged reaction times or higher temperatures. During the aqueous work-up, the C4-chloro group is more labile and susceptible to hydrolysis back to the ketone, yielding the desired product. However, if the work-up is not controlled, or if the reaction is pushed too hard, you may isolate a mixture.

  • Troubleshooting Strategy:

    • Monitor via TLC: Carefully track the disappearance of the starting dione and the formation of the products. The dichloro species will have a different Rf value from the desired monochloro product.

    • Control Reaction Time: Stop the reaction once the starting material is consumed, but before the concentration of the dichloro byproduct becomes excessive.

    • Controlled Work-up: The rate of quenching in ice-water is critical. A slow, controlled quench helps favor the selective hydrolysis at the C4 position.

Q3: The reaction is not going to completion, even after 6 hours of reflux in POCl₃. What should I check?

A3: Stalling is often due to reagent deactivation or insufficient activation.

  • Water Contamination: The presence of moisture is highly detrimental. Water will rapidly consume the POCl₃ and deactivate the catalytic species. Ensure your glassware is oven-dried and the starting dione is anhydrous. Use a drying tube on your condenser.[3]

  • Catalyst Inactivity: The tertiary amine catalyst is crucial. Ensure you have added the correct amount and that it is of good quality. For sluggish reactions, a slight increase in the catalyst loading (e.g., to 0.3 eq) can sometimes be beneficial.

  • Poor Solubility: While POCl₃ serves as the solvent, the starting dione may have limited solubility initially. Ensure good agitation throughout the reaction to maintain a reactive slurry.

Q4: How can I effectively purify the final product from the 2,4-dichloro side product?

A4: If you have a mixture, purification can be achieved through a couple of methods:

  • Recrystallization: This is the most straightforward method. The polarity difference between the desired product (with its N-H and C=O groups) and the 2,4-dichloro analog is often sufficient for separation by careful recrystallization. Solvents like ethanol, isopropanol, or acetic acid are good starting points.

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be effective. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, will allow for the separation of the less polar 2,4-dichloro compound from the more polar desired product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: The primary hazard is phosphorus oxychloride (POCl₃) . It is highly toxic, corrosive, and lachrymatory. It reacts violently with water, releasing HCl gas. Always handle it in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles. Have a sodium bicarbonate solution ready to neutralize minor spills. The initial quenching of the reaction mixture in ice is highly exothermic and must be done slowly and behind a blast shield.

Q2: Can this synthesis be accelerated using microwave irradiation? A2: Yes, quinazolinone synthesis is often amenable to microwave-assisted organic synthesis (MAOS).[5][6] Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can sometimes improve yields by minimizing byproduct formation through rapid heating.[7] For Step 2, a sealed-vessel microwave reactor would be required to handle the high-boiling POCl₃ under pressure. You would need to start with a scout reaction to optimize the temperature and time, typically beginning with lower temperatures (e.g., 120-140°C) for short durations (5-15 minutes).

Q3: What are the best analytical techniques to monitor the reaction and characterize the product? A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for monitoring the progress of both steps. Use a mobile phase like 7:3 Ethyl Acetate:Hexane to resolve the starting material, intermediates, and final product.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure, showing the correct number of protons and carbons and their chemical environments.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the characteristic isotopic pattern of the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

    • FT-IR Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretch (~3200 cm⁻¹) and the amide C=O stretch (~1680 cm⁻¹).

References

  • Troubleshooting common side reactions in quinazoline synthesis.

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][3][8]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one.

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.

  • A short review on synthetic strategies towards quinazoline based anticancer drugs.

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

  • Synthesis of quinazolinones.

  • Synthesis, Method Optimization of 2,3-Disubtitutedquinazolin-4(3H)-One Derivatives.

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.

  • Different strategies for the synthesis of quinazolinones.

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.

  • 2-(2-Arylvinyl)-7 -substituted-quinazolin-4(3H)-ones: Synthesis, reactions and antimicrobial activity.

  • A Review on 4(3H)-quinazolinone synthesis.

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7 -chloroquinolin-4-ylthio) alkylbenzoate derivatives.

  • Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.

  • Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib).

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

Sources

Technical Support Center: Purification of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-7-methoxyquinazolin-4(3H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this key synthetic intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps, and this guide provides in-depth troubleshooting advice and standardized protocols to address common challenges encountered during its purification.

Section 1: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying this compound, especially for removing minor impurities and achieving high crystalline purity. However, various issues can arise. This section addresses them in a question-and-answer format.

Q1: My recrystallization yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue, typically stemming from suboptimal solvent choice or procedural flaws. Here’s how to troubleshoot:

  • Causality: The primary cause of low yield is the high solubility of your target compound in the mother liquor, even after cooling. This can happen if you use too much solvent, if the chosen solvent is too effective at room/cold temperature, or if cooling is insufficient.

  • Solutions:

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Adding solvent in small portions to the heated mixture is critical.

    • Optimize the Solvent System: A single solvent may not be ideal. A binary solvent system is often more effective. For quinazolinones, systems like acetone/ethyl acetate or ethanol/water have proven effective.[1][2] Start by dissolving the compound in a "good" solvent (e.g., methanol, acetone) at an elevated temperature, then slowly add a "poor" solvent (e.g., water, hexane, ethyl acetate) until turbidity persists. Reheat to clarify and then allow to cool slowly.

    • Control Cooling Rate: Rapid cooling (e.g., plunging the flask in an ice bath) leads to the formation of small, often impure crystals and traps the target compound in the solution. Allow the solution to cool slowly to room temperature first, then transfer to an ice bath or refrigerator to maximize crystal formation.

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, slightly less pure crop by carefully evaporating a portion of the solvent from the mother liquor and re-cooling.

Q2: The purified material is still showing impurities by NMR/LC-MS. How can I improve the selectivity of my recrystallization?

A2: If impurities persist, it means they have similar solubility properties to your target compound in the chosen solvent system.

  • Causality: The impurity is co-precipitating with your product. This is common if the impurity is structurally very similar to the target, such as an unreacted starting material or a closely related byproduct.

  • Solutions:

    • Change Solvent Polarity: You must select a solvent system where the solubility difference between your product and the impurity is maximized. If you used a polar solvent (like ethanol), try a more moderately polar system (like ethyl acetate/heptane). The goal is to find a system where the impurity remains in the mother liquor.

    • Perform a "Hot Filtration": If the impurity is insoluble in the hot recrystallization solvent, it can be removed by filtering the hot solution before allowing it to cool. This is effective for removing baseline material or inorganic salts.

    • Consider a Charcoal Treatment: If you observe colored impurities, adding a small amount of activated charcoal to the hot solution can help adsorb them. Use charcoal sparingly as it can also adsorb your product, reducing yield. Filter the hot solution through a pad of Celite® to remove the charcoal before cooling.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Causality: This typically happens when the boiling point of the solvent is too high, and the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and the solvent). It can also be caused by the presence of impurities that depress the melting point.

  • Solutions:

    • Lower the Temperature of Saturation: Use a lower-boiling solvent or a binary system where saturation is achieved at a lower temperature.

    • Increase Solvent Volume: Add a small amount of additional hot solvent to dissolve the oil, then attempt to cool more slowly.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create a nucleation site. Alternatively, add a "seed crystal" from a previous successful batch.

    • Solvent Re-equilibration: If an oil forms, try reheating the entire mixture to achieve a homogeneous solution again. Then, add slightly more of the "good" solvent and allow it to cool much more slowly, perhaps by placing the flask in a large, insulated container.

Recommended Recrystallization Solvents

The following table provides starting points for solvent screening based on systems used for similar quinazolinone structures.

Solvent SystemPolarityRationale & CommentsReference
Acetone / Ethyl AcetateMediumGood for compounds of intermediate polarity. Both are relatively volatile.[1]
Ethanol or MethanolPolar, ProticEffective at dissolving the polar quinazolinone core. May require a less polar anti-solvent.[2][3]
Dichloromethane / HexaneMedium / NonpolarA good choice if impurities are significantly more polar than the target compound.[4]
IsopropanolPolar, ProticOften used in the final step of syntheses involving quinazolinones.

Section 2: Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective, typically due to the presence of multiple impurities or those with very similar solubility, silica gel column chromatography is the preferred method.

Q1: I'm seeing poor separation (streaking or co-elution) on my silica gel column. How can I optimize my mobile phase?

A1: Poor separation is almost always a mobile phase issue, assuming the column was packed correctly.

  • Causality: The polarity of your eluent is either too high (causing everything to elute quickly together) or too low (causing broad, streaky bands). The this compound has several polar functional groups (amide, methoxy ether, chloro) and may interact strongly with the acidic silica surface.

  • Solutions:

    • Systematic TLC Analysis: Before running a column, always identify an optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound an Rf value between 0.25 and 0.35 and show clear separation from all impurities.

    • Adjust Polarity Gradually: Use a binary system like Hexane/Ethyl Acetate or Dichloromethane/Methanol. If separation is poor, adjust the ratio of the polar solvent in small increments (e.g., from 10% to 15%, not 10% to 30%).

    • Add a Modifier: Tailing or streaking on silica is often due to the acidic nature of the stationary phase interacting with basic nitrogens in the quinazolinone ring. Adding a small amount of a modifier to your mobile phase, such as 0.5-1% triethylamine (NEt₃), can neutralize the acidic sites on the silica, leading to sharper peaks and better separation. Conversely, if you have acidic impurities, adding 0.5-1% acetic acid can improve resolution.

Q2: I suspect my compound is degrading on the silica column. What are the signs and how can I prevent it?

A2: The 2-chloro substituent is an electrophilic site and can be susceptible to nucleophilic attack, which can be catalyzed by the acidic silica gel.

  • Causality: The primary degradation pathway on a silica column is the hydrolysis of the 2-chloro group to a 2-hydroxy group, especially when using protic solvents like methanol in the eluent. This creates a new, more polar impurity that will elute later or streak down the column.

  • Signs of Degradation:

    • A new, more polar spot appears on TLC plates when analyzing fractions.

    • The total recovery of material from the column is low, even after flushing with highly polar solvent.

    • The collected fractions, which appeared pure by TLC, show the presence of the hydrolyzed product upon solvent evaporation and NMR analysis.

  • Solutions:

    • Use a Deactivated Stationary Phase: Treat your silica gel with triethylamine before packing the column. This can be done by preparing a slurry of the silica in your starting mobile phase containing 1-2% triethylamine.

    • Avoid Protic Solvents: If possible, avoid using methanol in your mobile phase. A gradient of Hexane/Ethyl Acetate or Dichloromethane/Acetone is often sufficient and less likely to cause hydrolysis.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.

    • Consider Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase (C18) chromatography.

Typical Mobile Phase Compositions
Stationary PhaseMobile Phase SystemGradientRationale & CommentsReference
Silica GelHexane / Ethyl AcetateStart at 4:1, increase polarityStandard choice for compounds of moderate polarity.[4]
Silica GelDichloromethane / MethanolStart at 50:1, increase polarityGood for more polar compounds, but be wary of potential degradation.
Silica Gel (NEt₃ treated)Dichloromethane / AcetoneStart at 10:1, increase polarityAcetone is aprotic and less likely to cause hydrolysis. The NEt₃ deactivates acid sites.N/A

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile depends heavily on the synthetic route, but common impurities arise from the chlorination step. If starting from 7-methoxyquinazolin-4(3H)-one and using a chlorinating agent like POCl₃ or SOCl₂, you should watch for:

  • Unreacted Starting Material: 7-methoxyquinazolin-4(3H)-one.

  • Hydrolysis Product: 2-Hydroxy-7-methoxyquinazolin-4(3H)-one, formed during aqueous workup or purification.

  • Over-chlorinated Byproducts: Such as 2,4-dichloro-7-methoxyquinazoline, if the precursor allows for it.[1][5]

  • Residual Reagents/Solvents: High boiling point solvents like DMF or remnants of the chlorinating agent.[6]

Impurity_Sources cluster_main Process Stages cluster_impurities Potential Impurities start Incomplete Chlorination imp1 7-methoxyquinazolin-4(3H)-one (Starting Material) start->imp1 leads to workup Aqueous Workup / Purification imp2 2-Hydroxy-7-methoxyquinazolin-4(3H)-one workup->imp2 can cause over_reaction Excess Chlorinating Agent imp3 Di-chlorinated Species over_reaction->imp3 can form drying Inadequate Drying imp4 Residual Solvents (DMF, POCl3) drying->imp4 results in

Caption: Common impurities and their synthetic origins.

Q2: How should I properly store the purified compound to ensure its long-term stability?

A2: As an electrophilic chlorinated heterocycle, the compound is sensitive to moisture and potentially light over long periods. For optimal stability, store the high-purity solid:

  • In a tightly sealed amber glass vial.

  • Under an inert atmosphere (argon or nitrogen).

  • At a reduced temperature, typically 2-8°C.[7][8][9]

Q3: What analytical techniques are essential to confirm the purity and identity of the final product?

A3: A combination of techniques is required for full characterization and purity confirmation:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of proton or carbon signals from impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity as a percentage area under the curve. This is highly sensitive to minor impurities.

  • Melting Point: A sharp melting point range is a good indicator of high crystalline purity. Compare it to literature values if available.

  • TLC: An inexpensive and rapid way to check for the presence of multiple components. A single spot in multiple solvent systems suggests high purity.

Section 4: Standard Operating Protocols (SOPs)

SOP 1: Protocol for Purity Assessment using TLC
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your crude and purified materials in a suitable solvent (e.g., dichloromethane or ethyl acetate) in separate vials.

  • Spotting: Using a capillary tube, spot the crude material, the purified material, and a co-spot (both crude and pure on the same lane) on the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing your chosen mobile phase (e.g., 2:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.

  • Visualization: After the solvent front reaches the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: A pure compound should show a single, well-defined spot. Compare the Rf values of the spots in the purified lane to those in the crude lane to assess the success of the purification.

SOP 2: General Protocol for Recrystallization
  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the primary "good" solvent (e.g., acetone).

  • Heat the mixture gently on a hot plate with stirring.

  • Continue adding the "good" solvent in small portions until the solid is completely dissolved. Note the volume used.

  • If using a binary system, slowly add the "poor" anti-solvent (e.g., hexane) dropwise to the hot solution until a persistent cloudiness appears.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

Purification Strategy Decision Workflow

The choice between recrystallization and chromatography depends primarily on the initial purity of the crude material.

Purification_Workflow cluster_chrom Chromatography Path cluster_recryst Recrystallization Path start_node Crude this compound decision_node Assess Purity by Crude NMR/TLC Is Purity >90% with minor impurities? start_node->decision_node process_node Column Chromatography decision_node->process_node Yes Recrystallization decision_node->process_node No Column Chromatography check_node Assess Purity (NMR, LC-MS, MP) end_node Final Pure Product check_node->end_node Purity Confirmed cc Flash Column Chromatography collect Combine Pure Fractions (monitored by TLC) cc->collect polish Optional 'Polishing' Recrystallization collect->polish polish->check_node rc Recrystallization rc->check_node

Caption: Decision workflow for selecting the appropriate purification strategy.

References

Technical Support Center: Synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. This guide provides in-depth, experience-based insights and actionable protocols to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and where do impurities typically originate?

A1: The most prevalent and economically viable synthetic pathway starts from 2-amino-4-methoxybenzoic acid. The synthesis can be broadly divided into two key stages, each with its own set of potential impurities:

  • Cyclization to form the quinazoline core: This is typically achieved by reacting 2-amino-4-methoxybenzoic acid with a C1 synthon like urea or potassium cyanate to form 7-methoxyquinazoline-2,4(1H,3H)-dione.[1][2][3]

  • Chlorination: The resulting dione is then chlorinated, most commonly with phosphorus oxychloride (POCl₃), to yield the target compound, this compound.[4][5][6][7] A related impurity, 2,4-dichloro-7-methoxyquinazoline, can also be formed during this step.[8]

Impurities can arise from incomplete reactions, side reactions of starting materials, or degradation of the product during workup and purification.

Q2: My final product shows a lower melting point and broad peaks in the NMR. What could be the cause?

A2: This is a classic sign of impurities. The most likely culprits are residual starting materials (2-amino-4-methoxybenzoic acid or 7-methoxyquinazoline-2,4(1H,3H)-dione) or hydrolysis of the product back to the dione. The presence of these impurities disrupts the crystal lattice of your final product, leading to a lower and broader melting point range. The NMR will also show overlapping signals, making interpretation difficult.

Q3: I see an unexpected peak in my HPLC analysis. How can I identify it?

A3: Identifying unknown peaks requires a systematic approach. First, consider the potential impurities based on your synthetic route (see the Troubleshooting Guide below). If you have access to reference standards for the likely impurities, you can confirm their identity by comparing retention times. If standards are not available, techniques like LC-MS or GC-MS can provide the molecular weight of the impurity, offering crucial clues to its structure.

Troubleshooting Guide: Common Impurities and Solutions

This section details the most frequently encountered impurities, their formation mechanisms, and proven methods for their detection and removal.

Impurity 1: Unreacted 2-Amino-4-methoxybenzoic Acid
  • Appearance in Reaction: Incomplete cyclization during the formation of the quinazolinone ring.

  • Reason for Formation: Insufficient reaction time, temperature, or inefficient mixing of reagents, particularly in solid-phase reactions with urea.[2]

  • Detection:

    • TLC: This starting material will have a different Rf value compared to the product.

    • HPLC: A distinct peak with a different retention time will be observed.

    • ¹H NMR: Look for the characteristic aromatic signals of the starting material, which will differ from the quinazolinone ring protons.[9][10][11]

  • Troubleshooting & Removal:

    • Reaction Optimization: Ensure the reaction goes to completion by increasing the reaction time or temperature. Thoroughly grind and mix solid reagents before heating.

    • Purification: This impurity can often be removed by recrystallization from a suitable solvent system, such as ethanol/water. Due to its acidic nature, it can also be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during workup, provided the product is soluble in an organic solvent.

Impurity 2: 7-Methoxyquinazoline-2,4(1H,3H)-dione
  • Appearance in Reaction: This is the direct precursor to the final product and can be present due to incomplete chlorination or hydrolysis of the product.

  • Reason for Formation:

    • Incomplete Chlorination: Insufficient POCl₃, inadequate reaction temperature, or short reaction time can lead to unreacted starting material.[4] The presence of moisture can also consume the POCl₃, reducing its effectiveness.[4]

    • Hydrolysis: The 2-chloro group is susceptible to hydrolysis, especially in the presence of water or alcohols, during workup or purification.[12] This reverts the product back to the dione.

  • Detection:

    • HPLC: Will show a separate peak, typically with a different polarity and retention time.

    • ¹H NMR: The spectrum will show signals corresponding to the dione, which lacks the characteristic signal for the proton at the 2-position of the final product.

  • Troubleshooting & Removal:

    • Reaction Conditions: Ensure anhydrous conditions for the chlorination step. Use a sufficient excess of POCl₃ and ensure the reaction is heated for an adequate duration.[5][6][7]

    • Workup: Quench the reaction mixture carefully in ice-water to minimize hydrolysis.[13] Neutralize any excess acid promptly.

    • Purification: Recrystallization is often effective. A well-chosen solvent system will have different solubilities for the product and the dione.

Impurity 3: 2,4-Dichloro-7-methoxyquinazoline
  • Appearance in Reaction: Over-chlorination of the 7-methoxyquinazoline-2,4(1H,3H)-dione.

  • Reason for Formation: The dione has two positions that can be chlorinated. While the 2-position is generally more reactive, prolonged reaction times, high temperatures, or a large excess of POCl₃ can lead to the formation of the dichloro impurity.[8][14]

  • Detection:

    • Mass Spectrometry (MS): This is the most definitive method. The dichloro impurity will have a distinct molecular ion peak corresponding to its higher mass.

    • HPLC: A separate peak will be observed.

  • Troubleshooting & Removal:

    • Control Reaction Conditions: Carefully control the stoichiometry of POCl₃, reaction temperature, and time to favor mono-chlorination.

    • Selective Hydrolysis: It is possible to selectively hydrolyze the more reactive 4-chloro group back to the hydroxyl group, converting the dichloro impurity to the desired product. This can be achieved by stirring the crude product in a dilute aqueous base (like 2% NaOH) for a few hours.[15]

    • Chromatography: If other methods fail, column chromatography can be used to separate the mono- and di-chloro compounds.

Impurity 4: Phosphorylated Intermediates and Dimers
  • Appearance in Reaction: During the chlorination with POCl₃.

  • Reason for Formation: The reaction of quinazolones with POCl₃ proceeds through phosphorylated intermediates.[5][6][7] These intermediates can sometimes react with unreacted quinazolone to form "pseudodimers," especially if the reaction temperature is not carefully controlled.[5][6]

  • Detection:

    • ³¹P NMR: If available, this technique is excellent for detecting phosphorus-containing impurities.

    • LC-MS: Will show peaks with higher molecular weights corresponding to these intermediates or dimers.

  • Troubleshooting & Removal:

    • Temperature Control: A two-stage temperature profile for the chlorination is recommended. The initial phosphorylation should be carried out at a lower temperature (e.g., < 25°C) to form the intermediates cleanly. The temperature is then raised (e.g., 70-90°C) to drive the conversion to the final chloroquinazoline.[5][6][7]

    • Workup: These impurities are generally unstable and will be hydrolyzed during the aqueous workup. Ensuring a thorough quench and wash will typically remove them.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the main synthetic route and the points at which common impurities can arise.

Synthesis_and_Impurities A 2-Amino-4-methoxybenzoic Acid B 7-Methoxyquinazoline-2,4(1H,3H)-dione A->B + Urea or KOCN (Cyclization) Imp1 Impurity: Unreacted Starting Material A->Imp1 Incomplete Reaction C This compound B->C + POCl3 (Chlorination) Imp2 Impurity: Incomplete Chlorination / Hydrolysis B->Imp2 Incomplete Reaction Imp3 Impurity: 2,4-Dichloro-7-methoxyquinazoline B->Imp3 Over-chlorination C->Imp2 Hydrolysis

Caption: Synthetic pathway and common impurity formation.

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione

This protocol is adapted from procedures involving the reaction of an aminobenzoic acid with urea.[1][2]

  • Reagents and Setup:

    • 2-Amino-4-methoxybenzoic acid (1 eq)

    • Urea (10 eq)

    • Round bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Procedure:

    • Combine 2-amino-4-methoxybenzoic acid and urea in the round bottom flask.

    • Heat the mixture to 160°C with stirring for 10 hours. The mixture will melt and then solidify as the reaction progresses.[1]

    • Cool the reaction mixture to 100°C and add deionized water. Stir for 5 minutes.

    • Filter the solid and wash with water.

    • To purify, suspend the solid in a 0.5 M sodium hydroxide solution and heat to boiling for 10 minutes.

    • Cool the solution and acidify with 1 M hydrochloric acid to a pH of 1-2.

    • Filter the resulting precipitate, wash with water, and dry to obtain the title compound.

Protocol 2: Chlorination to this compound

This protocol is based on general procedures for the chlorination of quinazolones using POCl₃.[4][5][6][7]

  • Reagents and Setup:

    • 7-Methoxyquinazoline-2,4(1H,3H)-dione (1 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 eq)

    • Anhydrous conditions are essential. Use oven-dried glassware and a nitrogen or argon atmosphere.

  • Procedure:

    • Suspend 7-methoxyquinazoline-2,4(1H,3H)-dione in POCl₃ at room temperature.

    • Stir the suspension for 40-60 minutes to allow for complex formation.

    • Slowly heat the mixture to reflux (approximately 105°C) and maintain for 3-4 hours. Monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

    • The product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like acetone or ethyl acetate.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
2-Amino-4-methoxybenzoic acidC₈H₉NO₃167.16White to off-white powder
7-Methoxyquinazoline-2,4(1H,3H)-dioneC₉H₈N₂O₃192.17White to pale yellow solid
This compoundC₉H₇ClN₂O₂210.62Off-white to light brown solid
2,4-Dichloro-7-methoxyquinazolineC₉H₆Cl₂N₂O245.07Yellowish solid

References

  • Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. Google Patents.
  • Feng, M., et al. (2011). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 16(5), 3939-3953. Available from: [Link]

  • Kuran, B., et al. (2016). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 73(3), 633-639. Available from: [Link]

  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available from: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Request PDF. Available from: [Link]

  • Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(23), 7123. Available from: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Available from: [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Available from: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI. Available from: [Link]

  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. Available from: [Link]

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available from: [Link]

  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. Google Patents.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available from: [Link]

  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS. Available from: [Link]

  • 2-Amino-4-methoxybenzoic acid. PubChem. Available from: [Link]

  • Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. RSC Publishing. Available from: [Link]

  • 2,4-Dichloro-7-methoxyquinoline. PubChem. Available from: [Link]

  • 2-Chloroquinazolin-4(3H)-one. PMC. Available from: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC. Available from: [Link]

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available from: [Link]

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Technical Support Center: Synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, enabling you to troubleshoot effectively and improve your yield and purity.

Synthetic Overview

The most common and reliable route to this compound involves a two-step process starting from 2-amino-4-methoxybenzoic acid. The general pathway involves the initial formation of the quinazolinone ring system, followed by a targeted chlorination at the 2-position.

Synthetic_Pathway A 2-Amino-4-methoxybenzoic Acid B 7-Methoxyquinazolin-4(3H)-one A->B Step 1: Cyclization (e.g., Formamide) C This compound B->C Step 2: Chlorination (e.g., POCl3)

Caption: General two-step synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Part 1: Cyclization of 2-Amino-4-methoxybenzoic Acid

Question 1: My yield for the synthesis of the intermediate, 7-methoxyquinazolin-4(3H)-one, is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield in this cyclization step typically stems from three main areas: incomplete reaction, side product formation, or mechanical loss during workup. Let's break down the solutions.

  • Causality & Solution:

    • Incomplete Reaction: The condensation of 2-amino-4-methoxybenzoic acid with formamide requires high temperatures (typically 160-170 °C) to drive the reaction to completion.[1] Insufficient temperature or reaction time will leave a significant amount of starting material.

      • Recommendation: Ensure your reaction temperature is stable and monitor the reaction using Thin Layer Chromatography (TLC). The reaction is often complete when no starting material is visible. Using a high-boiling point solvent or running the reaction neat with excess formamide is common.

    • Side Product Formation: At elevated temperatures, decarboxylation of the starting material or polymerization can occur.

      • Recommendation: While high heat is necessary, avoid exceeding 180 °C. A slow, steady heating ramp can also minimize charring and side reactions.

    • Workup & Purification: The product often precipitates upon cooling. However, it can sometimes form a sticky solid that is difficult to handle.

      • Recommendation: After cooling the reaction mixture, triturate the resulting solid with a solvent like diethyl ether or boiling acetonitrile.[1] This helps to break up the crude solid and wash away residual formamide and other soluble impurities, resulting in a cleaner, free-flowing powder upon filtration.

Part 2: Chlorination of 7-Methoxyquinazolin-4(3H)-one

Question 2: The chlorination step using phosphorus oxychloride (POCl₃) is giving me a dark, tarry mixture and a very low yield of the desired 2-chloro product. What is happening?

Answer: This is a very common and frustrating issue. The formation of tar and low yields during chlorination with POCl₃ is almost always due to moisture, incorrect temperature control, or the lack of a suitable catalyst.

  • Causality & Solution:

    • Moisture Contamination: POCl₃ reacts violently with water. Even trace amounts of moisture in your starting material, glassware, or solvent can lead to the formation of phosphoric acid and HCl, which can catalyze decomposition and polymerization of the quinazolinone ring, resulting in charring.

      • Recommendation: Ensure your 7-methoxyquinazolin-4(3H)-one intermediate is thoroughly dried under vacuum. All glassware should be oven-dried immediately before use. Use a fresh, unopened bottle of POCl₃ if possible.

    • Temperature Control: While heating is required to drive the chlorination, excessive temperatures can lead to uncontrolled side reactions and decomposition.

      • Recommendation: The reaction is typically performed at reflux. However, adding a catalyst can often lower the required temperature and time.[2] A gentle reflux (around 80-90 °C) is often sufficient.[1]

    • Catalyst Addition: The reaction can be sluggish without a catalyst. Tertiary amines like N,N-dimethylaniline or N,N-diethylaniline act as catalysts.[1][2] They react with POCl₃ to form a Vilsmeier-Haack type reagent, which is a more potent chlorinating agent. This allows the reaction to proceed more efficiently and at lower temperatures.

      • Recommendation: Add a catalytic amount (0.1 to 0.3 equivalents) of N,N-diethylaniline or a similar tertiary amine to the reaction mixture before heating.[1]

Question 3: My TLC shows two new spots after the chlorination reaction. I suspect one is the desired product and the other is an impurity. What is the likely side product?

Answer: The most common chlorinated side product is 2,4-dichloro-7-methoxyquinazoline . This occurs when the oxygen of the amide at the 4-position is also converted to a chloride.

  • Causality & Solution:

    • Overly harsh conditions (very high temperature or prolonged reaction time) can favor the formation of the dichloro byproduct.

    • Minimization Strategy: Use of a catalyst like N,N-dimethylaniline or DMF can promote selectivity for the 2-position chlorination under milder conditions.[3] Careful control of reaction time and temperature is crucial. Monitor the reaction by TLC and stop it once the starting material is consumed but before the dichloro spot becomes significant.

    • Post-Reaction Conversion: If a significant amount of the 2,4-dichloro byproduct is formed, it can sometimes be selectively hydrolyzed back to the desired product. The chlorine at the 4-position is generally more reactive towards nucleophiles (like water or hydroxide) than the chlorine at the 2-position. A carefully controlled aqueous workup or a separate hydrolysis step can sometimes salvage the product.

Part 3: Purification and Workup

Question 4: The workup procedure of pouring the reaction mixture into ice-water is difficult to control. How can I improve this step and what is the best way to purify the final product?

Answer: The quenching of excess POCl₃ is highly exothermic and must be done with extreme care. The subsequent purification strategy depends on the nature of the impurities.

  • Workup Procedure:

    • Controlled Quenching: Instead of pouring the reaction mixture into ice, a safer and more controlled method is to first cool the reaction vessel in an ice bath. Then, slowly and carefully add crushed ice to the reaction mixture with vigorous stirring. Alternatively, the reaction mixture can be added dropwise to a vigorously stirred slurry of ice and water.[2] Always perform this in a well-ventilated fume hood behind a blast shield.

    • Precipitation and Filtration: The product, being organic, should precipitate from the aqueous mixture. Stir the slurry for a period (e.g., 30 minutes) to ensure complete precipitation and hydrolysis of any remaining reactive species. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acids.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for removing minor impurities. Solvents like ethanol, isopropanol, or acetonitrile are often good choices. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Column Chromatography: If recrystallization fails to remove impurities (especially the 2,4-dichloro byproduct, which may have similar solubility), silica gel column chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one
  • Combine 2-amino-4-methoxybenzoic acid (1.0 eq) and formamide (10-15 eq by volume).

  • Heat the mixture in an oil bath to 165-170 °C under a nitrogen atmosphere for 12 hours.[1]

  • Monitor the reaction by TLC until the starting benzoic acid derivative is consumed.

  • Cool the reaction mixture to room temperature, which should result in the formation of a solid or a thick slurry.

  • Add diethyl ether (or acetonitrile) to the flask and triturate the solid using a spatula to break it up.

  • Filter the solid using a Büchner funnel, wash with additional diethyl ether, and dry under vacuum.

  • The resulting white to off-white powder is typically used in the next step without further purification.

ParameterValueReference
Reagents 2-amino-4-methoxybenzoic acid, Formamide[1]
Temperature 165-170 °C[1]
Time 12 hours[1]
Typical Yield ~80-85%[1]
Protocol 2: Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7-methoxyquinazolin-4(3H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq by volume).

  • Add N,N-diethylaniline (0.3 eq) dropwise with stirring.[1]

  • Heat the reaction mixture to a gentle reflux (80-90 °C) for 30-60 minutes.[1]

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Once the starting material is consumed, cool the reaction to room temperature, then further cool in an ice bath.

  • Workup: Very slowly and carefully, pour the cooled reaction mixture into a vigorously stirred beaker containing a large amount of crushed ice.

  • Stir the resulting slurry for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper).

  • Dry the crude product under vacuum. Further purification is typically done by recrystallization from ethanol or isopropanol.

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Monitoring & Workup cluster_purification Purification A Combine 7-methoxyquinazolin-4(3H)-one, POCl₃, and N,N-diethylaniline B Heat to reflux (80-90°C) A->B C Monitor by TLC B->C D Reaction Complete? C->D D->B No E Cool and quench in ice-water D->E Yes F Filter and wash solid E->F G Dry crude product F->G H Recrystallize from Ethanol/Isopropanol G->H I Pure Product H->I

Caption: Troubleshooting and workflow diagram for the chlorination step.

References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). - ResearchGate. Available at: [Link]

  • CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. Available at: [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH. Available at: [Link]

  • 2-Amino-4-methoxybenzoic acid, 95% - Advent Chembio. Available at: [Link]

  • Optimization of Procedures for the Syntheses of Bisphosphinepalladium(0) Precursors for Suzuki−Miyaura and Similar Cross-Coupling Catalysis - ACS Publications. Available at: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents.
  • Phosphine-free polystyrene-supported palladium(II) complex as an efficient catalyst for the Heck and Suzuki coupling reactions in water - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature - ResearchGate. Available at: [Link]

  • Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water - ResearchGate. Available at: [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. Available at: [Link]

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach - ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - NIH. Available at: [Link]

  • Chlorination of 4(3H)-quinazolinone derivatives - ResearchGate. Available at: [Link]

  • Synthesis of quinazolines - Organic Chemistry Portal. Available at: [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW - GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - MDPI. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. Available at: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - MDPI. Available at: [Link]

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents.
  • Supporting Information for Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) - AWS. Available at: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. Available at: [Link]

  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - NIH. Available at: [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed. Available at: [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - Springer Nature Experiments. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. My goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction mechanisms, potential side reactions, and logical troubleshooting strategies based on years of field experience and established chemical principles. Every step of a synthesis is a critical control point, and understanding the "why" behind a potential failure is the key to a robust and reproducible process.

Overview of the Synthetic Challenge

This compound is a key building block in the synthesis of numerous pharmacologically active molecules, particularly kinase inhibitors used in oncology. While the synthetic route appears straightforward on paper, it is often plagued by side reactions that can significantly impact yield, purity, and scalability. This guide addresses the most common issues encountered during the two primary stages of its synthesis: the initial cyclization to form the quinazolinone core and the subsequent chlorination.

Core Synthetic Pathway

The most common and economically viable route begins with 2-amino-4-methoxybenzoic acid. The synthesis is typically a two-step process.

dot

Synthesis_Pathway A 2-Amino-4-methoxybenzoic Acid B 7-Methoxyquinazoline-2,4(1H,3H)-dione A->B Step 1: Cyclization (e.g., Urea, heat) C This compound B->C Step 2: Chlorination (e.g., POCl₃, heat)

Caption: Common two-step synthesis of the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter during your synthesis. Each question represents a common experimental observation, followed by a detailed explanation of the underlying cause and a step-by-step protocol for resolution.

Part 1: The Cyclization Step (Formation of 7-Methoxyquinazoline-2,4(1H,3H)-dione)
Question 1: My cyclization reaction with 2-amino-4-methoxybenzoic acid and urea is low-yielding or stalls. What's going wrong?

Answer: This is a frequent issue, often stemming from suboptimal reaction conditions in what is typically a solid-phase or high-temperature melt reaction.

Root Causes & Mechanistic Insight:

  • Poor Heat Transfer & Mixing: The reaction is often run as a melt, and without efficient stirring and uniform heating, localized temperature gradients can form. This leads to incomplete reaction in cooler zones and potential decomposition in overheated zones.

  • Insufficient Temperature: The condensation and cyclization process requires significant thermal energy to drive off ammonia and water. A temperature below the optimal range (typically 160-190°C) will result in a slow or incomplete reaction.

  • Sublimation of Starting Material: 2-amino-4-methoxybenzoic acid can sublime at high temperatures under atmospheric or reduced pressure, depositing on cooler parts of the glassware and effectively being removed from the reaction mixture.

Troubleshooting Protocol:

  • Optimize Thermal Contact:

    • Use a sand bath or a well-calibrated heating mantle for uniform heat distribution.

    • If possible, employ mechanical stirring to ensure the reactants are well-mixed throughout the process.

    • Consider using a high-boiling, inert solvent (e.g., diphenyl ether) to create a slurry, which dramatically improves heat transfer, although this complicates product isolation.

  • Temperature Staging:

    • Begin by heating the mixture of 2-amino-4-methoxybenzoic acid and urea to ~135°C until a clear melt is observed.

    • Slowly increase the temperature to 160-180°C and hold for 2-4 hours. Monitor the reaction for the cessation of ammonia evolution (a wet pH paper held at the condenser outlet can be used for indication).

  • Alternative Reagents:

    • If melt conditions prove unreliable, consider a two-step approach in solution. First, react 2-amino-4-methoxybenzoic acid with sodium cyanate (NaOCN) in aqueous acetic acid to form the corresponding ureido acid intermediate.[1] This intermediate can then be cyclized by heating in a high-boiling solvent or by treatment with aqueous base followed by acidification.

ParameterIssueRecommended ActionExpected Outcome
Temperature Below 160°CIncrease to 160-180°CDrives reaction to completion
Mixing No stirring/poor mixingUse mechanical stirring or a solvent slurryEnsures homogenous reaction
Reaction Time < 2 hoursMonitor for 2-4 hours or until gas evolution ceasesMaximizes conversion
Part 2: The Chlorination Step (Formation of this compound)
Question 2: My main impurity is 2,4-dichloro-7-methoxyquinazoline. How do I prevent its formation?

Answer: The formation of the di-chlorinated byproduct is the most common and challenging side reaction in this synthesis. It arises from the tautomeric nature of the quinazolinone ring system and overly aggressive chlorination conditions.

Root Causes & Mechanistic Insight: The starting material, 7-methoxyquinazoline-2,4(1H,3H)-dione, exists in equilibrium with its tautomeric forms. While the desired reaction is the chlorination of the 4-position lactam, the 2-position urea moiety can also be converted to a chloro-amidine under forcing conditions. This is particularly prevalent with excess chlorinating agent or at high temperatures.

dot

Dichlorination_Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction A 7-Methoxyquinazoline- 2,4(1H,3H)-dione B 2-Chloro-7-methoxy- quinazolin-4(3H)-one A->B POCl₃ (controlled) ~110°C C 2,4-Dichloro-7- methoxyquinazoline B->C Excess POCl₃ / PCl₅ High Temp (>120°C) Prolonged Time Troubleshooting_Workflow Start Chlorination Reaction Complete (Verified by TLC/HPLC) Quench Quench: Add reaction mixture slowly to ice/water slurry (<10°C) Start->Quench Check_Purity Analyze Crude Product Purity Quench->Check_Purity High_Purity High Purity (>95%) Check_Purity->High_Purity Yes Low_Purity Significant Impurities Present Check_Purity->Low_Purity No Identify_Impurity Identify Major Impurity (e.g., MS, NMR) Low_Purity->Identify_Impurity Dichloro Di-chlorinated Impurity Identify_Impurity->Dichloro 2,4-dichloro Starting_Material Starting Material Present Identify_Impurity->Starting_Material Hydrolysis Optimize_Chlorination Optimize Chlorination: - Reduce Temp/Time - Control Stoichiometry - Use Catalyst Dichloro->Optimize_Chlorination Optimize_Workup Optimize Workup: - Ensure quench temp <10°C - Fast filtration - Cold washes Starting_Material->Optimize_Workup

Caption: Troubleshooting workflow for the chlorination step.

Question 4: I'm using DMF as a catalyst with POCl₃ and observing an unexpected, highly polar byproduct. What could it be?

Answer: When using DMF with chlorinating agents like POCl₃, you can form a Vilsmeier-type reagent in situ. While this can catalyze the desired reaction, it can also act as a formylating or dimethylaminating agent, leading to undesired side products.

Root Causes & Mechanistic Insight: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. This reagent can react with nucleophilic sites on your quinazolinone ring. It's possible to get N-formylation or even substitution of the hydroxyl tautomer with a dimethylamino group, leading to a 4-(dimethylamino)quinazoline derivative. [2][3]While less common at the 2-position, it's a possibility if the primary chlorination is slow.

Troubleshooting Protocol:

  • Characterize the Byproduct: Isolate and characterize the impurity by LC-MS and NMR to confirm its structure. An increase in mass corresponding to a dimethylamino group (+43 Da relative to -OH) is a strong indicator.

  • Use an Alternative Catalyst: Replace DMF with N,N-dimethylaniline. It functions as a base and nucleophilic catalyst to activate POCl₃ but does not have the same potential for Vilsmeier-related side reactions.

  • Limit DMF Concentration: If DMF must be used, ensure it is only in catalytic amounts (0.1-0.3 eq) and not used as a co-solvent.

  • Change Solvent: If the reaction requires a co-solvent with POCl₃, consider using an inert, high-boiling solvent like toluene or sulfolane.

References
  • CN1749250A: Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents: A review highlighting the various roles of DMF in synthesis beyond being a solvent. Molecules, 2018.
  • Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature: Details on the reactivity of DMF with quinazolinones. Synthesis, 2015.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives: Describes the synthesis of related dichloro-intermediates and their reactions. Der Pharma Chemica, 2023.
  • 2,4-Dichloro-7-fluoroquinazoline: A protocol for the synthesis of a related di-chloro quinazoline from the corresponding dione using POCl₃ and N,N-diethylaniline. Acta Crystallographica Section E, 2012.
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine: Describes the use of POCl₃ and DMF for chlorination. IOP Conference Series: Earth and Environmental Science, 2019.

Sources

Technical Support Center: Navigating the Stability of 2-Chloro-7-methoxyquinazolin-4(3H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-7-methoxyquinazolin-4(3H)-one. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to ensure the integrity of your results and the success of your research.

Frequently Asked Questions (FAQs) on the Stability of this compound

Here, we address some of the most common questions regarding the stability of this compound in various laboratory settings.

Q1: My assay results with this compound are inconsistent. Could this be a stability issue?

A1: Absolutely. Inconsistent results are a classic indicator of compound instability. This compound, like many quinazolinone derivatives, can be susceptible to degradation under certain conditions. Factors such as the pH of your solution, the solvent used, exposure to light, and temperature can all impact its stability. We recommend performing a preliminary stability check of your compound in the specific assay buffer and conditions you are using.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer the most likely routes based on the chemistry of the quinazolinone scaffold and the reactive chloro-substituent. The primary points of vulnerability are:

  • Hydrolysis of the 2-chloro group: The chloro group at the 2-position is susceptible to nucleophilic substitution, particularly by water (hydrolysis) or other nucleophiles present in your solution. This would lead to the formation of 2-hydroxy-7-methoxyquinazolin-4(3H)-one. The rate of this hydrolysis is often pH-dependent.

  • Ring opening of the quinazolinone core: Under harsh acidic or basic conditions, particularly with heating, the quinazolinone ring itself can undergo hydrolysis.[1]

  • Photodegradation: Quinazoline derivatives have been shown to be sensitive to light.[2] Exposure to UV or even ambient laboratory light can lead to the formation of various degradation products.

Q3: I've noticed a precipitate forming in my stock solution of this compound in DMSO. What is happening?

A3: This is a common issue. While DMSO is a good solvent for many quinazolinone derivatives, precipitation upon storage, especially after freeze-thaw cycles, can occur. This may not necessarily be chemical degradation but rather a physical stability issue related to solubility limits at lower temperatures. It is also possible that the compound is reacting with residual water in the DMSO over time. We advise preparing fresh solutions whenever possible and storing stock solutions at a constant, appropriate temperature. For some quinazoline derivatives, stability in DMSO can be limited to a few days.[2]

Q4: How should I properly store my solid compound and its solutions to minimize degradation?

A4: Proper storage is critical for maintaining the integrity of this compound.

  • Solid Compound: Store the solid material in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C).

  • Solutions:

    • Prepare fresh solutions for each experiment if possible.

    • If you need to store solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store solutions at -80°C for long-term storage.

    • Always protect solutions from light by using amber vials or wrapping them in aluminum foil.

Troubleshooting Guide for Common Stability Issues

This section provides a structured approach to identifying and resolving stability problems you might encounter.

Observed Issue Potential Cause Troubleshooting Steps
Loss of biological activity over time Chemical degradation of the compound.1. Prepare fresh solutions for each experiment. 2. Perform a forced degradation study (see Protocol 1) to identify the conditions under which your compound is unstable. 3. Analyze your stored solutions by HPLC (see Protocol 2) to check for the presence of degradation products.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Compare the chromatogram of a fresh sample with that of an aged or stressed sample. 2. Use a photodiode array (PDA) detector to check for peak purity. 3. Attempt to identify the degradation products using LC-MS.
Change in color of the solution Photodegradation or oxidative degradation.1. Ensure all solutions are protected from light. 2. Consider degassing your solvents to remove dissolved oxygen. 3. Include an antioxidant in your formulation if compatible with your assay.
Precipitation in solution Poor solubility or physical instability.1. Determine the solubility of your compound in the chosen solvent at the storage temperature. 2. Consider using a co-solvent system to improve solubility. 3. Avoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, we recommend performing forced degradation studies and utilizing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated light source (as per ICH Q1B guidelines)

  • Temperature-controlled oven

  • Validated HPLC method (see Protocol 2)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.[6]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Sample at various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.[6]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Sample at various time points.[6]

    • Thermal Degradation: Place the solid compound and a solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Sample at various time points.

    • Photolytic Degradation: Expose the solid compound and a solution in a chemically inert, transparent container to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7] Maintain a control sample in the dark.

  • Sample Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products.

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, RT & 60°C) stress->acid pH base Base Hydrolysis (0.1M NaOH, RT) stress->base pH oxidation Oxidation (3% H₂O₂, RT) stress->oxidation Redox thermal Thermal (80°C, Solid & Solution) stress->thermal Temp photo Photolytic (ICH Q1B) stress->photo Light sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Workflow for Forced Degradation Studies.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a broader range (e.g., 200-400 nm) with the PDA detector to identify new peaks.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is of utmost importance for a stability-indicating method and can be demonstrated by the separation of the main peak from all degradation product peaks. Peak purity analysis using a PDA detector is highly recommended.

G cluster_1 HPLC Method Development & Validation dev Method Development Column Selection (C18) Mobile Phase Optimization Gradient Programming val Method Validation (ICH Q2(R1)) Specificity Linearity & Range Accuracy & Precision Robustness dev->val Optimized Method analysis Sample Analysis Quantify Parent Compound Identify Degradants val->analysis Validated Method

Caption: HPLC Method Development and Validation Workflow.

References

  • Gholampour, Z., Ghadiri, M., & Emami, S. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 28(2), 735-758. Available from: [Link]

  • Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 741-752. Available from: [Link]

  • Błaszczak-Świątkiewicz, K., Mikiciuk-Olasik, E., & Kaplińska, K. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(4), 659-664. Available from: [Link]

  • Westlake Chemical. (2023). Chlorine Safety Data Sheet. Available from: [Link]

  • Militaru, E., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4196. Available from: [Link]

  • Srinivasu, K., et al. (2005). Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H)-one. Indian Journal of Chemistry, 44B, 1930-1933. Available from: [Link]

  • de Oliveira, R. B., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7629. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available from: [Link]

  • Pharma Focus Asia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • Euro Chlor. (2018). Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38299-38304. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. Available from: [Link]

  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. Available from: [Link]

  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available from: [Link]

  • ResearchGate. Photo-triggered sustainable synthesis of Quinazolinone derivatives using visible light active exfoliated g-C3N4/Cu3TiO4 as a heterogeneous photocatalyst. Available from: [Link]

  • Ural Federal University. QUINAZOLINONE DERIVATIVES: SYNTHESIS AND LUMINESCENCE PROPERTIES. Available from: [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • ResearchGate. Visible-light photocatalyzed synthesis of quinazolinone. Available from: [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]

  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]

  • Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]

  • Royal Society of Chemistry. (2018). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Available from: [Link]

  • CORE. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Available from: [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Available from: [Link]

  • ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available from: [Link]

  • MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • ResearchGate. Hydrolysis kinetics for 2-chloropyridine in supercritical water. Available from: [Link]

  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Available from: [Link]

  • ResearchGate. The influence of pH on the stability of antazoline: Kinetic analysis. Available from: [Link]

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support resource for researchers, scientists, and drug development professionals working with quinazolinone-based compounds. The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. However, its often rigid and lipophilic nature frequently leads to poor aqueous solubility—a critical hurdle that can stall promising candidates.[1]

This guide provides practical, in-depth solutions to the specific solubility challenges you may encounter. We will move beyond simple definitions to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system to accelerate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My new quinazolinone derivative shows negligible aqueous solubility. What are my first steps?

A1: The foundational step is to quantify the problem by determining the compound's baseline solubility. It is crucial to distinguish between two key measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[2] It is the "gold standard" for lead optimization and formulation development.[3][4] The traditional shake-flask method, though time-consuming (often requiring 24 hours or more of incubation), is the most reliable way to measure this.[5][6]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly diluted from a concentrated organic stock (like DMSO), begins to precipitate.[4][7] It's a high-throughput method ideal for early-stage discovery to quickly flag problematic compounds.[3][5] However, kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions.[2][7]

Actionable Advice: Start by performing a thermodynamic solubility assay (see Protocol 1 ) to establish a reliable baseline. This value will be your benchmark for evaluating the effectiveness of all subsequent enhancement strategies.

Q2: I've prepared a DMSO stock, but my compound crashes out upon dilution into aqueous buffer for my in vitro assay. How can I fix this?

A2: This is a classic sign of exceeding the kinetic solubility limit in your final assay medium. The abrupt change in solvent polarity from 100% DMSO to a highly aqueous environment causes the compound to precipitate. Here is a tiered approach to solve this common issue:

  • Tier 1: pH Adjustment. The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[8] For example, gefitinib, a quinazoline-based drug, is a weak base that is significantly more soluble at a lower (acidic) pH where it becomes protonated and ionized.[8] If your assay conditions permit, adjusting the buffer pH can be a simple and highly effective strategy.[9]

  • Tier 2: Co-solvents. Introduce a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent into your aqueous buffer.[8][10] Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound.[11][12]

  • Tier 3: Surfactants & Cyclodextrins.

    • Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[8][10]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic central cavity.[13][14] They can form inclusion complexes with quinazolinone molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing apparent solubility.[8][10][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[10]

Q3: My compound has potent in vitro activity, but shows poor oral bioavailability in animal models. How can I improve absorption?

A3: This is a hallmark of compounds belonging to the Biopharmaceutical Classification System (BCS) Class II or IV, where low solubility is the rate-limiting step for absorption in the gastrointestinal (GI) tract. [10][11] To improve bioavailability, you must enhance the dissolution rate of the compound in GI fluids. Advanced formulation strategies are required:

  • Solid Dispersions: This is a highly effective technique where the drug is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP K30, Soluplus®).[8][15] This process can convert the drug from a stable, low-energy crystalline form to a more soluble, high-energy amorphous state, significantly increasing its dissolution rate.[10][15] One study showed that a solid dispersion of the quinazolinone-based drug Lapatinib with the polymer HPMCP HP 55 markedly increased its dissolution rate.[8]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, governed by the Noyes-Whitney equation.[8][16] A nanosuspension can be created by methods like high-pressure homogenization.[8] For instance, a nanoliposomal formulation of Erlotinib, another quinazoline drug, improved its bioavailability by nearly two-fold.[8]

  • Lipid-Based Formulations (e.g., SEDDS): For highly lipophilic quinazolinones, dissolving the drug in a mixture of oils, surfactants, and co-solvents can be very effective.[16] These Self-Emulsifying Drug Delivery Systems (SEDDS) spontaneously form a fine oil-in-water emulsion upon gentle agitation in GI fluids, presenting the drug in a solubilized state ready for absorption.[8] A SEDDS formulation of Gefitinib demonstrated a 2.14-fold increase in dissolution rate compared to the pure drug.[8]

Q4: Can I improve solubility by modifying the chemical structure of my quinazolinone hit without losing its activity?

A4: Yes, this is a key strategy in medicinal chemistry, often referred to as the prodrug approach. A prodrug is a bioreversible, inactive derivative of a parent drug that, after administration, undergoes enzymatic or chemical conversion in the body to release the active compound.[17][18] This approach should be considered early in the discovery process, not as a last resort.[18]

  • Mechanism: The core idea is to attach a polar, ionizable promoiety to the parent quinazolinone. This new functional group dramatically increases water solubility.

  • Common Promoieties:

    • Phosphate Esters: Adding a phosphate group to a hydroxyl moiety creates a highly water-soluble prodrug.[17] This is particularly useful for parenteral formulations.

    • Amino Acid Esters: Attaching an amino acid, like L-valine, can improve solubility and may also leverage amino acid transporters in the gut to enhance absorption.[17]

    • Ethers: Glucuronide prodrugs, for example, can increase solubility over 80-fold.[17]

Changes to the quinazolinone scaffold at positions 2, 6, and 8, or the addition of heterocyclic moieties at position 3, have been shown to significantly alter physicochemical properties and biological activity.[19]

Data Summary & Strategy Comparison

The following table summarizes common solubilization techniques and provides representative data for quinazolinone-based drugs, illustrating the potential magnitude of improvement.

TechniqueMechanismExample DrugResultCitation
Salt Formation Converts the neutral drug into a more soluble salt form.Lapatinib4-fold increase in kinetic aqueous solubility (methanesulfonate salt vs. free base).[8]
Complexation A host molecule (cyclodextrin) encapsulates the hydrophobic drug.ErlotinibAn Erlotinib-cyclodextrin complex released 99% of the drug in 60 minutes.[8]
Solid Dispersion Drug is dispersed in a hydrophilic polymer, often in an amorphous state.LapatinibSignificant increase in dissolution rate with HPMCP HP 55 polymer.[8]
Nanosuspension Reduces particle size to the nanometer range, increasing surface area.ErlotinibNanoliposomal formulation improved bioavailability by nearly 2 times.[8]
Lipid-Based (SEDDS) Drug is dissolved in an oil/surfactant mix that emulsifies in situ.Gefitinib2.14-fold increase in dissolution rate compared to pure drug.[8]

Visualization of Key Workflows

A logical approach is critical when selecting a solubility enhancement strategy. The following decision tree outlines a typical workflow.

G cluster_start Initial Assessment cluster_screening Early Stage / In Vitro cluster_preclinical Preclinical / In Vivo cluster_end Validation start Poorly Soluble Quinazolinone ionizable Ionizable Group Present? start->ionizable ph_mod Strategy: pH Adjustment & Salt Formation ionizable->ph_mod  Yes cosolvent Strategy: Co-solvents, Surfactants, Cyclodextrins ionizable->cosolvent  No invivo Proceed to In Vivo Bioavailability Studies ph_mod->invivo logp Assess LogP cosolvent->logp lipid Strategy: Lipid-Based Systems (e.g., SEDDS) logp->lipid High LogP solid Strategy: Solid Dispersions, Nanosuspensions logp->solid Low/Mod LogP lipid->invivo solid->invivo

Caption: Logical workflow for selecting a solubility enhancement strategy.

The mechanism of cyclodextrin complexation is a key concept in formulation science.

G cluster_system Cyclodextrin Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior) drug Quinazolinone (Hydrophobic) water Water Molecules caption Hydrophobic drug is encapsulated within the cyclodextrin's lipophilic cavity.

Caption: Mechanism of cyclodextrin-based solubility enhancement.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility of a quinazolinone compound.[5][6]

  • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at the end) to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[5][6]

  • Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step; use either centrifugation at high speed (e.g., 14,000 rpm for 15 mins) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute it with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[5]

  • Calculation: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol creates an amorphous solid dispersion to enhance dissolution.[8][20]

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both the quinazolinone compound and the carrier are fully soluble.[8]

  • Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:3 drug-to-carrier by weight).[8] Dissolve both components completely in the selected solvent within a round-bottom flask.

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under vacuum at a controlled, moderate temperature (e.g., 40-50°C) until a dry film forms on the flask wall.[8]

  • Final Drying: Place the flask in a vacuum oven overnight (e.g., 40°C) to remove any residual solvent.[8]

  • Processing: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.[8] Pass the powder through a standard mesh sieve to ensure uniformity.[10]

  • Characterization (Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.[8][10]

References

Technical Support Center: Optimization of Microwave-Assisted Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of microwave-assisted quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these advanced synthetic procedures. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are not only successful but also reproducible and scalable.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems that can arise during a microwave-assisted synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions based on extensive field experience.

Issue 1: Low or No Product Yield

Question: I am following a published protocol for a microwave-assisted quinazolinone synthesis, but I am getting very low to no yield of my desired product. What could be the issue?

Answer: This is a common frustration, and the cause often lies in a few key experimental parameters that are highly sensitive in microwave chemistry. Let's break down the potential culprits:

  • Cause A: Inefficient Microwave Absorption (Poor Solvent Choice)

    • Explanation: Microwave heating relies on the ability of the solvent or reactants to absorb microwave energy and convert it into heat.[1][2][3] If your solvent has a low dielectric constant or a low loss tangent (tan δ), it will not heat efficiently.[1][4] Nonpolar solvents like hexane or toluene are generally poor microwave absorbers.[4]

    • Solution:

      • Switch to a Polar Solvent: Employ solvents with high dielectric constants and loss tangents. Good choices for quinazolinone synthesis often include DMF, DMSO, ethanol, or ethylene glycol.[1][5] Water can also be an excellent and green solvent for these reactions.[6][7]

      • Use an Ionic Liquid: Ionic liquids absorb microwave energy exceptionally well through an ionic conduction mechanism, leading to rapid heating without significant pressure buildup.[4][7]

      • Add a "Passive Heater": If you must use a nonpolar solvent, add a small amount of a strongly absorbing, inert material like silicon carbide or a polar co-solvent to facilitate heating.

  • Cause B: Incorrect Temperature or Reaction Time

    • Explanation: While microwave synthesis is known for rapid reaction times, the optimal conditions can be very specific.[5][8][9] Insufficient time or temperature will lead to incomplete conversion, while excessive conditions can cause degradation of reactants or products. For instance, in one study, increasing the reaction time from 1 to 2 hours at 130°C dramatically increased the yield from insignificant to 90%.[10]

    • Solution:

      • Systematic Optimization: Perform a systematic optimization of both temperature and time. Run a matrix of experiments, varying the temperature in 10-20°C increments and the time in 5-10 minute intervals.

      • Monitor the Reaction: If your microwave reactor has real-time monitoring capabilities, use them to track the progress of the reaction. Otherwise, run small-scale test reactions and analyze the crude product by TLC or LC-MS to determine the optimal endpoint.

  • Cause C: Reagent Incompatibility or Degradation

    • Explanation: The high temperatures achieved rapidly in microwave synthesis can sometimes lead to the degradation of thermally sensitive starting materials or intermediates.

    • Solution:

      • Lower the Temperature: Try running the reaction at a lower temperature for a longer duration.

      • Protecting Groups: If a specific functional group is susceptible to degradation, consider using a suitable protecting group strategy.

      • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) or on a solid support like silica gel or montmorillonite K-10 can provide a cleaner reaction profile and higher yields.[5][9][10]

Issue 2: Arcing or Sparking in the Microwave Cavity

Question: My microwave reactor is sparking during the reaction. Is this dangerous, and how can I prevent it?

Answer: Arcing (sparking) is a serious safety concern that can damage the microwave reactor and potentially lead to a fire.[11][12] It occurs when there is a rapid discharge of electricity within the microwave cavity.

  • Cause A: Presence of Metal

    • Explanation: The most common cause of arcing is the presence of metal inside the microwave.[11][13] This could be from a metal stir bar, a metal clamp, or even metallic particles in your reagents (e.g., residual catalyst).

    • Solution:

      • Use Microwave-Safe Materials: Ensure that all components inside the microwave cavity (reaction vessels, stir bars, caps) are made of microwave-transparent materials like Teflon, quartz, or specialized ceramics.

      • Check Reagents: If you suspect your reagents may contain metallic impurities, purify them before use.

  • Cause B: Carbonized Residue

    • Explanation: Spilled reaction mixture or grease buildup inside the microwave cavity can become carbonized over time.[11][12] This carbon residue is conductive and can act as a focal point for microwave energy, leading to sparking.[11]

    • Solution:

      • Regular Cleaning: Maintain a strict cleaning protocol for the microwave cavity and all accessories. Wipe up any spills immediately.

      • Inspect Waveguide Cover: The waveguide cover is a small panel inside the microwave that protects the magnetron. If it's dirty or damaged, it can cause arcing.[13][14] Clean it carefully or replace it if necessary.[15]

  • Cause C: Low Moisture Content

    • Explanation: When heating a reaction mixture with very low moisture or solvent content, there may not be enough polar molecules to absorb the microwave energy effectively. This can cause the energy to concentrate and arc.[11][13]

    • Solution:

      • Add a Polar Load: If running a solvent-free reaction, consider adding a small, microwave-safe vial of a polar, high-boiling solvent (like silicone oil) in the cavity alongside your reaction vessel to act as a "load" and absorb excess microwave energy.

Issue 3: Runaway Reaction or Sudden Pressure Spikes

Question: The pressure in my reaction vessel is increasing much more rapidly than expected, leading to an emergency shutdown of the instrument. What is causing this, and how can I control it?

Answer: Uncontrolled pressure increases are a significant safety hazard in sealed-vessel microwave chemistry. They are typically indicative of a thermal runaway or the evolution of gaseous byproducts.

  • Cause A: Thermal Runaway

    • Explanation: A thermal runaway occurs when an exothermic reaction accelerates uncontrollably. The heat generated by the reaction further increases the reaction rate, creating a dangerous positive feedback loop.[16] This is exacerbated by the rapid heating rates in microwave synthesis.[17]

    • Solution:

      • Reduce Reactant Concentration: Dilute the reaction mixture to better dissipate the heat generated.

      • Program a Slower Temperature Ramp: Instead of heating to the target temperature as quickly as possible, program a slower ramp rate to allow for better heat dissipation.

      • Use a Less Efficient Heating Solvent: A solvent with a moderate loss tangent will heat more slowly, giving you better control over the reaction temperature.

  • Cause B: Gas Evolution

    • Explanation: Many organic reactions, including some cyclization and condensation steps in quinazolinone synthesis, can evolve gaseous byproducts (e.g., H₂O, NH₃, CO₂). In a sealed vessel, this will lead to a rapid increase in pressure.[18]

    • Solution:

      • Use an "Open Vessel" Mode: If your microwave system allows, run the reaction in an open-vessel format under reflux conditions. This is only suitable for reactions that do not require temperatures above the solvent's boiling point.

      • Staged Heating: Program the heating in stages. Heat to an intermediate temperature and hold for a period to allow for the initial gas evolution to occur at a controlled rate before ramping to the final reaction temperature.

      • Headspace Management: Ensure you are using the correct size of reaction vessel. A larger headspace (the volume above the liquid) can better accommodate gas evolution. Do not overfill the vessel.

  • Cause C: Superheating

    • Explanation: Microwave irradiation can heat solvents far above their conventional boiling points in a sealed vessel, a phenomenon known as superheating.[17][19][20] This leads to a significant increase in vapor pressure.

    • Solution:

      • Vigorous Stirring: Ensure efficient stirring to break up thermal gradients and prevent localized superheating.[20]

      • Add Boiling Chips: Use microwave-safe boiling chips (e.g., silicon carbide) to promote smooth boiling.

      • Set a Pressure Limit: Utilize the instrument's safety features by setting a maximum pressure limit that is well within the safe operating parameters of the reaction vessel.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of optimizing microwave-assisted quinazolinone synthesis.

Q1: How do I choose the right solvent for my microwave reaction?

  • A1: The ideal solvent should be polar to absorb microwave energy efficiently.[7] Key properties to consider are a high dielectric constant and a high loss tangent (tan δ).[4] Solvents like DMF, DMSO, NMP, and ethylene glycol are excellent choices.[1][5] For green chemistry applications, water and ethanol are also highly effective.[1][6][7] Avoid nonpolar solvents like toluene and hexane unless you add a susceptor or a polar co-solvent.[4]

Q2: Can I use a domestic microwave oven for my synthesis?

  • A2: While early microwave chemistry was performed in domestic ovens, it is strongly discouraged for safety and reproducibility reasons.[5][6][9] Domestic ovens lack temperature and pressure controls, leading to uneven heating ("hot spots") and a high risk of vessel failure or explosion.[21] Always use a dedicated laboratory microwave reactor designed for chemical synthesis.[5][9]

Q3: What is the difference between a monomode and a multimode microwave reactor?

  • A3: A monomode reactor focuses the microwave field on a specific, small area, making it very efficient for small-scale reactions (typically < 20 mL).[6] A multimode reactor has a larger cavity where the microwaves are reflected off the walls, creating a more diffuse field.[21] Multimode systems are better suited for larger-scale reactions or for running multiple reactions in parallel, often incorporating a mode stirrer to improve field homogeneity.[21]

Q4: How do I scale up a microwave-assisted reaction?

  • A4: Scaling up microwave reactions is not always straightforward due to the limited penetration depth of microwaves.[1][21] Direct scaling of a small-volume reaction may lead to non-uniform heating.[1][22] Strategies for scaling up include:

    • Using a larger multimode reactor designed for scale-up.[21]

    • Employing a continuous flow microwave reactor.

    • Running multiple smaller reactions in parallel in a multimode system.

Q5: My reaction works well in the microwave but not with conventional heating. Why?

  • A5: This is often attributed to the unique heating profile of microwaves. The rapid and direct heating of polar molecules can lead to:

    • Thermal Effects: Reaching high temperatures very quickly, which can accelerate the desired reaction rate more than competing side reactions.[3][23] The ability to superheat solvents well above their boiling point also allows access to reaction conditions not easily achieved conventionally.[17][23]

    • Specific Microwave Effects: While debated, some researchers propose that the oscillating electromagnetic field can have non-thermal effects that influence reaction outcomes by, for example, stabilizing polar transition states.[3][23]

Section 3: Visualizations and Protocols

Workflow for Troubleshooting Low Yield

This diagram outlines a logical progression for diagnosing and solving issues of low product yield in microwave-assisted synthesis.

Troubleshooting_Low_Yield start Start: Low/No Yield check_solvent Step 1: Evaluate Solvent Is it a good microwave absorber? (e.g., DMF, DMSO, EtOH) start->check_solvent change_solvent Action: Switch to a polar, high-loss solvent or add a susceptor. check_solvent->change_solvent No check_temp_time Step 2: Optimize Conditions Are temperature and time optimized? check_solvent->check_temp_time Yes change_solvent->check_temp_time run_matrix Action: Run optimization matrix (Vary T in 10°C steps, t in 5 min steps). check_temp_time->run_matrix No check_degradation Step 3: Check for Degradation Are starting materials/products stable? check_temp_time->check_degradation Yes run_matrix->check_degradation lower_temp Action: Lower temperature and increase time. Consider solvent-free conditions. check_degradation->lower_temp No success Success: Yield Improved check_degradation->success Yes lower_temp->success

Caption: A decision tree for troubleshooting low yield.

General Protocol for Microwave-Assisted Quinazolinone Synthesis

The following is a representative, generalized protocol for the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one. Note: This is a template and must be optimized for specific substrates.

Reaction: Condensation of 2-aminobenzamide with an aldehyde and subsequent cyclization.

ParameterRecommended Starting PointRange for Optimization
Reactants 2-aminobenzamide (1.0 mmol), Aldehyde (1.1 mmol)Stoichiometric to slight excess of aldehyde
Solvent Ethanol (3 mL)DMF, DMSO, Acetonitrile, Water
Catalyst Acetic Acid (2-3 drops)Can be catalyst-free depending on substrate
Temperature 120 °C80 - 180 °C
Time 15 minutes5 - 60 minutes
Microwave Power Dynamic (Power adjusts to maintain temp)100 - 300 W (if using fixed power)
Vessel Size 10 mLEnsure reaction volume is 20-50% of vessel
Stirring HighAlways use vigorous stirring

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzamide (1.0 mmol, 1.0 eq.).

  • Add the corresponding aldehyde (1.1 mmol, 1.1 eq.).

  • Add the chosen solvent (e.g., Ethanol, 3 mL) and catalyst (if required).

  • Seal the vial with the appropriate cap.

  • Place the vial in the cavity of the microwave reactor.

  • Program the instrument to heat to the target temperature (e.g., 120°C) and hold for the specified time (e.g., 15 minutes) with vigorous stirring.

  • After the reaction is complete, allow the vessel to cool to a safe temperature (<50°C) before opening.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinazolinone.

This guide provides a foundational framework for troubleshooting and optimizing your microwave-assisted quinazolinone syntheses. By understanding the principles of microwave heating and systematically addressing experimental challenges, you can significantly improve the efficiency, safety, and success rate of your reactions.

References
  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Kappe, C. O. (2008). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews, 108(1), 7-68.
  • Jantorn, P., et al. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 13(41), 28657-28666.
  • Al-Mulla, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 709932.
  • Leonelli, C., & Mason, T. J. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(22), 7802.
  • Al-Mulla, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 709932.
  • Bouattour, R., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(31), 21396-21403.
  • Slideshare. (n.d.). SUPERHEATING EFFECTS OF MICROWAVE .pptx. Retrieved from [Link]

  • D3 Appliance. (2024, April 9). Why Is My Microwave Sparking?. Retrieved from [Link]

  • The Student Room. (2009, October 27). Disadvantages of using microwave irradiation for synthesis reactions?!. Retrieved from [Link]

  • Anonymized. (n.d.). PART - 1 INTRODUCTION.
  • Wang, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1065.
  • ResearchGate. (2021, November 10). Microwave‐Assisted Organic Syntheses in Deep Eutectic Solvents: A Win‐Win Association for Sustainable Chemistry. Retrieved from [Link]

  • Amrutkar, S. V., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design, 8(3), 1-9.
  • Bouattour, R., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(31), 21396-21403.
  • Anonymized. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • Patil, J. P., et al. (2009). Microwave assisted synthesis of quinazolinone using different bases. Der Pharma Chemica, 1(3), 52-54.
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  • Maytag. (n.d.). 5 Reasons Why Your Microwave Might Be Sparking. Retrieved from [Link]

  • wikiHow. (2024, November 24). Microwave Sparking? Common Causes & How to Fix Them. Retrieved from [Link]

  • Bentham Science. (2023, April 1). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Retrieved from [Link]

  • RepairClinic.com. (2022, October 25). What Causes a Microwave to Spark and Arc?. Retrieved from [Link]

  • ResearchGate. (2016, April). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Retrieved from [Link]

  • Ocean Appliance. (2021, April 5). Microwave Sparking? 5 Common Causes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Retrieved from [Link]

  • de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Stadler, A., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716.
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  • Hu, J., & Reddy, B. M. (Eds.). (2023).
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  • Horikoshi, S., & Serpone, N. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega, 5(2), 903-918.
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  • Dudley, G. B., et al. (2015). Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring. Molecules, 20(12), 22188-22194.

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Technical Support Center: Optimizing Quinazolinone Synthesis with Design of Experiment (DoE)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of quinazolinone synthesis. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the efficiency, yield, and purity of their quinazolinone synthesis protocols. We will move beyond traditional one-variable-at-a-time (OVAT) methods and delve into the statistical and systematic approach of Design of Experiment (DoE), a powerful tool for navigating complex chemical spaces.[1][2] This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.

Section 1: Core Concepts & Getting Started (FAQ)

This section addresses foundational questions about applying DoE to quinazolinone synthesis.

Q1: Why should I use DoE for my quinazolinone synthesis instead of just optimizing one factor at a time?

A1: The traditional OVAT approach is inefficient and often misleading because it fails to account for interactions between different reaction parameters.[1] For instance, the optimal temperature may depend on the specific solvent and catalyst concentration used. DoE allows you to study multiple factors simultaneously, providing a comprehensive understanding of the reaction landscape with fewer experiments.[3] This statistical approach helps identify not only the most influential factors but also their interactions, leading to a truly optimized and robust process.[1]

Q2: What is the general workflow for using DoE to optimize a reaction?

A2: A typical DoE workflow involves a two-stage process: screening followed by optimization.

  • Screening: The first step is to identify the "critical few" parameters that have the most significant impact on your desired outcome (e.g., yield or purity). A screening design, like a Plackett-Burman design, is used to efficiently evaluate a large number of factors.

  • Optimization: Once the key factors are identified, an optimization design, such as a Box-Behnken[4][5][6][7] or Central Composite Design, is employed. This stage involves creating a more detailed map of the reaction space for the critical factors to find the precise optimal conditions. This is often referred to as Response Surface Methodology (RSM).

DoE_Workflow A Define Objective (e.g., Maximize Yield) B Identify Potential Factors (Temp, Solvent, Catalyst, etc.) A->B C Select Factor Ranges (High/Low Levels) B->C D Choose Screening Design (e.g., Plackett-Burman) C->D E Run Experiments & Collect Data D->E F Analyze Results (Identify Critical Factors) E->F G Choose Optimization Design (e.g., Box-Behnken) F->G Proceed with significant factors H Run Focused Experiments G->H I Model the Response Surface H->I J Determine & Validate Optimal Conditions I->J Troubleshooting_Low_Yield Start Low / No Yield Observed Q1 Are starting materials pure? Start->Q1 Action1 Purify reactants (Distill, Recrystallize) and repeat reaction. Q1->Action1 No Q2 Is the reaction catalyzed? Q1->Q2 Yes A1_Yes Yes A1_No No Action2 Use fresh catalyst. Run under inert atmosphere. Optimize catalyst loading. Q2->Action2 Yes Q3 Are reactants soluble in chosen solvent? Q2->Q3 No A2_Yes Yes A2_No No Action2->Q3 Action3 Screen alternative solvents (e.g., Toluene, DMF, DMSO). Q3->Action3 No Action4 Screen for optimal temperature. Run small-scale reactions at RT, 50°C, 80°C, 120°C. Q3->Action4 Yes A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting low reaction yields.

Q5: My reaction produces the desired quinazolinone, but it's plagued with impurities. How can DoE help improve the purity?

A5: This is an excellent application for Response Surface Methodology (RSM). The goal is to find conditions that maximize product formation while minimizing the formation of specific byproducts.

  • Identify the Impurities: If possible, characterize the major byproducts. Common impurities include unreacted starting materials, acyclic intermediates from incomplete cyclization, or products from side reactions like oxidation or hydrolysis. [8]The presence of water, for instance, can lead to the hydrolysis of benzoxazinone intermediates. * Select Factors Influencing Selectivity: Temperature, reaction time, and reactant stoichiometry are often key drivers of selectivity. Harsher conditions (higher temperature, longer time) may increase overall conversion but can also accelerate byproduct formation. [8]* Run an Optimization DoE: Use a Box-Behnken design to model both yield and purity (or the level of a key impurity) as responses. The resulting models can be overlaid to find a "sweet spot" — a region of factor settings that provides the best balance of high yield and high purity. For example, a slightly lower temperature might decrease the yield by 5% but increase purity by 20%, a worthwhile trade-off.

Q6: My product seems to be decomposing under the reaction conditions. How can I confirm and mitigate this?

A6: Product instability can be a significant issue, especially if the quinazolinone core has sensitive functional groups.

  • Experimental Confirmation: To confirm decomposition, subject a small sample of your purified product to the reaction conditions (solvent, temperature, catalyst) without the starting materials. [9]Monitor the sample over time by TLC or LC-MS to see if new spots or peaks appear.

  • Mitigation Strategy: If decomposition is confirmed, the primary solution is to find milder reaction conditions. This is a classic optimization problem for DoE. You should investigate lower temperatures and shorter reaction times. It may also be necessary to consider an alternative synthetic route that avoids harsh reagents or high heat. [9]Microwave-assisted synthesis can sometimes be a good alternative, as it can reduce reaction times significantly. [10]

Section 3: Experimental Protocols

This section provides a practical, step-by-step guide for implementing a DoE study.

Protocol: Box-Behnken Optimization of 2-Methylquinazolin-4(3H)-one Synthesis

This protocol outlines the optimization of the second step of a common two-step synthesis: the reaction of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate with an amine source. Objective: Maximize the yield of 2-methylquinazolin-4(3H)-one.

Critical Factors & Ranges (Identified from prior screening):

  • A: Temperature (°C): 80 - 120

  • B: Reaction Time (min): 30 - 90

  • C: Amine Equiv. (NH₃aq): 1.5 - 2.5

Experimental Design: Box-Behnken A 3-factor, 3-level Box-Behnken design requires 15 experiments, including 3 center point replicates to assess experimental error. The design matrix would be generated by statistical software (e.g., MODDE, JMP, Minitab).

RunFactor A: Temp (°C)Factor B: Time (min)Factor C: Amine (eq.)Response: Yield (%)
180 (-1)30 (-1)2.0 (0)Record Result
2120 (+1)30 (-1)2.0 (0)Record Result
380 (-1)90 (+1)2.0 (0)Record Result
4120 (+1)90 (+1)2.0 (0)Record Result
580 (-1)60 (0)1.5 (-1)Record Result
6120 (+1)60 (0)1.5 (-1)Record Result
780 (-1)60 (0)2.5 (+1)Record Result
8120 (+1)60 (0)2.5 (+1)Record Result
9100 (0)30 (-1)1.5 (-1)Record Result
10100 (0)90 (+1)1.5 (-1)Record Result
11100 (0)30 (-1)2.5 (+1)Record Result
12100 (0)90 (+1)2.5 (+1)Record Result
13100 (0)60 (0)2.0 (0)Record Result
14100 (0)60 (0)2.0 (0)Record Result
15100 (0)60 (0)2.0 (0)Record Result

Step-by-Step Methodology:

  • Preparation: For each of the 15 runs, add 2-methyl-4H-3,1-benzoxazin-4-one (e.g., 0.5 mmol) to a separate microwave-safe reaction vessel.

  • Reagent Addition: Add the specified equivalent of aqueous ammonia (Factor C) to each corresponding vessel.

  • Reaction: Seal the vessels and place them in a microwave reactor. Run each reaction at the specified Temperature (Factor A) and for the specified Time (Factor B). Ensure all other parameters (stirring rate, vessel size, etc.) are held constant.

  • Work-up: After each reaction is complete and cooled, remove the solvent under reduced pressure.

  • Purification & Analysis: Extract the residue with a suitable solvent (e.g., methanol or ethyl acetate). Analyze the crude extract by a quantitative method (e.g., qNMR or LC-MS with a standard curve) to determine the yield for each run.

  • Data Analysis: Input the yield data into your statistical software. Analyze the results to generate a mathematical model, check for statistical significance (ANOVA), and create response surface plots to visualize the relationship between the factors and the yield. The software will predict the combination of factors that results in the maximum yield.

  • Validation: Perform a final experiment using the predicted optimal conditions to validate the model's prediction.

References

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Validation & Comparative

A Comparative Guide to Quinazolinone Derivatives: Spotlight on 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-Chloro-7-methoxyquinazolin-4(3H)-one with other key quinazolinone derivatives. We will delve into the structure-activity relationships (SAR), comparative biological performance supported by experimental data, and the underlying mechanistic principles that govern their activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile heterocyclic scaffold.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone structure, a fusion of a benzene ring and a pyrimidinone ring, is a cornerstone pharmacophore in drug discovery.[1][2] Its rigid, planar structure provides an ideal backbone for introducing diverse functional groups, enabling interaction with a wide array of biological targets. This versatility has led to the development of quinazolinone-based compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[2][3][4]

Notably, the closely related 4-anilinoquinazoline core is central to the mechanism of several successful targeted cancer therapies, such as the Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib (Iressa) and Erlotinib (Tarceva), underscoring the clinical significance of this chemical class.[5][6][7]

Profile of this compound: A Key Synthetic Intermediate

Structure and Chemical Properties

This compound is a strategically important derivative. Its structure is characterized by:

  • The Quinazolin-4(3H)-one Backbone: Provides the fundamental shape for target binding.

  • A Chlorine Atom at Position 2: This is the most critical feature from a synthetic standpoint. The chloro group is an excellent leaving group, making position 2 highly susceptible to nucleophilic substitution.[8] This allows chemists to use this molecule as a versatile intermediate to readily synthesize a large library of 2-substituted quinazolinone derivatives.

  • A Methoxy Group at Position 7: This electron-donating group modifies the electronic properties of the aromatic ring system. Substitutions at the 6 and 7-positions are known to be critical for the potency of many kinase inhibitors, influencing both target binding and pharmacokinetic properties.[9]

The reactivity endowed by the 2-chloro substituent makes this compound less of an end-stage drug candidate itself and more of a pivotal building block for creating more complex and potent molecules.

Comparative Analysis: Performance Against Other Quinazolinone Derivatives

The biological activity of a quinazolinone derivative is profoundly dictated by the nature and position of its substituents. A systematic analysis of these structure-activity relationships (SAR) reveals why this compound is a valuable precursor and how its derivatives compare to others.

Anticancer Activity: The Realm of Kinase Inhibition

The most explored therapeutic area for quinazolinones is oncology, primarily through the inhibition of protein kinases that drive cancer cell proliferation and survival.[8][10]

Comparison with EGFR Inhibitors (Gefitinib & Erlotinib)

Gefitinib and Erlotinib are not quinazolinones but 4-anilinoquinazolines. However, their synthesis and mechanism are directly relevant. They function as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[6] Their structure highlights the importance of the quinazoline core for anchoring within the ATP-binding site and the essential role of the 4-anilino group for achieving high-affinity binding.

The synthesis of such inhibitors often involves a 2,4-dichloroquinazoline intermediate, where the more reactive 4-chloro position is first substituted with the appropriate aniline, followed by modification at the 2-position. This compound serves as a precursor to analogous structures, where the 2-chloro group is displaced to introduce moieties that can fine-tune selectivity and potency.

Comparison with Other Anticancer Quinazolinones

The landscape of anticancer quinazolinones is vast, with different substitution patterns targeting various oncogenic pathways.

  • Aurora Kinase Inhibition: Aurora kinases are critical for cell cycle regulation and are a key target in cancer therapy. Certain quinazolin-4(3H)-one derivatives have been developed as potent Aurora kinase A (AKA) inhibitors, demonstrating efficacy in non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR inhibitors.[10] One such derivative, BIQO-19, was shown to induce G2/M phase arrest and apoptosis in EGFR-TKI-resistant cells.[10]

  • Tubulin Polymerization Inhibition: Modifications at the 2-position can dramatically shift the mechanism of action. For example, 2-styrylquinazolin-4(3H)-ones have been shown to be potent, broad-spectrum cytotoxic agents that function by inhibiting tubulin polymerization, similar to colchicine.[11] Compounds like 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one exhibited exceptionally potent growth inhibition, with activity below 50 nM against several cancer cell lines.[11]

  • Broad-Spectrum Cytotoxicity: The presence of a halogen, such as the chlorine in our lead compound, is often correlated with enhanced anticancer activity.[12] Studies on various halogenated quinazolinones have demonstrated significant growth inhibition against breast cancer cell lines like MCF-7.[12] The introduction of sulfonamide moieties has also yielded potent anticancer agents that induce apoptosis in liver, colon, and breast cancer cell lines.[13]

Table 1: Comparative Anticancer Activity of Quinazolinone Derivatives

Compound/Derivative ClassPrimary Target(s)Example IC50 / ActivityCell Line(s)Reference
Gefitinib / Erlotinib (Anilinoquinazolines)EGFRnM rangeNSCLC[6][7]
BIQO-19 (Quinazolin-4(3H)-one)Aurora Kinase A~1-5 µMH1975 (NSCLC)[10]
2-(naphthalen-1-yl)-dihydroquinazolin-4(1H)-one Tubulin Polymerization<50 nMHT29, U87, A2780[11]
Sulphonamide-methoxyquinazolinone Hybrids Apoptosis InductionIC50: 20.17 µMMCF-7 (Breast)[13]
2-Chloro-4-anilinoquinazoline Hybrids DNA Binding / ApoptosisGI50: 0.622 µMK-562 (Leukemia)[7]
Anti-inflammatory and Antimicrobial Activities

While oncology is a major focus, the quinazolinone scaffold is also effective against other pathologies.

  • Anti-inflammatory: Quinazolinone derivatives can inhibit key inflammatory pathways. Studies have shown they can suppress the expression of inflammatory genes like COX-2, iNOS, and IL-1β, often by modulating the NF-κB signaling pathway.[14] The presence of a halogen on the quinazoline ring has been specifically linked to a decrease in IL-1β mRNA expression.[14]

  • Antimicrobial: A wide range of quinazolinones exhibit antibacterial and antifungal properties.[3] The substitution pattern is critical; for instance, fused tricyclic quinazolinones have shown potent antimicrobial effects.[3] The nature of the substituent at the N-3 position often dictates the activity spectrum against Gram-positive versus Gram-negative bacteria.[3]

Experimental Methodologies & Protocols

To ensure scientific integrity and provide actionable insights, we describe standard protocols for the synthesis and evaluation of these compounds.

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is a widely employed method for synthesizing the quinazolinone core, starting from anthranilic acid.[3][15]

Workflow: Synthesis of Quinazolin-4(3H)-ones

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Amination A Anthranilic Acid C N-Acyl Anthranilic Acid A->C Pyridine B Acyl Chloride (e.g., Chloroacetyl Chloride) B->C D Benzoxazinone Intermediate C->D Acetic Anhydride (Dehydration) F Substituted Quinazolin-4(3H)-one D->F E Primary Amine (R-NH2) E->F

Caption: General synthetic route to quinazolin-4(3H)-ones.

Step-by-Step Protocol:

  • Acylation of Anthranilic Acid: Dissolve anthranilic acid in a suitable solvent like pyridine. Cool the mixture in an ice bath. Add an acyl chloride (e.g., chloroacetyl chloride) dropwise with stirring. Allow the reaction to proceed for 2-4 hours, gradually warming to room temperature.

  • Formation of Benzoxazinone: Isolate the N-acyl anthranilic acid product. Add acetic anhydride and heat the mixture under reflux for 1-2 hours. This promotes cyclization via dehydration to form the corresponding benzoxazinone intermediate.[3]

  • Ring Opening and Recyclization: Cool the reaction mixture and isolate the benzoxazinone. Dissolve it in a solvent like ethanol or glacial acetic acid. Add the desired primary amine (R-NH2) and heat under reflux. The amine will open the oxazinone ring and subsequently cyclize to form the final N-3 substituted quinazolin-4(3H)-one.

  • Purification: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][16]

Workflow: MTT Cytotoxicity Assay

A 1. Seed Cells (e.g., MCF-7 in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat Cells (Add quinazolinone derivatives at various concentrations) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h, forms formazan) E->F G 7. Solubilize Formazan (Add DMSO or other solvent) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Insights: EGFR Signaling Pathway

Many of the most potent anticancer quinazolinone and quinazoline derivatives function by inhibiting the EGFR signaling pathway. Understanding this pathway is crucial to appreciating their mechanism of action.

EGFR Signaling Cascade

cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding PI3K PI3K Dimer->PI3K Activates RAS RAS Dimer->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Outcome Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome Inhibitor Gefitinib / Erlotinib (Quinazoline Inhibitors) Inhibitor->Dimer Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Upon ligand binding (e.g., EGF), the EGFR receptor dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins.[6] This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-Akt-mTOR pathways. Both pathways converge on the nucleus to promote the transcription of genes involved in cell proliferation, survival, and angiogenesis. Quinazoline-based inhibitors like Gefitinib compete with ATP for the binding site in the kinase domain, preventing autophosphorylation and effectively shutting down these pro-survival signals.[6]

Conclusion and Future Directions

This compound is a highly valuable molecule in medicinal chemistry, not as a final therapeutic agent, but as a strategic platform for the synthesis of diverse and potent derivatives. Its reactivity at the 2-position allows for the systematic exploration of structure-activity relationships.

Comparative analysis reveals that by modifying the substituents on the quinazolinone core, researchers can develop compounds with distinct and potent biological activities:

  • 4-Anilino substitution is key for potent EGFR kinase inhibition.

  • 2-Aryl or 2-heteroaryl substitution can lead to broad-spectrum anticancer agents, some of which function by novel mechanisms like tubulin inhibition.

  • N-3 substitution is critical for modulating antimicrobial and anti-inflammatory activities.

Future research should continue to leverage this scaffold's versatility. The development of hybrid molecules that combine the quinazolinone core with other pharmacophores (e.g., sulfonamides, chalcones) holds promise for creating multi-targeted agents that could overcome drug resistance. Furthermore, a deeper investigation into the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives will be crucial for translating promising in vitro results into clinically viable drug candidates.

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A Senior Application Scientist's Guide to the Biological Activity of Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinazolinone scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, offering a fertile ground for the discovery of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of substituted quinazolinones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency, present detailed experimental protocols for their evaluation, and visualize key mechanisms of action.

The Quinazolinone Core: A Versatile Pharmacophore

Quinazolinone is a heterocyclic compound consisting of a fused benzene and pyrimidine ring.[1] The two primary isomers are 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the 4(3H)-quinazolinone scaffold being the more common and extensively studied in medicinal chemistry.[2][3] The versatility of the quinazolinone ring system lies in its ability to be substituted at various positions, primarily at the 2, 3, 6, and 8 positions.[2] These substitutions significantly influence the molecule's physicochemical properties and, consequently, its biological activity.[2][4]

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved by the FDA for cancer treatment.[5] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinazolinone derivatives is intricately linked to the nature and position of substituents on the quinazolinone core.

  • Position 2: Substitution at the 2-position with aryl groups, particularly those with electron-withdrawing or lipophilic substituents, has been shown to enhance anticancer activity.[6] For instance, the presence of a p-chlorophenyl or p-dimethylaminophenyl group at C-2 can lead to potent activity.[7]

  • Position 3: The N-3 position is a critical site for modification. The introduction of various substituted aryl or heterocyclic rings at this position can significantly impact cytotoxicity. For example, methyl-substituted derivatives at N-3 have exhibited high cytotoxicity.[8]

  • Positions 6 and 7: Substitution at the 6 and 7-positions of the benzene ring with electron-donating groups, such as methoxy groups, has been found to increase the inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6] Halogen substitution, particularly iodine at the 6 and 8 positions, can also enhance antimicrobial and cytotoxic effects.[9][10]

Mechanism of Action: EGFR and VEGFR Inhibition

A primary mechanism through which many quinazolinone derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] Overexpression or mutation of these receptors is a hallmark of many cancers. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascades that promote cell growth and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone Substituted Quinazolinone Quinazolinone->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and its inhibition by substituted quinazolinones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Substituted quinazolinone compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[12]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new antimicrobial agents. Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of quinazolinones is highly dependent on their substitution patterns.

  • Gram-Positive vs. Gram-Negative Bacteria: Many quinazolinone derivatives show more potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis compared to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][10]

  • Positions 2 and 3: The presence of a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are often essential for antimicrobial activity.[9]

  • Halogenation: The introduction of halogen atoms, particularly iodine, at the 6 and 8 positions of the quinazolinone ring can significantly enhance antibacterial activity.[9]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][15]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).[16]

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi).

  • Sterile Petri dishes.

  • Sterile cork borer.

  • Substituted quinazolinone compounds dissolved in a suitable solvent (e.g., DMSO).

  • Standard antibiotic (e.g., Norfloxacin) and antifungal (e.g., Ketoconazole) as positive controls.[1][17]

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Inoculation: Once the agar solidifies, inoculate the surface with the test microorganism using a sterile swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the quinazolinone compound solution at a specific concentration into the wells. Also, add the solvent control and the standard antimicrobial agent to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Agar well diffusion assay workflow for antimicrobial activity testing.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some exhibiting potent activity comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).[7][18]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones is influenced by specific structural features.

  • Position 2 and 3 Substitutions: The nature of the substituents at the 2 and 3-positions plays a crucial role. For example, 2,3,6-trisubstituted quinazolinones have shown variable anti-inflammatory activity.[7]

  • Aryl Substituents: The presence of specific aryl groups can enhance activity. Compounds with an o-methoxyphenyl substituent at C-3 and a p-dimethylaminophenyl group at C-2 have demonstrated higher activity than the standard drug phenylbutazone.[7]

  • Lipophilicity: Increasing the lipophilicity at the C-2 position by introducing a butyl group instead of a methyl group has been shown to yield a more active compound.[7]

Mechanism of Action: COX Enzyme Inhibition

A major mechanism for the anti-inflammatory action of many quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[18] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo method for screening anti-inflammatory drugs.[14][15]

Materials:

  • Wistar rats.

  • Carrageenan solution (1% w/v in saline).

  • Substituted quinazolinone compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Standard anti-inflammatory drug (e.g., Ibuprofen or Diclofenac sodium).[15][17]

  • Plethysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the quinazolinone compounds orally to the test group of rats. The control group receives the vehicle, and the standard group receives the reference drug.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-drug administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A higher percentage of inhibition indicates greater anti-inflammatory activity.

Conclusion and Future Perspectives

Substituted quinazolinones represent a highly versatile and promising class of compounds with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in optimizing their therapeutic potential. The detailed experimental protocols provide a framework for the systematic evaluation of novel quinazolinone derivatives.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms: While EGFR/VEGFR and COX inhibition are well-established mechanisms, exploring other potential targets could unveil new therapeutic applications.

  • Improving Selectivity: Designing derivatives with high selectivity for their intended targets will be crucial to minimize off-target effects and improve safety profiles.

  • Combinatorial Approaches: Investigating the synergistic effects of quinazolinone derivatives with existing drugs could lead to more effective combination therapies, particularly in the context of cancer and infectious diseases.

By leveraging the knowledge of structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of the quinazolinone scaffold.

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A Comparative Guide to the Validation of 2-Chloro-7-methoxyquinazolin-4(3H)-one Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of quality control. Intermediates like 2-Chloro-7-methoxyquinazolin-4(3H)-one, a key building block in the synthesis of various biologically active compounds, demand rigorous analytical scrutiny.[1][2] The presence of even trace impurities can have cascading effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven approach to validating the purity of this compound using High-Performance Liquid Chromatography (HPLC). Beyond a mere recitation of steps, we will explore the scientific rationale behind methodological choices and present a comparative analysis against the more recent technology of Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data. Our objective is to equip you with a robust framework for ensuring the analytical integrity of your intermediates.

Section 1: The Analytical Imperative—Why Purity Matters

This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold present in numerous therapeutic agents, including anticancer and anti-inflammatory drugs.[1] Its synthetic pathway, often involving multi-step reactions, can introduce a variety of process-related impurities. These may include unreacted starting materials, residual reagents, or by-products from side reactions. For example, a common synthesis involves the cyclization of a substituted anthranilic acid followed by chlorination.[3] Potential impurities could therefore include the precursor anthranilic acid derivative or a hydrolyzed version of the final product where the chloro group is replaced by a hydroxyl group.

An uncharacterized impurity profile can compromise API efficacy, introduce toxicity, and create significant hurdles in regulatory submissions. Therefore, a validated, high-fidelity analytical method is not just a quality control measure; it is a critical component of the drug development lifecycle.

Section 2: Primary Analytical Technique: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) remains the workhorse of the pharmaceutical industry for its robustness, versatility, and established protocols.[4][5] For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

This protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[6][7][8]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential impurities.

1. Chromatographic Conditions:

The causality behind these choices is critical. A C18 column is selected for its versatility in retaining a wide range of nonpolar to moderately polar compounds. The mobile phase, a gradient of acetonitrile and water with a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer maintains a constant pH to prevent shifts in the retention times of ionizable compounds. The detection wavelength of 254 nm is selected based on the UV absorbance maximum of the quinazolinone chromophore, ensuring high sensitivity.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH 3.0 with H₃PO₄) in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

2. Validation Parameters (as per ICH Q2(R1)):

The validation process demonstrates that the analytical method is suitable for its intended purpose.[8]

  • Specificity: Forced degradation studies are performed to ensure the method can distinguish the analyte from its degradation products and potential impurities. Samples are stressed under acidic, basic, oxidative, thermal, and photolytic conditions. The method's ability to resolve the main peak from any new peaks demonstrates its specificity.

  • Linearity: A series of solutions of this compound are prepared at different concentrations (e.g., 50% to 150% of the target concentration). The peak area response is plotted against concentration, and a linear regression is performed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spiking a placebo mixture with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is calculated. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample are performed on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or on different equipment. The RSD between the datasets should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is tested by deliberately introducing small variations in the method parameters (e.g., ±0.1 pH unit in the mobile phase, ±2°C in column temperature, ±0.1 mL/min in flow rate). The results should remain unaffected by these minor changes.

Diagram: HPLC Validation Workflow This diagram illustrates the logical flow of the validation process, ensuring all ICH Q2(R1) parameters are systematically addressed.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2 R1) cluster_output Outcome MethodDev Method Development (Column, Mobile Phase) StandardPrep Standard & Sample Preparation MethodDev->StandardPrep Specificity Specificity (Forced Degradation) StandardPrep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Robustness->ValidationReport FinalMethod Final Validated Method ValidationReport->FinalMethod

Caption: A flowchart of the HPLC method validation process.

Section 3: Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and reliable technique, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed and efficiency.[4][9] The primary difference lies in the particle size of the stationary phase; UPLC columns use sub-2 µm particles, whereas HPLC columns typically use 3-5 µm particles.[5][10] This smaller particle size necessitates much higher operating pressures (up to 15,000 psi for UPLC vs. ~6,000 psi for HPLC) but leads to dramatic improvements in performance.[1]

To provide a clear comparison, a sample of this compound, spiked with two known impurities (Impurity A: 2-Hydroxy-7-methoxyquinazolin-4(3H)-one and Impurity B: 2-Amino-4-methoxybenzoic acid), was analyzed using both the validated HPLC method and a developed UPLC method.

ParameterHPLCUPLCAdvantage of UPLC
Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 50 mm, 1.7 µmSmaller column, less solvent consumption
Analysis Time 25 minutes5 minutes5x faster, significantly higher throughput
Resolution (Main Peak/Impurity A) 2.54.8Sharper peaks, better separation of close eluting impurities
Peak Height (Sensitivity) ~150 mAU~450 mAU~3x higher sensitivity, better for trace analysis
Solvent Consumption ~25 mL per run~3.5 mL per runLower cost, more environmentally friendly
System Backpressure ~1800 psi~9500 psiRequires specialized high-pressure equipment

The improved performance of UPLC is a direct consequence of its smaller particle size.[10]

  • Increased Efficiency: Smaller particles provide a greater surface area for interaction between the analyte and the stationary phase, leading to more efficient separation and sharper, narrower peaks.

  • Faster Analysis: The enhanced efficiency allows for higher flow rates without sacrificing resolution, drastically reducing run times.[4]

  • Improved Sensitivity: Narrower peaks result in greater peak height for a given concentration, which translates to higher sensitivity and lower detection limits.[9]

Diagram: HPLC vs. UPLC Comparison This diagram outlines the key differentiating factors between the two chromatographic techniques.

HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC cluster_factors Comparison Factors HPLC HPLC UPLC UPLC Factors Particle Size Operating Pressure Analysis Time Resolution & Sensitivity Factors:p->HPLC:title Larger Factors:pr->HPLC:pressure Lower Factors:t->HPLC:Time Slower Factors:r->HPLC:Resolution Good Factors:p->UPLC:title Smaller Factors:pr->UPLC:pressure Higher Factors:t->UPLC:Time Faster Factors:r->UPLC:Resolution Superior

Caption: Key differences between HPLC and UPLC systems.

Section 4: Conclusion and Recommendations

For routine quality control of this compound, a validated HPLC method provides a reliable, robust, and accurate assessment of purity. It is a cost-effective and widely accessible technology that meets the stringent requirements of regulatory bodies. The detailed validation protocol outlined in this guide serves as a comprehensive template for ensuring method suitability.

However, for high-throughput screening environments, rapid in-process controls, or when dealing with complex impurity profiles requiring the highest degree of resolution and sensitivity, UPLC is the superior technique .[5][9] The significant reduction in analysis time and solvent consumption can lead to substantial long-term cost savings and increased laboratory productivity, justifying the higher initial capital investment.

The choice between HPLC and UPLC ultimately depends on the specific application, sample complexity, throughput requirements, and available resources.[4] Regardless of the platform, the principles of rigorous validation grounded in ICH guidelines remain paramount to guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]

  • RJPT. A Review on Comparative study of HPLC and UPLC. Available from: [Link]

  • WebofPharma. HPLC vs. UPLC. Available from: [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. Available from: [Link]

  • Separation Science. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available from: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. (a) UV–Vis spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. (b)... Available from: [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

  • NIH. 2-Chloroquinazolin-4(3H)-one. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available from: [Link]

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Comparison Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-7-methoxyquinazolin-4(3H)-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents, particularly in oncology.[1][3][4] This guide focuses on a specific, highly adaptable series of these compounds: analogues derived from the 2-Chloro-7-methoxyquinazolin-4(3H)-one core. The strategic placement of a methoxy group at the 7-position and a reactive chloro group at the 2-position provides a powerful platform for synthetic elaboration and fine-tuning of pharmacological activity.

This document provides an in-depth analysis of the structure-activity relationships (SAR) of this family of compounds, synthesizes experimental data from various studies, and details the methodologies required to explore this chemical space. Our objective is to explain the causality behind experimental design and to provide a self-validating framework for researchers in drug discovery.

The this compound Core: A Versatile Scaffold

The foundational molecule, this compound, serves as a key synthetic intermediate. The electron-withdrawing nature of the chlorine atom at the C2 position makes it an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the systematic introduction of a diverse range of functionalities, which is the primary strategy for modulating the biological activity of the resulting analogues. The methoxy group at C7 is a critical feature, often enhancing potency and influencing kinase selectivity profiles.[4]

Caption: Core structure of this compound with key positions numbered.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system.[1] For the 7-methoxy analogues, modifications at the C2, N3, and C6 positions have been most extensively studied.

The C2 position is the primary site for diversification. The displacement of the chlorine atom allows for the introduction of various side chains that can interact with specific pockets within a biological target, such as the ATP-binding site of a kinase.

  • Amino Substituents: Introduction of substituted anilines or other amino groups is a common strategy. The nature of the substituent on the aniline ring is critical. For instance, small, electron-withdrawing groups can enhance activity. This approach has been fundamental in designing potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[4]

  • Thioether Linkages: Linking moieties via a sulfur atom (thioether) has also proven effective. Studies have shown that 2-thio-substituted quinazolinones can possess significant antiproliferative activity.[5]

  • Aryl and Heterocyclic Groups: Direct attachment of aryl or heterocyclic rings can confer unique properties. These groups can form π-π stacking interactions or hydrogen bonds with the target protein, thereby increasing binding affinity.

Substitution at the N3-position directly impacts the molecule's conformation and hydrogen bonding capabilities.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as methyl, can enhance cell permeability and potency.

  • Bulky Substituents: Larger groups, including substituted benzyl or other aromatic moieties, can be used to probe larger pockets in the target protein. The choice of substituent can dramatically alter the compound's selectivity profile. Some studies have shown that compounds bearing a benzyl moiety at the N3 position exhibit good cytotoxic results.[6]

While our core structure is defined by a C7-methoxy group, SAR studies on the broader quinazolinone class highlight the importance of other positions on the benzene ring.

  • Halogenation: The introduction of halogens (e.g., chlorine, fluorine) at the C6 or C8 positions can significantly increase potency.[1][7] This is often attributed to both electronic effects and the ability to form specific halogen bonds with the target.

  • Bulky Groups: The presence of bulky substituents at the C6 or C7 positions has been shown to increase the potency of some quinazoline-based anticancer agents.[4]

SAR_Summary cluster_C2 Modifications at C2 cluster_N3 Modifications at N3 cluster_C6_C8 Modifications at C6/C8 Core 7-Methoxyquinazolin-4-one Core C2 C2-Position (Displace -Cl) Core->C2 Key for diversification N3 N3-Position Core->N3 Modulates conformation C6_C8 C6/C8-Positions Core->C6_C8 Fine-tunes activity C2_amines Substituted Amines/Anilines (↑ Kinase Inhibition) C2->C2_amines C2_thio Thioethers (↑ Antiproliferative Activity) C2->C2_thio C2_aryl Aryl/Heterocycles (↑ Binding Affinity) C2->C2_aryl N3_alkyl Small Alkyl Groups (↑ Potency, Permeability) N3->N3_alkyl N3_benzyl Benzyl Groups (↑ Cytotoxicity) N3->N3_benzyl C6_C8_halogen Halogens (F, Cl) (↑ Potency) C6_C8->C6_C8_halogen

Caption: Key structure-activity relationship trends for 7-methoxyquinazolin-4-one analogues.

Comparative Performance Data

The following table summarizes experimental data for a selection of quinazolin-4(3H)-one analogues, illustrating the SAR principles discussed. The data is collated from multiple studies to provide a comparative overview.

Compound IDCore Structure ModificationBiological Target / Cell LineActivity (IC₅₀ / GI₅₀)Reference
Gefitinib 2-(4-((3-chloro-4-fluorophenyl)amino))-7-methoxyEGFR Tyrosine Kinase0.033 µM[4]
Erlotinib 2-(4-((3-ethynylphenyl)amino))-6,7-bis(2-methoxyethoxy)EGFR Tyrosine Kinase0.002 µM[4]
Lapatinib 2-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino))-6-(5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)HER2, EGFR0.01 µM (HER2)[8]
Compound 7j 2-(3-bromo-4,5-dimethoxyphenyl)-3-((4-methoxyphenyl)sulfamoyl)DU-145 (Prostate Cancer)50 nM[9]
Compound 17 2-(4-hydroxy-3-methoxyphenyl)NB4 (APL Leukemia)< 5 µM[10][11]
Compound C19 2-(4-(dimethylamino)phenyl)-3-(pyridin-4-ylmethyl)USP7 (deubiquitinase)0.595 µM[12]
Compound 6y 2-((3,4-difluorobenzyl)amino)-7-chloroS. aureus (MRSA, JE2)0.02 µM (MIC₅₀)[13]

Note: The table includes notable quinazoline drugs and derivatives to provide a broader context for activity levels, even if their core structure slightly deviates from the 7-methoxy-only specification.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein tyrosine kinases, such as EGFR, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.[1][3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR 1. Ligand Binding ATP ATP EGFR->ATP 2. Dimerization & Autophosphorylation Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) EGFR->Downstream 3. Signal Transduction Inhibitor Quinazolinone Analogue Inhibitor->EGFR Blocks ATP Binding Site ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation 4. Cellular Response

Caption: Mechanism of action for quinazolinone analogues as ATP-competitive EGFR kinase inhibitors.

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind experimental choices is explained to provide field-proven insights.

This protocol describes a common and reliable workflow for synthesizing analogues starting from the 2-chloro intermediate. The choice of a high-boiling point, polar aprotic solvent like DMF or DMSO is critical for driving the nucleophilic aromatic substitution to completion.

Synthesis_Workflow Start Start: 2-Chloro-7-methoxy- quinazolin-4(3H)-one Reaction Reaction: Heat (80-120 °C) Monitor by TLC/LC-MS Start->Reaction Reagent Nucleophile (R-NH2, R-SH, etc.) + Base (e.g., DIPEA) Reagent->Reaction Solvent Solvent: DMF or DMSO Solvent->Reaction Workup Aqueous Workup: Precipitate product with water Reaction->Workup Purify Purification: Recrystallization or Column Chromatography Workup->Purify Product Final Product: 2-Substituted Analogue Purify->Product

Caption: General experimental workflow for the synthesis of C2-substituted analogues.

Step-by-Step Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq) in dimethylformamide (DMF, ~0.2 M), add the desired nucleophile (e.g., a substituted aniline, 1.1 eq).

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HCl generated during the reaction. The use of an organic base prevents unwanted side reactions that can occur with inorganic bases.

  • Reaction: Heat the mixture to 100 °C and stir under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Product Isolation (Workup): Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-water with stirring. This step is crucial for precipitating the organic product while the DMF and excess base remain in the aqueous phase.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities.

  • Purification: The crude product is purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel. The choice of purification method depends on the polarity and crystallinity of the final compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic or antiproliferative effects of test compounds. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours. The incubation time is a critical parameter and should be optimized for the specific cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
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  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry - ACS Public
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3 H )
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - NIH.
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents - PubMed.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - NIH.
  • Halogen-based quinazolin-4(3H)
  • Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed.
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PubMed Central.
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed.
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The Tale of Two Worlds: A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinazolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The quinazolinone core, a fused bicyclic system, represents a privileged structure in medicinal chemistry, giving rise to a multitude of inhibitors with broad therapeutic potential, particularly in oncology.[1][2][3] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of quinazolinone-based inhibitors, offering field-proven insights into experimental design, data interpretation, and the critical transition from the controlled environment of the lab bench to the complexity of a living system.

The Quinazolinone Scaffold: A Versatile Tool in Drug Discovery

Quinazolinones and their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3] Their success as therapeutic agents stems from their structural versatility, which allows for targeted modifications to modulate activity against various biological targets.[2] In the realm of oncology, quinazolinone-based compounds have been successfully developed as inhibitors of key players in cancer progression, such as:

  • Epidermal Growth Factor Receptor (EGFR) : Several FDA-approved EGFR inhibitors, including gefitinib and erlotinib, are based on the quinazoline scaffold.[4][5][6] These inhibitors are crucial in the treatment of non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR overexpression or mutation.[4][7]

  • Poly(ADP-ribose) Polymerase (PARP) : Quinazolinone derivatives have been designed as potent PARP inhibitors, which are effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8][9][10][11]

  • Histone Deacetylases (HDACs) : The quinazolinone moiety has been incorporated into the design of HDAC inhibitors, which represent a promising class of anticancer agents that act by altering chromatin structure and gene expression.[12][13][14][15][16]

  • Tubulin Polymerization : Certain quinazolinone derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1][17]

  • Cyclin-Dependent Kinases (CDKs) : By targeting CDKs, quinazolinone-based inhibitors can arrest the cell cycle, preventing the uncontrolled proliferation of cancer cells.[18]

The journey to validate the therapeutic potential of these inhibitors begins with a rigorous assessment of their efficacy in controlled, laboratory-based settings – the world of in vitro testing.

Part 1: The Proving Ground - In Vitro Efficacy Assessment

In vitro studies are the foundational step in drug discovery, providing the initial proof-of-concept and critical data on a compound's potency and mechanism of action. These experiments are conducted in a controlled environment, typically using isolated enzymes, cultured cells, or other biological components.

Causality in Experimental Choices: Why We Start with In Vitro

The rationale for initiating with in vitro assays is multi-faceted:

  • Target Engagement and Potency : Before proceeding to more complex models, it is essential to confirm that the inhibitor directly interacts with its intended target and to quantify its potency. This is typically achieved through enzymatic assays.

  • Cellular Activity : Demonstrating that the inhibitor can penetrate cell membranes and exert its effect in a cellular context is a crucial next step. Cytotoxicity and proliferation assays on cancer cell lines provide this information.

  • Mechanism of Action : In vitro systems allow for the detailed dissection of the molecular mechanisms by which the inhibitor induces its effects, such as apoptosis or cell cycle arrest.

  • Cost and Throughput : In vitro assays are generally less expensive and time-consuming than in vivo studies, enabling the screening of a large number of compounds to identify the most promising candidates.[19]

Key In Vitro Experimental Protocols

This assay directly measures the ability of a quinazolinone-based inhibitor to block the enzymatic activity of its target kinase.

Protocol:

  • Reagents and Materials : Recombinant human EGFR kinase, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), the quinazolinone inhibitor, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the quinazolinone inhibitor.

    • In a microplate, combine the recombinant EGFR kinase, the substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 determination.[20]

    • Incubate the reaction at a controlled temperature for a specific duration.

    • Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection method.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

This assay assesses the effect of the inhibitor on the viability and growth of cancer cell lines.

Protocol:

  • Cell Culture : Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.[21]

  • Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the quinazolinone inhibitor for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Data Presentation: In Vitro Efficacy of Representative Quinazolinone-Based Inhibitors
Inhibitor ClassTargetCompound ExampleCell LineIC50 (nM)Reference
EGFR Inhibitor EGFRCompound 6d NCI-H460 (Lung)789[7]
Compound 5k A549 (Lung)10 (EGFRwt-TK)[21]
Compound G MCF-7 (Breast)440[5]
PARP Inhibitor PARP-1Compound 12c - (Enzymatic)30.38[9]
Olaparib (Reference)- (Enzymatic)27.89[9]
HDAC Inhibitor HDAC6Compound 5b - (Enzymatic)150[12]
Compound 5c MCF-7 (Breast)13,700[12]
CDK Inhibitor CDK2Compound 5c MDA-MB-435 (Melanoma)3,030[18][22]

Note : IC50 values can vary significantly depending on the assay conditions, cell line, and specific derivative of the quinazolinone scaffold.

Visualizing the Mechanism: EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, a common target for quinazolinone-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription InVivo_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase A Compound Synthesis & Characterization B Enzymatic Assays (e.g., Kinase Inhibition) C Cell-Based Assays (e.g., MTT, Apoptosis) D Animal Model Selection (e.g., Xenograft) C->D Lead Candidate Selection E Toxicity & PK/PD Studies F Efficacy Study (Tumor Growth Inhibition) G Data Analysis & Histopathology H Clinical Development G->H Go/No-Go for Clinical Trials

Caption: A generalized workflow for the preclinical development of a quinazolinone-based inhibitor.

A Representative In Vivo Protocol: Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used tool for preclinical anticancer drug screening. [23][24][25] Protocol:

  • Animal Model : Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells. [23]2. Tumor Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., H1975 for a lung cancer model) into the flank of the mice. [26]3. Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

  • Treatment : Randomize the mice into control and treatment groups. Administer the quinazolinone inhibitor (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Efficacy Evaluation : Continue to monitor tumor growth in all groups throughout the study. The primary endpoint is often tumor growth inhibition.

  • Toxicity Assessment : Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.

  • Study Termination and Analysis : At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Comparative Data: In Vivo Efficacy of a Quinazolinone-Based Inhibitor

A study on a 5-F quinazolinone derivative, a fourth-generation allosteric EGFR inhibitor, demonstrated significant in vivo efficacy. [26]

Compound Dose Dosing Schedule Animal Model Outcome Reference
5-F Quinazolinone 34 25 mg/kg Once daily, oral H1975 Xenograft Tumor regression [26]
SAHA (Vorinostat) - - HepG2 Xenograft Less potent than compound 8h [13]

| Compound 8h | - | - | HepG2 Xenograft | Stronger antitumor efficacy than SAHA | [13]|

These results highlight the successful translation of in vitro potency into in vivo therapeutic effect.

Conclusion: Integrating In Vitro and In Vivo Data for a Holistic View

The development of effective quinazolinone-based inhibitors relies on a synergistic approach that integrates both in vitro and in vivo data. In vitro assays provide the initial, high-throughput screening and mechanistic insights necessary to identify promising lead compounds. However, the ultimate test of a drug candidate's therapeutic potential lies in its performance within a complex living system.

A thorough understanding of the methodologies, rationale, and limitations of both in vitro and in vivo studies is paramount for making informed decisions in the drug discovery process. By carefully designing and interpreting these experiments, researchers can navigate the challenging path from a promising molecule to a life-saving medicine. This guide serves as a foundational resource for scientists and developers working to unlock the full therapeutic potential of the versatile quinazolinone scaffold.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have been extensively investigated as potential therapeutic agents targeting a diverse range of diseases, including cancer, microbial infections, and central nervous system disorders.[1][2][3] A critical step in the rational design of these agents is understanding their binding interactions with biological targets. Molecular docking, a powerful computational method, is indispensable for predicting these interactions and guiding the synthesis of more potent and selective drug candidates.[3] This guide provides a comprehensive, technically-grounded framework for conducting comparative docking studies of quinazolinone derivatives, using the Epidermal Growth Factor Receptor (EGFR) as an exemplary target, a key player in various cancers.[4][5][6] We will detail a self-validating protocol, explain the scientific rationale behind each step, and present a comparative analysis to guide researchers in this field.

Introduction: The Significance of Quinazolinones and Molecular Docking

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention in pharmaceutical chemistry for their broad spectrum of biological activities.[2][7] The versatility of the quinazolinone core allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.[7] In cancer therapy, for instance, numerous quinazoline-based derivatives have been developed as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[4][5][8] EGFR is a crucial target in oncology as its abnormal signaling can lead to uncontrolled cell proliferation and tumor growth.[6][9]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a quinazolinone derivative) when bound to a second (a receptor, such as EGFR) to form a stable complex.[10][11] The primary goal of molecular docking is to predict the binding mode and affinity (often represented by a scoring function or binding energy) of a ligand to a target protein.[10][12] This information provides invaluable insights into the structure-activity relationships (SAR) of a compound series, helping to prioritize candidates for synthesis and biological testing.

This guide will walk through a complete, robust workflow for a comparative docking study, ensuring scientific integrity and reproducibility.

The Overall Experimental and Computational Workflow

G cluster_prep Phase 1: Preparation cluster_proc Phase 2: Processing cluster_dock Phase 3: Docking Simulation cluster_analysis Phase 4: Analysis & Interpretation PDB Obtain Protein Structure (e.g., PDB ID: 1M17 for EGFR) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands Design/Obtain Ligand Structures (Quinazolinone Derivatives) PrepLig Ligand Preparation (2D to 3D, energy minimization) Ligands->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Scores Analyze Binding Affinity (Docking Scores) Dock->Scores Interactions Visualize & Analyze Interactions (H-bonds, Hydrophobic, etc.) Scores->Interactions Compare Comparative Analysis & SAR Interactions->Compare

Caption: High-level workflow for a comparative molecular docking study.

Detailed Experimental Protocols

This section provides step-by-step methodologies for conducting the docking study. We will use AutoDock Vina, a widely used and freely available software, as our primary tool.[13][14][15]

Part A: Preparation of Macromolecule (EGFR)

The quality of the receptor structure is paramount for a meaningful docking result. The goal is to prepare a clean, chemically correct protein structure.

  • Step 1: Obtain the Protein Crystal Structure.

    • Action: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use EGFR kinase domain complexed with erlotinib (PDB ID: 1M17).

    • Causality: The crystal structure provides the experimentally determined coordinates of the protein's atoms, which serves as the foundation for the docking simulation. Using a structure that is co-crystallized with a known inhibitor helps in validating the docking protocol.

  • Step 2: Prepare the Protein Structure.

    • Action: Use molecular visualization software like UCSF Chimera or BIOVIA Discovery Studio to prepare the protein.[16][17]

      • Remove Non-essential Molecules: Delete all water molecules and any co-solvents or ions not critical to the binding interaction.[3][17]

      • Separate the Ligand: Isolate the co-crystallized ligand (erlotinib in this case) and save it in a separate file. This will be used later for validation.

      • Add Polar Hydrogens: PDB files often lack hydrogen atoms. Add polar hydrogens to the protein structure to ensure correct ionization and hydrogen bonding potential.[3][11]

      • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges). This is crucial for calculating the electrostatic interactions between the protein and the ligand.[11]

    • Causality: Water molecules in the active site can interfere with the docking algorithm unless their displacement is explicitly being studied. Adding hydrogens and charges ensures a more accurate representation of the protein's electrostatic environment, which is critical for predicting binding.

    • Output: Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.[15]

Part B: Preparation of Ligands (Quinazolinone Derivatives)

Ligands must also be prepared to ensure they are in a chemically reasonable 3D conformation with correct charges.

  • Step 1: Create 2D Structures.

    • Action: Draw the 2D structures of the quinazolinone derivatives using chemical drawing software like ChemDraw or MarvinSketch.

  • Step 2: Convert to 3D and Minimize Energy.

    • Action:

      • Convert the 2D structures into 3D structures.

      • Perform an energy minimization using a suitable force field (e.g., MMFF94).[3] Software like Open Babel can be used for this step.[13]

    • Causality: Energy minimization finds a low-energy, stable conformation of the ligand. Starting the docking from an unrealistic, high-energy conformation can lead to inaccurate results.

  • Step 3: Prepare for Docking.

    • Action: Use AutoDock Tools (MGLTools) to prepare the ligands.[14]

      • Detect the rotatable bonds in the ligand.

      • Assign Gasteiger charges.

    • Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is more realistic.[18] Gasteiger charges provide an estimation of the partial charges for the ligand atoms.

    • Output: Save the prepared ligands in the PDBQT format.[19]

Part C: Molecular Docking Simulation

This is the core computational experiment where the binding of each ligand to the protein is simulated.

  • Step 1: Define the Binding Site (Grid Box Generation).

    • Action: Define a 3D grid box that encompasses the active site of the protein.[11] The center of the grid should be the geometric center of the co-crystallized ligand (erlotinib). The size should be large enough to allow the ligand to move and rotate freely within the binding pocket.

    • Causality: The grid box limits the search space for the docking algorithm, focusing the computation on the region of interest (the binding site).[18] This dramatically increases the efficiency of the simulation.

  • Step 2: Configure and Run AutoDock Vina.

    • Action: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.[15]

    • Causality: The configuration file provides all the necessary parameters for the Vina executable to run the docking simulation.[15]

  • Step 3: Protocol Validation (Re-docking).

    • Action: Before docking the new derivatives, perform a re-docking experiment by docking the co-crystallized ligand (erlotinib) back into the EGFR binding site.

    • Causality: This is a critical self-validating step. If the docking protocol can accurately reproduce the experimentally observed binding pose of the co-crystallized ligand (typically with a Root Mean Square Deviation (RMSD) of less than 2.0 Å), it increases confidence in the protocol's ability to predict the poses of new, similar ligands.[10][12]

Visualization and Comparative Analysis

The output of a docking simulation is a set of predicted binding poses for each ligand, along with their corresponding binding affinities.

Interpreting the Results
  • Binding Affinity (Docking Score): This value, expressed in kcal/mol, is an estimate of the binding free energy.[12] More negative values indicate a stronger predicted binding affinity.[12]

  • Binding Pose: This is the predicted 3D orientation and conformation of the ligand within the protein's active site.[10]

  • Intermolecular Interactions: Using visualization software like PyMOL or Discovery Studio Visualizer, analyze the key interactions between the ligand and the protein's amino acid residues.[12][20] These include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Important for binding in nonpolar pockets.

    • Pi-Pi Stacking: Interactions between aromatic rings.

G cluster_ligand Ligand (Quinazolinone) cluster_receptor Receptor (EGFR Active Site) Ligand Quinazolinone Core H-bond Acceptor H-bond Donor Aromatic Rings Receptor Amino Acid Residues H-bond Donor (e.g., Met793) H-bond Acceptor (e.g., Thr790) Hydrophobic Pocket Aromatic Residues (e.g., Phe723) Ligand:f0->Receptor:r0 H-Bond Ligand:f1->Receptor:r1 H-Bond Ligand:f2->Receptor:r3 Pi-Pi Stacking Ligand->Receptor:r2 Hydrophobic Interaction

Caption: Key intermolecular interactions between a ligand and a receptor.

Comparative Data Presentation

Summarize the quantitative results in a table for easy comparison. This allows for a clear evaluation of the different derivatives.

Derivative IDStructure ModificationBinding Affinity (kcal/mol)Key Interacting Residues (EGFR)Number of H-Bonds
Erlotinib (Ref) --10.5Met793, Thr790, Gln791, Cys7972
QZ-01 R = -H-8.2Met793, Leu7181
QZ-02 R = -Cl-9.1Met793, Thr790, Cys7972
QZ-03 R = -OCH3-8.8Met793, Thr790, Gln7912
QZ-04 R = -NO2-9.5Met793, Thr790, Asp8553

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting comparative docking studies of quinazolinone derivatives. By following a structured workflow that includes careful preparation of both receptor and ligands, protocol validation, and detailed analysis of the results, researchers can gain significant insights into the molecular interactions driving biological activity. Molecular docking serves as a powerful predictive tool that, when integrated with medicinal chemistry expertise, can significantly accelerate the discovery and optimization of novel therapeutic agents. The findings from these in-silico studies provide a strong foundation for prioritizing compounds for chemical synthesis and subsequent in-vitro and in-vivo evaluation.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020).
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. (n.d.).
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. (2025).
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024).
  • AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube. (2023).
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  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.).
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  • Full article: Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Taylor & Francis. (n.d.).
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  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar. (n.d.).
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A Framework for Benchmarking Novel Kinase Inhibitors: A Comparative Guide for 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational compound, 2-Chloro-7-methoxyquinazolin-4(3H)-one. Given the absence of extensive public data on this specific molecule, this document serves as a detailed methodological template. We will leverage the compound's quinazolinone core, a well-established scaffold in kinase inhibitor design, to hypothesize potential targets and outline a rigorous comparative analysis against established, FDA-approved drugs.[1][2] Researchers and drug development professionals can adapt this guide for their internal evaluation of this compound by substituting the provided structural templates with their own experimental results.

The development of targeted kinase inhibitors is a cornerstone of modern precision medicine, particularly in oncology.[3] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a common driver of cancer and other diseases. Rigorous benchmarking against standard-of-care compounds is a critical step in understanding a new molecule's potency, selectivity, and potential therapeutic window.[4]

Rationale for Target Selection and Benchmark Compounds

The chemical scaffold of this compound belongs to the quinazoline family. This class of compounds is known to produce potent inhibitors of several key tyrosine kinase families, most notably the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[1][5][6] Therefore, our benchmarking strategy will focus on these high-probability targets.

Causality Behind Experimental Choices: The selection of appropriate benchmark inhibitors is crucial for contextualizing the performance of a novel compound. We have chosen well-characterized, clinically relevant inhibitors for each target class to provide a robust comparison.

  • Gefitinib (Iressa®): A first-generation, ATP-competitive inhibitor of EGFR, widely used in the treatment of non-small-cell lung cancer with specific EGFR mutations.[7][8] It serves as an excellent benchmark for assessing potency against a well-understood oncogenic driver.

  • Dasatinib (Sprycel®): A potent, dual inhibitor of the Src and Abl kinases, used in the treatment of chronic myeloid leukemia.[9][10] Its inclusion allows for the assessment of both on-target Src-family inhibition and potential off-target activity against Abl.

  • Sunitinib (Sutent®): A multi-kinase inhibitor that targets VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, among others.[11][12] It is a standard for evaluating anti-angiogenic potential through VEGFR inhibition.

The diagram below illustrates the central signaling pathways regulated by these kinase families, highlighting their importance in cancer cell proliferation, survival, and angiogenesis.

Kinase_Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_Src Src Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Cascade EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Cascade EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation VEGF Growth Factor (VEGF) VEGFR VEGFR2 VEGF->VEGFR PLC_PKC PLCγ/PKC Cascade VEGFR->PLC_PKC Angiogenesis Angiogenesis & Vascular Permeability PLC_PKC->Angiogenesis Integrins Integrins / RTKs Src Src Kinase Integrins->Src FAK_STAT3 FAK / STAT3 Signaling Src->FAK_STAT3 Migration Cell Adhesion, Migration & Invasion FAK_STAT3->Migration

Caption: Key signaling pathways targeted for benchmarking.

In Vitro Biochemical Potency and Selectivity Profiling

The first step in characterizing a new inhibitor is to determine its direct enzymatic inhibitory activity and selectivity. This is achieved through in vitro biochemical assays.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the primary measure of an inhibitor's potency.[3] It quantifies the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates higher potency.[13]

Trustworthiness Through Self-Validating Systems: The protocol described below includes positive and negative controls (a known inhibitor and a DMSO vehicle, respectively) to ensure the assay is performing as expected. The use of a well-characterized assay technology like ADP-Glo™ provides a robust, luminescence-based readout that is less susceptible to interference from colored or fluorescent compounds.[14]

This protocol quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[14]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound (NCI) and benchmark inhibitors (Gefitinib, Dasatinib, Sunitinib) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point concentration curve (e.g., 100 µM to 5 nM final assay concentration).

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Prepare a master mix containing the target kinase (e.g., recombinant human EGFR) in the appropriate kinase buffer.

    • Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Kinase Reaction Initiation:

    • Prepare a substrate/ATP master mix containing the appropriate peptide substrate and ATP at a concentration near the Km for the specific kinase. Using an ATP concentration at or near the Km is critical for accurately assessing ATP-competitive inhibitors.[15]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mix to each well.

    • Incubate for 60 minutes at 30°C.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase-Detection Reagent. Incubate for 30 minutes at room temperature.[14]

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[16]

Caption: Workflow for in vitro IC50 determination.
Kinase Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Poor selectivity can lead to off-target effects and toxicity.[17] Kinase selectivity is assessed by screening the compound against a broad panel of kinases representing the human kinome.[18][19]

Expertise & Experience: The choice of which kinases to include in a screening panel is a critical decision. A comprehensive panel should include representatives from all major branches of the kinase family tree to identify potential off-target liabilities early in the discovery process.[20] Companies like Promega or Reaction Biology offer such profiling services.[19][21]

Data Presentation: Biochemical Potency and Selectivity

The results should be summarized in a clear, comparative table. The data for the NCI is left blank for researchers to populate with their findings.

Kinase TargetNCI IC50 (nM)Gefitinib IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)
EGFR Data to be generated~20-80>10,000~2,000
VEGFR2 Data to be generated>10,000~100~10
Src Data to be generated>10,000~0.5-1.0~50
Abl Data to be generated>10,000<1.0~300
PDGFRβ Data to be generated>10,000~20~5
c-Kit Data to be generated>10,000~30~10

Note: IC50 values are compiled from various literature sources and can vary based on assay conditions. Direct head-to-head comparison requires assays performed under identical conditions.[3]

Cellular Activity and Target Engagement

While biochemical assays measure direct enzyme inhibition, cell-based assays are essential to determine if a compound can enter a cell, engage its target in a physiological context, and elicit a functional response.[22][23]

Cellular Target Phosphorylation Assay

This assay directly measures the inhibition of the kinase's activity within the cell by quantifying the phosphorylation of a known downstream substrate.

  • Cell Culture and Treatment:

    • Select appropriate cell lines. For example, A549 cells (express EGFR), K562 cells (driven by Bcr-Abl, sensitive to Src/Abl inhibitors), or HUVECs (for VEGFR signaling).

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve cells of serum for 4-6 hours to reduce baseline signaling.

    • Pre-treat cells with a dose range of the NCI or benchmark inhibitors for 2 hours.

    • Stimulate the relevant pathway with a growth factor (e.g., 100 ng/mL EGF for A549 cells) for 15 minutes.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Harvest lysates and clarify by centrifugation.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-EGFR Tyr1068, anti-phospho-Src Tyr416).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Data Analysis:

    • Re-probe the membrane with an antibody for the total protein (e.g., total EGFR, total Src) to serve as a loading control.

    • Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

    • Calculate the cellular IC50 for target inhibition.

Cell Viability / Proliferation Assay

This functional assay measures the ultimate biological consequence of inhibiting a key signaling pathway: the reduction of cancer cell proliferation or viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[24]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the NCI or benchmark inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to determine the growth inhibition IC50 (GI50).[16]

Cell_Assay_Workflow cluster_Phospho Phosphorylation Assay cluster_Viability Viability Assay P1 1. Seed & Treat Cells (6-well plate) P2 2. Stimulate with Growth Factor P1->P2 P3 3. Lyse Cells & Quantify Protein P2->P3 P4 4. Western Blot for p-Target P3->P4 P5 5. Quantify & Calculate IC50 P4->P5 V1 1. Seed Cells (96-well plate) V2 2. Treat with Compounds V1->V2 V3 3. Incubate for 72 hours V2->V3 V4 4. Add MTT Reagent V3->V4 V5 5. Read Absorbance & Calculate GI50 V4->V5

Caption: Workflows for key cell-based assays.
Data Presentation: Cellular Activity
Cell Line (Primary Target)NCI GI50 (µM)Gefitinib GI50 (µM)Dasatinib GI50 (µM)Sunitinib GI50 (µM)
A549 (EGFR) Data to be generated~1-10>10~5-15
K562 (Abl/Src) Data to be generated>20~0.001-0.005~0.05
HUVEC (VEGFR2) Data to be generated>20~0.1~0.01

Note: Cellular IC50 values are highly dependent on the cell line and assay conditions (e.g., incubation time, serum concentration).

Data Interpretation and Go/No-Go Decision Framework

The ultimate goal of this benchmarking exercise is to make an informed decision about the future of this compound as a therapeutic candidate.

Synthesizing the Data:

  • Potency Comparison: Is the NCI's biochemical IC50 against its primary target(s) comparable to or better than the respective benchmark inhibitor?

  • Cellular Efficacy: Does the biochemical potency translate into cellular activity? A large drop-off between biochemical and cellular IC50s may indicate poor cell permeability or high protein binding.

  • Selectivity Profile: How selective is the NCI? A "clean" compound with high selectivity for its intended target over other kinases is often desirable to minimize toxicity.[18] Conversely, a multi-targeted profile, if rational, can sometimes offer broader efficacy, as seen with Sunitinib.[25]

  • Structure-Activity Relationship (SAR): How does the NCI's profile compare to other quinazolinone derivatives? This analysis can guide the next round of medicinal chemistry optimization.

The following decision tree provides a logical framework for interpreting the benchmarking results.

Decision_Framework Start Start: Benchmarking Data (Biochemical & Cellular IC50s) Potency Is biochemical IC50 potent? (e.g., < 100 nM) Start->Potency Cellular Does potency translate to cells? (Cellular IC50 < 1 µM) Potency->Cellular Yes NoGo NO-GO Terminate or re-evaluate project Potency->NoGo No Selectivity Is the selectivity profile acceptable? Cellular->Selectivity Yes Optimize OPTIMIZE Consider chemical modification to improve permeability or selectivity Cellular->Optimize No (Permeability Issue?) Go GO Advance to further preclinical studies (e.g., ADME/Tox, in vivo models) Selectivity->Go Yes Selectivity->Optimize No (Off-target Issues)

Caption: A logical framework for Go/No-Go decisions.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial preclinical evaluation of this compound. By systematically comparing its in vitro potency, cellular activity, and selectivity profile against well-established benchmarks like Gefitinib, Dasatinib, and Sunitinib, researchers can make data-driven decisions. The detailed protocols and decision frameworks herein are designed to ensure that the generated data is trustworthy, reproducible, and directly comparable to standards in the field, ultimately guiding the path forward for this novel kinase inhibitor candidate.

References

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A Guide to Cross-Reactivity Profiling of 2-Chloro-7-methoxyquinazolin-4(3H)-one: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of 2-Chloro-7-methoxyquinazolin-4(3H)-one, a member of the quinazolinone chemical class known for its diverse biological activities, including kinase inhibition.[1][2] In drug discovery, understanding a compound's interaction profile across the proteome is paramount for predicting its efficacy and potential for off-target toxicities.[3] This document outlines a multi-pronged approach, integrating in vitro biochemical assays with cell-based and proteome-wide techniques to construct a robust selectivity profile.

The quinazolinone scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting kinases such as EGFR, Src, and Abl.[4][5][6] Given this precedent, we will benchmark the cross-reactivity profile of this compound against two well-characterized quinazoline-based kinase inhibitors: Gefitinib , an EGFR inhibitor, and Bosutinib , a dual Src/Abl inhibitor. This comparative approach will provide essential context for interpreting the selectivity of our lead compound.

Kinase Panel Screening: A Broad View of the Kinome

The initial step in profiling a potential kinase inhibitor is to assess its activity against a large, representative panel of kinases. This provides a broad overview of its selectivity and identifies primary targets as well as potential off-targets within this critical enzyme family.[7][8]

Experimental Protocol: Kinome-Wide Binding Assay

A commercially available kinome-wide binding assay (e.g., KINOMEscan™) is a highly effective method for this initial screen. The principle involves quantifying the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve this compound, Gefitinib, and Bosutinib in DMSO to create high-concentration stock solutions.

  • Assay Execution: The test compounds are incubated with a panel of human kinases (typically over 400) in the presence of the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant interaction is a %Ctrl value below 10% or 35%.

Expected Data and Comparative Analysis

The data should be summarized in a table comparing the number of kinases bound at a specific concentration (e.g., 1 µM) and the identity of the most potent off-targets.

CompoundConcentrationNumber of Kinases Bound (%Ctrl < 10)Primary Target(s)Key Off-Targets
This compound1 µMExperimental DataExperimental DataExperimental Data
Gefitinib1 µMLiterature DataEGFRERBB2, LCK, SRC
Bosutinib1 µMLiterature DataABL1, SRCMultiple SRC family kinases, TEC family kinases

This initial screen will guide subsequent, more focused cellular and proteomic analyses.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Physiological Context

While kinase binding assays are powerful, they are performed in a simplified, in vitro system. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that confirms direct binding of a compound to its target protein within the complex environment of a living cell.[9][10] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11]

Experimental Protocol: CETSA Workflow

This protocol is designed to generate a "melting curve" for a protein of interest in the presence and absence of the test compound.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express potential targets) and treat with either a vehicle control (DMSO) or the test compound at a desired concentration for a specified time.

  • Heat Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[12]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.[12]

  • Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or mass spectrometry.[9]

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization.

Visualizing the CETSA Workflow```dot

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat Thermal Denaturation cluster_lysis Lysis & Separation cluster_analysis Analysis start Culture Cells treat Treat with Compound or Vehicle start->treat heat Apply Temperature Gradient treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect wb Western Blot / MS collect->wb plot Generate Melting Curve wb->plot

Caption: Competitive chemoproteomics workflow for off-target identification.

Comparative Proteome-Wide Data

The results should be presented in a table listing the most significant off-targets identified for each compound, along with their relative binding affinities (e.g., IC50 values derived from dose-response experiments).

CompoundOff-TargetCellular LocationFunctionIC50 (µM)
This compoundProtein XCytoplasmKinaseExperimental Data
This compoundProtein YNucleusNon-kinaseExperimental Data
GefitinibLiterature Off-Target 1Known LocationKnown FunctionLiterature Data
BosutinibLiterature Off-Target 2Known LocationKnown FunctionLiterature Data

Conclusion

By systematically applying these three complementary techniques—kinome-wide screening, cellular thermal shift assays, and chemoproteomics—a comprehensive cross-reactivity profile of this compound can be constructed. This integrated approach not only identifies the intended targets but also uncovers potential off-target liabilities, providing a solid foundation for further preclinical development and optimization. The comparison with established drugs like Gefitinib and Bosutinib will allow for a nuanced assessment of the compound's selectivity within the broader landscape of quinazoline-based inhibitors.

References

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A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful therapeutic agents. Its versatile structure has been extensively explored, leading to the development of potent and selective inhibitors for a variety of molecular targets, particularly in the realm of oncology. A deep understanding of the pharmacokinetic (PK) properties of these compounds is paramount for optimizing their therapeutic index, ensuring that they reach their intended target in sufficient concentrations and for an appropriate duration, while minimizing off-target toxicities. This guide provides a comparative analysis of the pharmacokinetic profiles of several prominent quinazolinone-based drugs, supported by experimental data and methodologies, to aid researchers and drug development professionals in this critical area of study.

Comparative Pharmacokinetic Profiles of Key Quinazolinone-Based Drugs

The following table summarizes the key pharmacokinetic parameters of several FDA-approved quinazolinone-containing drugs. These compounds, primarily tyrosine kinase inhibitors, exhibit a range of pharmacokinetic behaviors that are crucial to their clinical utility and dosing regimens.

ParameterGefitinibErlotinibLapatinibVandetanibAfatinibRucaparib
Oral Bioavailability ~60%[1][2]~60% (fasted), ~100% (with food)[3][4]Variable, increased with food[5]Slowly absorbed, unaffected by food[6]Reduced by food[7][8]Moderate[9][10]
Time to Peak Plasma Conc. (Tmax) 3-7 hours[1]~4 hours[3][4]~4 hours[11]4-10 hours[6][12]2-5 hours[7][8]Not specified
Plasma Protein Binding ~90%[1]~93%[3]>99%[5]~90%[12]Not specified~70.2%[13]
Volume of Distribution (Vd) Not specified232 L[3][14]Not specified~7450 L[6][12]Not specifiedNot specified
Metabolism Primarily CYP3A4, minor CYP3A5, CYP2D6[1]Primarily CYP3A4, lesser CYP1A1, CYP1A2, CYP2C8[3][15]Primarily CYP3A4, CYP3A5, minor CYP2C19, CYP2C8[5][11]CYP3A4, FMO1, FMO3[12][16]Minimal metabolism[7][8]Primarily CYP2D6, lesser CYP1A2, CYP3A4[13][17]
Major Active Metabolites O-desmethyl gefitinib[18]OSI-420 (O-desmethyl)[15]Not specifiedN-desmethyl-vandetanib, vandetanib N-oxide[16]Covalently bound adducts to plasma protein[7][8]M324[13]
Elimination Half-life (t½) ~48 hours[1]~36.2 hours[3][14]~24 hours (multiple dosing)[19]~19 days[12][16]~37 hours[7][8]~26 hours[17]
Primary Route of Excretion Feces (~86%)[1]Feces (~83%), Urine (~8%)[3]Feces (>90% as metabolites)[11]Feces (~44%), Urine (~25%)[12][20]Feces[7][8]Feces and Urine[17][21]

Experimental Methodologies for Pharmacokinetic Profiling

The determination of the pharmacokinetic parameters listed above relies on a series of well-defined in vitro and in vivo assays. These studies are essential throughout the drug discovery and development pipeline to predict a drug's behavior in humans.[22]

In Vitro ADME Assays

Early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting promising drug candidates.[23][24] A standard suite of in vitro ADME assays includes:

  • Solubility Assays: Determining the aqueous solubility of a compound is a fundamental first step, as poor solubility can limit oral absorption.

  • Permeability Assays: Caco-2 or MDCK cell monolayers are commonly used to assess a compound's potential for intestinal absorption and to identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[23]

  • Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes helps to determine its intrinsic clearance and identify the primary metabolic pathways.[25]

  • Cytochrome P450 (CYP) Inhibition and Induction Assays: These assays are critical for predicting potential drug-drug interactions. They assess the compound's ability to inhibit or induce major CYP isoforms (e.g., CYP3A4, CYP2D6, etc.).[23]

  • Plasma Protein Binding Assays: Techniques like equilibrium dialysis or ultrafiltration are used to determine the fraction of the drug that binds to plasma proteins, which influences its distribution and availability to target tissues.[26]

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate and for informing dose selection for clinical trials.[27][28]

Step-by-Step Protocol for a Murine Pharmacokinetic Study:
  • Animal Model Selection: Select an appropriate rodent model, such as Sprague-Dawley rats or C57BL/6 mice.[27]

  • Drug Formulation and Administration:

    • For intravenous (IV) administration, dissolve the compound in a suitable vehicle (e.g., saline, DMSO/PEG mixture) to ensure solubility and stability.

    • For oral (PO) administration, formulate the compound as a solution or suspension in a vehicle like carboxymethylcellulose.

  • Dosing:

    • Administer a single IV bolus dose via the tail vein to determine parameters like clearance and volume of distribution.

    • Administer a single PO dose via oral gavage to determine oral bioavailability.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from a suitable site, such as the saphenous vein or via cardiac puncture for a terminal sample.[27]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the drug concentration in the plasma samples.[29]

  • Pharmacokinetic Analysis:

    • Use specialized software (e.g., WinNonlin) to analyze the plasma concentration-time data and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizing Key Processes

Experimental Workflow for an In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation Drug Formulation (IV and PO) IV_Dose IV Administration Formulation->IV_Dose IV formulation PO_Dose PO Administration Formulation->PO_Dose PO formulation Animal_Prep Animal Acclimatization & Fasting Animal_Prep->IV_Dose Animal_Prep->PO_Dose Blood_Collection Serial Blood Sampling IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS LC-MS/MS Bioanalysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: Workflow of a typical in vivo pharmacokinetic study.

Generalized Metabolic Pathway of Quinazolinone-Based Tyrosine Kinase Inhibitors

G cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Parent_Drug Parent Quinazolinone Drug Systemic_Circulation->Parent_Drug Phase_I Phase I Metabolism (Oxidation, Demethylation) Parent_Drug->Phase_I CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Feces Fecal Excretion Parent_Drug->Feces Unchanged Drug Urine Renal Excretion Parent_Drug->Urine Unchanged Drug Phase_II Phase II Metabolism (Glucuronidation) Phase_I->Phase_II Metabolites Metabolites Phase_I->Metabolites Phase_II->Metabolites Metabolites->Feces Metabolites->Urine

Caption: Generalized metabolic fate of quinazolinone TKIs.

Conclusion and Future Directions

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutics. The compounds highlighted in this guide demonstrate diverse pharmacokinetic profiles, underscoring the importance of early and thorough ADME characterization. Understanding the interplay between chemical structure and pharmacokinetic properties is essential for designing next-generation quinazolinone derivatives with improved efficacy and safety profiles. Future research will likely focus on strategies to overcome challenges such as variable oral bioavailability, extensive metabolism, and drug-drug interactions, further solidifying the role of this remarkable scaffold in medicine.

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  • DRUG NAME: Vandetanib. BC Cancer.[Link]

  • Evaluation of in vitro absorption, distribution, metabolism, and excretion and assessment of drug-drug interaction of rucaparib, an orally potent poly(ADP-ribose) polymerase inhibitor. PubMed.[Link]

  • In Vitro ADME Studies. PharmaLegacy.[Link]

  • In Vitro ADME Assays. Concept Life Sciences.[Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. PubMed Central (PMC) - NIH.[Link]

  • Vandetanib: Uses, Dosage, Side Effects and More. MIMS Philippines.[Link]

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  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. ResearchGate.[Link]

  • Clinical pharmacokinetics of erlotinib in patients with solid tumors and exposure-safety relationship in patients with non-small cell lung cancer. PubMed.[Link]

  • Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer. NIH.[Link]

  • Vandetanib: Uses, Dosage, Side Effects, and Interactions. Minicule.[Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PubMed Central (PMC).[Link]

  • Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM). Taylor & Francis.[Link]

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  • Pharmacokinetic drug interactions of afatinib with rifampicin and ritonavir. PubMed.[Link]

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  • Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. ResearchGate.[Link]

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  • Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog. Taylor & Francis Online.[Link]

  • Gilotrif (Afatinib Tablets, for Oral Use): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.[Link]

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  • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. ResearchGate.[Link]

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A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-7-methoxyquinazolin-4(3H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-7-methoxyquinazolin-4(3H)-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy and other pharmacologically relevant compounds. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering a detailed analysis of their respective methodologies, mechanistic underpinnings, and practical considerations. The insights presented herein are designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research objectives.

At a Glance: Comparative Overview of Synthetic Routes

ParameterRoute 1: Cyclization-Chlorination of a Dione IntermediateRoute 2: Condensative Cyclization with a Chloro-Synthon
Starting Material 2-Amino-4-methoxybenzoic acid2-Amino-4-methoxybenzoic acid
Key Intermediates 7-Methoxyquinazoline-2,4(1H,3H)-dione, 2,4-Dichloro-7-methoxyquinazoline2-(Chloroacetamido)-4-methoxybenzamide
Key Reactions Cyclizative condensation, Double chlorination, Selective hydrolysisAmidation, Cyclizative condensation
Reagent Highlights Urea, Phosphorus oxychloride (POCl₃)Chloroacetyl chloride, Ammonia, Dehydrating agent
Potential Advantages Well-established transformations, Readily available starting materialsPotentially fewer steps, Avoids harsh double chlorination
Potential Disadvantages Multi-step process, Use of corrosive POCl₃, Potential for side reactionsRequires synthesis of an intermediate benzamide, Optimization of cyclization conditions may be needed

Route 1: The Cyclization-Chlorination Pathway via a Quinazoline-2,4-dione Intermediate

This well-established route commences with the construction of the quinazolinone core, followed by the introduction of the chloro-substituent. It is a robust and frequently employed strategy in heterocyclic chemistry.

Conceptual Workflow

Caption: Workflow for the synthesis of this compound via a dione intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione

This initial step involves the cyclizative condensation of 2-amino-4-methoxybenzoic acid with a suitable source of the C2 and N3 atoms of the quinazolinone ring. A common and cost-effective reagent for this transformation is urea.

  • Protocol:

    • A finely ground mixture of 2-amino-4-methoxybenzoic acid (1 equivalent) and urea (2-3 equivalents) is heated at 180-200 °C for 2-3 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solid mass is triturated with hot water to remove excess urea and other water-soluble impurities.

    • The resulting solid is collected by filtration, washed with water, and dried to afford 7-methoxyquinazoline-2,4(1H,3H)-dione.

  • Mechanistic Insight: The reaction proceeds through the initial formation of an N-acylurea intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to yield the stable quinazoline-2,4-dione ring system.

Step 2: Synthesis of 2,4-Dichloro-7-methoxyquinazoline

The subsequent step involves the chlorination of the dione intermediate. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this transformation, often in the presence of a tertiary amine base to facilitate the reaction.

  • Protocol:

    • A mixture of 7-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent), phosphorus oxychloride (5-10 equivalents), and a catalytic amount of N,N-dimethylaniline or N,N-diethylaniline is heated at reflux (around 110 °C) for 4-6 hours.[1][2]

    • The reaction is monitored by TLC until the starting material is consumed.

    • Excess POCl₃ is carefully removed by distillation under reduced pressure.

    • The residue is cooled in an ice bath and cautiously quenched by pouring it onto crushed ice.

    • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried to yield 2,4-dichloro-7-methoxyquinazoline.

  • Expert Commentary: The use of a high-boiling tertiary amine like N,N-dimethylaniline is crucial. It acts as a catalyst by forming a more reactive Vilsmeier-Haack type reagent with POCl₃ and also serves as an acid scavenger. Careful control of the workup procedure is essential due to the exothermic and hazardous nature of quenching excess POCl₃ with water.

Step 3: Selective Hydrolysis to this compound

The final step involves the selective hydrolysis of the more reactive C4-chloro substituent of the 2,4-dichloro intermediate.

  • Protocol:

    • 2,4-Dichloro-7-methoxyquinazoline (1 equivalent) is suspended in a mixture of aqueous acid (e.g., dilute HCl) or base (e.g., aqueous sodium hydroxide) and a co-solvent like ethanol or acetone.

    • The mixture is stirred at a controlled temperature (e.g., room temperature to gentle heating) while monitoring the reaction by TLC.

    • Upon completion, the reaction mixture is neutralized.

    • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

  • Causality of Selectivity: The chloro group at the 4-position is more susceptible to nucleophilic attack than the chloro group at the 2-position. This is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atom at the 1-position and the overall electronic distribution within the quinazoline ring system.

Route 2: The Convergent Condensative Cyclization Approach

This alternative strategy aims to construct the 2-chloro-quinazolinone ring system in a more convergent manner, potentially reducing the number of synthetic steps and avoiding the use of a harsh double chlorination agent.

Conceptual Workflow

Caption: Workflow for the synthesis of this compound via a convergent approach.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4-methoxybenzamide

The initial step involves the conversion of the carboxylic acid functionality of the starting material into a primary amide.

  • Protocol:

    • 2-Amino-4-methoxybenzoic acid (1 equivalent) is converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene.

    • The resulting acid chloride is then carefully added to a cooled, concentrated solution of aqueous ammonia or gaseous ammonia is bubbled through the solution.

    • The precipitated 2-amino-4-methoxybenzamide is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-(Chloroacetamido)-4-methoxybenzamide

The next step is the N-acylation of the anthranilamide with a chloro-containing synthon.

  • Protocol:

    • To a solution of 2-amino-4-methoxybenzamide (1 equivalent) in a suitable solvent (e.g., DCM, THF) and in the presence of a base (e.g., triethylamine, pyridine), chloroacetyl chloride (1.1 equivalents) is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(chloroacetamido)-4-methoxybenzamide, which may be purified by recrystallization or column chromatography.

Step 3: Cyclizative Condensation to this compound

The final step is the intramolecular cyclization to form the quinazolinone ring. This is typically achieved under dehydrating conditions.

  • Protocol:

    • 2-(Chloroacetamido)-4-methoxybenzamide (1 equivalent) is heated in a high-boiling solvent such as diphenyl ether or Dowtherm A, or treated with a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) at elevated temperatures.

    • The reaction progress is monitored by TLC.

    • For reactions in high-boiling solvents, the product may precipitate upon cooling and can be collected by filtration. For reactions with dehydrating agents, the reaction mixture is quenched with ice-water, and the precipitated product is collected.

    • The crude product is purified by recrystallization to afford this compound.

  • Mechanistic Rationale: The cyclization involves the intramolecular nucleophilic attack of the primary amide nitrogen onto the carbonyl carbon of the chloroacetamide group, followed by dehydration to form the heterocyclic ring.

Head-to-Head Analysis and Discussion

FeatureRoute 1: Cyclization-ChlorinationRoute 2: Convergent Condensation
Overall Yield The overall yield can be moderate, with potential losses in the multi-step process, particularly during the chlorination and hydrolysis steps.Potentially higher overall yield due to a more convergent approach, though optimization of each step is critical.
Scalability This route is generally scalable, but the handling of large quantities of POCl₃ requires specialized equipment and safety precautions.This route may be more amenable to large-scale synthesis as it avoids the use of large excesses of highly corrosive chlorinating agents.
Reagent Safety and Handling The use of a large excess of POCl₃ is a significant safety concern due to its corrosive and water-reactive nature.While chloroacetyl chloride is also corrosive, it is typically used in smaller, stoichiometric amounts. The use of PPA or P₂O₅ also requires careful handling.
Environmental Impact The use of excess POCl₃ and chlorinated solvents can have a higher environmental impact.This route may be considered "greener" if the use of hazardous reagents and solvents is minimized.
Versatility The 2,4-dichloro intermediate is a versatile synthon that can be further functionalized at both the C2 and C4 positions with various nucleophiles.This route is more direct for the synthesis of the target molecule but may be less versatile for creating a library of analogs with different substituents at the 2- and 4-positions.
Control of Selectivity Achieving selective hydrolysis of the C4-chloro group is generally feasible but may require careful optimization of reaction conditions to avoid over-hydrolysis or other side reactions.The selectivity is inherent in the choice of the chloroacetyl chloride synthon, leading directly to the 2-chloro product.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a classic and well-documented approach that provides access to a versatile 2,4-dichloro intermediate, which can be advantageous for further analog synthesis. However, the use of harsh and corrosive reagents necessitates stringent safety protocols, and the multi-step nature may lead to lower overall yields.

Route 2 represents a more modern and convergent strategy that may offer advantages in terms of step economy and a more favorable safety and environmental profile. The success of this route is highly dependent on the efficient execution of the amidation and cyclization steps.

For laboratories with experience in handling hazardous reagents and a need for the versatile 2,4-dichloro intermediate, Route 1 remains a solid choice. For researchers prioritizing a more streamlined synthesis with a potentially higher overall yield and a reduced environmental footprint, Route 2 presents a compelling alternative that is worthy of investigation and optimization.

Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the expertise of the research team. It is recommended to perform small-scale trial reactions to optimize the conditions for the chosen route before embarking on a large-scale synthesis.

References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 2-Chloro-7-methoxyquinazolin-4(3H)-one demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. Quinazolinone scaffolds are pivotal in medicinal chemistry, forming the core of various therapeutic agents.[1] However, their chlorinated and heterocyclic nature necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Rationale for Specialized Disposal

Therefore, all materials contaminated with this compound must be treated as hazardous chemical waste. The primary and most effective disposal method is high-temperature incineration conducted by a licensed hazardous waste disposal company.[2][3] This process ensures the complete decomposition of the chlorinated organic material into less harmful gaseous byproducts like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[3] Landfill disposal is not a recommended or environmentally responsible option.[2]

Laboratory Protocol for Waste Management

This protocol outlines the essential steps for safely accumulating and preparing this compound waste for final disposal.

Step 1: Ensure Proper Personal Protective Equipment (PPE)

Before handling the compound or its waste, it is mandatory to wear appropriate PPE to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and potential irritation.[2]
Eye Protection Chemical safety goggles and/or a face shieldProtects against splashes of solutions or accidental contact with solid powder, preventing serious eye irritation.[2]
Body Protection A properly fitted laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory N95 dust mask (or higher)Required when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation.
Step 2: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Includes contaminated gloves, pipette tips, weighing papers, and vials. Collect this waste in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Includes solutions containing this compound and solvent rinsates (e.g., from rinsing glassware). This waste stream must be classified as halogenated solvent waste .[4][6]

  • Incompatibility: Keep this waste stream separate from strong oxidizing agents, acids, and bases unless compatibility has been explicitly confirmed.[2]

Step 3: Containerization and Labeling

All waste must be collected in appropriate, sealed containers.[6]

  • Container Type: Use high-density polyethylene (HDPE) containers for both liquid and solid waste. Ensure containers are in good condition, free from external contamination, and have a securely sealing lid.[6]

  • Labeling: The label is a critical communication tool for safety and compliance. Each container must be clearly labeled with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound Waste " (Do not use abbreviations or formulas).[2]

    • An accurate description of the contents (e.g., "Solid labware contaminated with...", "Methanol/DCM solution containing...").

    • The approximate quantity or concentration of the hazardous component.

Step 4: Accumulation and Storage

Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be well-ventilated and away from incompatible materials.[2] Maintain a log to track the generation date and quantity of waste.[2]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to a professional disposal service.

  • Contact your EHS Office: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal contractor to schedule a pickup.[2][5]

  • Provide Documentation: Accurately describe the waste to the disposal contractor, providing all necessary information from your labels and logs.

  • Handover: Ensure all containers are securely sealed and properly labeled before handing them over for transport and incineration.[2]

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this compound or its contaminated materials in the regular trash.[2]

  • DO NOT pour any waste containing this chemical down the drain.[2][5]

  • DO NOT attempt to neutralize or chemically treat the waste in the lab unless you are specifically trained and equipped for such procedures and it is sanctioned by your institution's EHS department.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Handling C Segregate Waste (Halogenated Stream) B->C Safety First D Select Appropriate Waste Container (HDPE) C->D Containment E Label Container: 'Hazardous Waste' + Full Chemical Name D->E Compliance F Store in Secure Satellite Accumulation Area E->F Safe Storage G Maintain Waste Log F->G Documentation H Contact EHS for Pickup G->H Initiate Disposal I Professional Disposal (Incineration) H->I Final Step

Caption: Workflow for safe disposal of this compound.

References

  • Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals. Benchchem.
  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate.
  • Process for the incineration of chlorinated organic materials. Google Patents.
  • Hazardous Waste Reduction. Environmental Health and Safety, University of Wisconsin-Madison.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline Safety Information. Sigma-Aldrich.

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Personal protective equipment for handling 2-Chloro-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from theoretical knowledge to practical application requires a deep, causal understanding of safety protocols. This guide is structured to provide not just the "what," but the "why" behind each recommendation for handling 2-Chloro-7-methoxyquinazolin-4(3H)-one, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Adversary

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity: Likely harmful if swallowed.[3][4]

  • Skin Irritation: Expected to cause skin irritation upon contact.[4][5]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

The chloro and methoxy functional groups can also influence the compound's reactivity and toxicological profile.[1] Therefore, a conservative approach to personal protective equipment (PPE) and handling is warranted.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is your primary barrier against exposure. Each component is chosen to counter a specific hazard identified in our assessment.

PPE ComponentSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles with a complete seal or a face shield.[6]Protects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there's a significant risk of splashing.[6]
Skin Protection Nitrile gloves (check manufacturer's compatibility data).[7]Nitrile offers good resistance to a range of chemicals. Always inspect gloves for perforations before use and remove them without touching the outer surface.[6][7]
Laboratory coat (flame-resistant recommended).[6]Provides a removable barrier to protect skin and personal clothing from contamination.[7]
Respiratory Protection Work within a certified chemical fume hood.[6][7]A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[7] If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[7][8]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk and ensuring regulatory compliance.

Preparation and Handling Protocol

Step 1: Pre-Handling Checklist

  • Review this safety guide and any available institutional chemical safety resources.

  • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[6]

  • Locate and verify the functionality of the nearest emergency eyewash station and safety shower.[7]

  • Assemble all necessary equipment and reagents before introducing the compound.

Step 2: Donning PPE

  • Follow the PPE guidelines outlined in the table above. Proper donning is as critical as the equipment itself.

Step 3: Weighing and Transfer

  • If the compound is a solid, handle it with care to minimize dust formation.[7] Use a spatula for transfers.

  • All weighing and transfer operations should be conducted within a chemical fume hood.[6]

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[6]

Step 4: During the Experiment

  • Keep all containers with this compound clearly labeled and sealed when not in use.[7]

  • Avoid any direct contact with skin, eyes, and clothing.[7]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][6] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3][6] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Disposal Plan

Proper disposal is essential to protect both personnel and the environment.

  • Chemical Waste: All waste containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[6]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[7] These items should be placed in a designated, sealed waste container.[7]

  • Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal guidelines and arrange for pickup by a licensed chemical waste disposal service.[7]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response Prep Review Safety Guide & SDS Analogs Area Prepare & Inspect Fume Hood Prep->Area Emergency Verify Eyewash/Shower Access Area->Emergency PPE_Don Don Appropriate PPE Emergency->PPE_Don Weigh Weigh & Transfer in Fume Hood PPE_Don->Weigh Experiment Conduct Experiment Weigh->Experiment Label Keep Containers Labeled & Sealed Experiment->Label Spill Spill or Exposure Occurs Experiment->Spill Decon Decontaminate Surfaces & Equipment Label->Decon PPE_Doff Doff & Dispose of PPE Decon->PPE_Doff Waste Segregate & Dispose of Hazardous Waste PPE_Doff->Waste FirstAid Administer First Aid Spill->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling of this compound.

References

  • BenchChem. Personal protective equipment for handling 4-(Methylthio)quinazoline.
  • BLD Pharmatech. SAFETY DATA SHEET.
  • BenchChem. Personal protective equipment for handling Quinazolin-2-ylboronic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET.
  • Smolecule. 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one.
  • Chem-Impex. 2-Chloromethyl-6,7-dimethoxy-3H-quinazolin-4-one.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-7-methoxyquinazolin-4(3H)-one
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2-Chloro-7-methoxyquinazolin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.